molecular formula C13H18N2O2 B3892980 N-[4-(propionylamino)phenyl]butanamide

N-[4-(propionylamino)phenyl]butanamide

Número de catálogo: B3892980
Peso molecular: 234.29 g/mol
Clave InChI: LMGVIQHVRRIKCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[4-(propionylamino)phenyl]butanamide is a chemical compound of interest in organic chemistry and materials science research. Compounds featuring a similar anilide core structure, characterized by an amide group linked to a phenyl ring, are frequently investigated as key intermediates in the synthesis of more complex molecules . For instance, structurally related N-phenylbenzamides are studied for their conformational behavior and potential biological activity, providing insights into structure-activity relationships . Furthermore, molecules with a central aromatic ring system connected via ether and amide linkages have been identified as important precursors for the development of thermotropic liquid crystals, which are materials that exhibit a phase between a crystalline solid and an isotropic liquid . The presence of both the propionamido and butanamido substituents on the phenyl ring in this compound may influence its molecular geometry and intermolecular interactions, such as hydrogen bonding, which are critical factors in crystal engineering and the design of functional materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

N-[4-(propanoylamino)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-5-13(17)15-11-8-6-10(7-9-11)14-12(16)4-2/h6-9H,3-5H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGVIQHVRRIKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Analytical Characterization and Structural Elucidation of N-[4-(propionylamino)phenyl]butanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry and materials science, the precise structural elucidation of dual-amide functionalized aromatic systems is a critical prerequisite for downstream development. This whitepaper provides an in-depth, authoritative guide to validating the molecular weight and chemical formula of N-[4-(propionylamino)phenyl]butanamide . As a Senior Application Scientist, I have structured this guide not merely as a list of properties, but as a self-validating analytical framework . By triangulating High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust methodology where empirical data directly proves the theoretical chemical formula.

Molecular Architecture and Physicochemical Properties

N-[4-(propionylamino)phenyl]butanamide is a para-phenylenediamine derivative characterized by two distinct acyl substitutions: a butanamide group and a propionylamino group. Understanding its macroscopic molecular weight versus its exact monoisotopic mass is the first step in analytical validation.

While the standard molecular weight (234.29 g/mol ) accounts for natural isotopic abundance and is used for bulk stoichiometric calculations, high-resolution analytical techniques rely exclusively on the monoisotopic mass (234.1368 Da). This precise value is calculated using the lowest-mass isotopes of each element (


, 

,

,

) and serves as the definitive fingerprint for the formula

.
Table 1: Quantitative Physicochemical Summary
PropertyValueAnalytical Significance
IUPAC Name N-[4-(propanoylamino)phenyl]butanamideDefines exact structural connectivity.
Chemical Formula

Target for elemental composition validation.
Molecular Weight 234.29 g/mol Used for molarity and yield calculations.
Monoisotopic Mass 234.1368 DaTarget for HRMS exact mass measurement.
Hydrogen Bond Donors 2 (N-H groups)Dictates solvent selection for NMR.
Hydrogen Bond Acceptors 2 (C=O groups)Influences chromatographic retention.

High-Resolution Mass Spectrometry (HRMS) Workflow

To empirically prove the


 formula, we employ Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS).
Causality of Experimental Design

Electrospray ionization (ESI) is deliberately selected over hard ionization techniques like Electron Impact (EI). ESI operates as a "soft" ionization method, transferring molecules from the liquid phase to the gas phase without shattering the covalent bonds. This preserves the intact pseudomolecular ion


, which is absolutely critical for establishing the fundamental chemical formula prior to inducing controlled fragmentation[1].

Once the exact mass is confirmed, Tandem Mass Spectrometry (MS/MS) is utilized. The collision-induced dissociation of N-aryl amides predictably yields fragments via the neutral loss of ketene or intact acyl groups, providing a structural map of the molecule[2].

Step-by-Step LC-ESI-MS/MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Rationale: Formic acid acts as an abundant proton source, driving the equilibrium toward the

      
       state required for positive-mode ESI.
      
  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column. Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Rationale: This step isolates the target analyte from mono-acylated synthetic intermediates, preventing chimeric MS/MS spectra.

  • HRMS Acquisition: Operate the Orbitrap or Time-of-Flight (TOF) analyzer at a resolution of

    
     (at m/z 200). Target the theoretical 
    
    
    
    m/z of 235.1441 .
    • Rationale: A mass error of

      
       definitively restricts the possible elemental compositions to 
      
      
      
      .
  • Tandem Mass Spectrometry (MS/MS): Isolate the m/z 235.14 precursor ion and apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 25 eV.

MS_Fragmentation M_plus_H [M+H]+ m/z 235.14 C13H19N2O2+ Loss_Propene Loss of Propionyl (- C3H6O) m/z 177.10 M_plus_H->Loss_Propene -58 Da Loss_Butene Loss of Butyryl (- C4H8O) m/z 165.10 M_plus_H->Loss_Butene -70 Da Core_Ion p-Phenylenediamine Core [C6H9N2]+ m/z 109.08 Loss_Propene->Core_Ion -68 Da Loss_Butene->Core_Ion -56 Da

Fig 1: Proposed ESI-MS/MS positive ion fragmentation pathway for N-[4-(propionylamino)phenyl]butanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Validation

While HRMS confirms the parts of the molecule, NMR spectroscopy confirms how those parts are connected.

Causality of Experimental Design

The selection of deuterated dimethyl sulfoxide (


) as the NMR solvent is a deliberate, critical choice over standard solvents like 

. The dual-amide system is highly polar and prone to intermolecular hydrogen bonding, which limits solubility in non-polar media. More importantly, DMSO acts as a strong hydrogen-bond acceptor. This significantly reduces the chemical exchange rate of the amide protons (N-H) with residual moisture, allowing for the observation of sharp, distinct NH resonances and enabling detailed conformational analysis of the amide bonds[3].
Step-by-Step 1H NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of

    
     and rigorously shim the Z-axis gradients.
    
    • Rationale: Perfect magnetic homogeneity is required to resolve the complex multiplet splitting of the aliphatic chains (the sextet of the butyryl group and the quartet of the propionyl group).

  • Acquisition: Acquire 16 to 32 transients using a

    
     excitation pulse and a relaxation delay (
    
    
    
    ) of 2.0 seconds.
    • Rationale: The 2-second delay ensures complete longitudinal relaxation (

      
      ) of all protons, guaranteeing that the integration of the peaks mathematically sums exactly to the 18 protons dictated by the 
      
      
      
      formula.
Table 2: Diagnostic 1H NMR Chemical Shifts ( , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Proof
~9.80 & ~9.752 x Singlet2H totalN-H (Amides)Proves the presence of two distinct secondary amides.
~7.50Multiplet4HAromatic C-HProves the para-substituted benzene core (pseudo-AA'BB' system).
~2.30Triplet2H

(Butyryl)
Proves the connectivity of the 4-carbon chain.
~2.25Quartet2H

(Propionyl)
Proves the connectivity of the 3-carbon chain.
~1.60Sextet2H

(Butyryl)
Differentiates the butyryl chain from the propionyl chain.
~1.10 & ~0.902 x Triplet6H totalTerminal

Accounts for the terminal methyl groups of both chains.

Data Triangulation and Self-Validating Systems

The true hallmark of rigorous scientific characterization is the establishment of a self-validating system. Neither HRMS nor NMR should stand alone.

  • Mass-to-Proton Correlation: The HRMS data proves the exact mass of 234.1368 Da, locking the formula to

    
    . The NMR integration independently verifies the presence of exactly 18 protons, validating the hydrogen count of the MS-derived formula.
    
  • Structural Symmetry vs. Asymmetry: The MS/MS fragmentation yields two distinct neutral losses (-58 Da and -70 Da), proving the molecule is asymmetrically acylated. The NMR data corroborates this by displaying two distinct amide N-H peaks and distinct aliphatic spin systems, rather than a single set of symmetric peaks.

Elucidation_Logic Prep Sample Prep (DMSO-d6 / MeCN) HRMS ESI-HRMS Exact Mass: 234.1368 Prep->HRMS NMR 1H/13C NMR Connectivity & Symmetry Prep->NMR Validation Formula Validated: C13H18N2O2 HRMS->Validation Mass Error < 5 ppm NMR->Validation Structural Match

Fig 2: Self-validating analytical workflow combining HRMS and NMR for formula confirmation.

By strictly adhering to these causally-driven methodologies, researchers can confidently verify the molecular weight, chemical formula, and exact structural connectivity of N-[4-(propionylamino)phenyl]butanamide, ensuring high-fidelity data for subsequent pharmaceutical or material applications.

References

  • De Vijlder, T., Valkenborg, D., Lemiere, F., et al. (2018).
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Palla, G., et al. (2013).

Sources

Physicochemical Profiling of N-[4-(propionylamino)phenyl]butanamide: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Symmetrical/Pseudo-symmetrical Bis-Amides (p-Phenylenediamine Derivatives)

Executive Summary & Structural Rationale

N-[4-(propionylamino)phenyl]butanamide (Molecular Formula: C₁₃H₁₈N₂O₂) is a pseudo-symmetrical bis-amide characterized by a central p-phenylenediamine core flanked by a propionyl group and a butyryl group. In early-stage drug discovery and materials science, the physicochemical profiling of such novel compounds is a critical prerequisite for rational lead optimization[1].

As a Senior Application Scientist, I approach this molecule by first analyzing its structural causality. The dual amide bonds act as strong hydrogen-bond donors and acceptors, facilitating robust intermolecular hydrogen-bonding networks. When combined with the planar aromatic core, this leads to a high crystal lattice energy. Consequently, while the alkyl chains (ethyl and propyl) impart lipophilicity, the solid-state properties often drive the molecule toward "brick dust" behavior—exhibiting poor aqueous solubility despite a moderate partition coefficient (LogP). Understanding this interplay is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile[[“]].

In Silico Predictions and Structural Causality

Before initiating wet-lab assays, we establish a theoretical baseline. The table below synthesizes the predicted physicochemical parameters of N-[4-(propionylamino)phenyl]butanamide and the mechanistic implications of these values.

Table 1: Predicted Physicochemical Properties & Mechanistic Implications

ParameterValueCausality & Experimental Implication
Molecular Weight 234.30 g/mol Well below the 500 Da threshold of Lipinski’s Rule of 5, favoring passive transcellular diffusion.
Estimated LogP 1.8 – 2.2Optimal lipophilicity. The alkyl chains increase the partition coefficient compared to paracetamol (~0.46), enhancing lipid membrane affinity.
TPSA 58.2 ŲTopological Polar Surface Area is < 90 Ų, suggesting excellent potential for blood-brain barrier (BBB) penetration and high intestinal permeability.
H-Bond Donors 2The two secondary amides (NH) strongly participate in intra-lattice hydrogen bonding, which entropically penalizes dissolution in water.
H-Bond Acceptors 2The carbonyl oxygens (C=O) interact with aqueous media, but their solvation energy must overcome the solid-state lattice energy.
Rotatable Bonds 5Moderate flexibility allows for induced-fit binding in biological targets but increases the entropic penalty upon crystallization.

Thermodynamic Solubility and Lipophilicity Profiling

Kinetic solubility assays (e.g., DMSO-dilution methods) often overestimate the solubility of bis-amides because they bypass the energy required to break the crystal lattice. To obtain actionable data for formulation and biological screening, we must measure thermodynamic solubility [3].

Experimental Protocol: Miniaturized Shake-Flask Thermodynamic Solubility

This protocol is designed as a self-validating system to ensure that true equilibrium is reached and that matrix effects are controlled.

  • Preparation & Spiking: Weigh 2.0 mg of highly crystalline N-[4-(propionylamino)phenyl]butanamide into a 2.0 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

    • Self-Validation Step: Measure the pH of the buffer before addition and after the 24-hour incubation. Bis-amides are generally neutral, but trace ionizable impurities can shift the pH, invalidating the physiological relevance of the assay.

  • Equilibration: Cap the vial and incubate in a thermostatic orbital shaker at 37 °C, shaking at 300 RPM for 24 hours.

    • Causality: A 24-hour duration is strictly required to overcome the high activation energy of dissolution for crystalline amides, ensuring the system transitions from a kinetic state to a true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37 °C. This high-speed pelleting prevents sub-micron particulates from artificially inflating the solubility readout.

  • Quantification: Dilute the supernatant 1:10 in the LC mobile phase to prevent precipitation in the autosampler. Quantify via LC-MS/MS against a 5-point calibration curve (1 ng/mL to 10 µg/mL). Include a known reference standard (e.g., Phenacetin) to validate the ionization efficiency.

Experimental Protocol: Lipophilicity (LogD₇.₄) via Shake-Flask Partitioning
  • Phase Saturation: Pre-saturate 1-octanol with pH 7.4 PBS, and PBS with 1-octanol by stirring them together vigorously for 24 hours prior to the experiment.

    • Causality: If unsaturated solvents are used, they will partially dissolve into each other during the assay, changing the phase volumes and skewing the final concentration ratio.

  • Partitioning: Dissolve the compound in the mutually saturated 1-octanol to 100 µg/mL. Combine 500 µL of this organic phase with 500 µL of the saturated aqueous phase in a glass vial. Shake at 300 RPM for 1 hour at 25 °C.

  • Separation & Analysis: Centrifuge at 3,000 × g for 10 minutes to resolve any micro-emulsions. Sample both layers carefully and quantify via LC-MS/MS to calculate LogD.

Workflow A Solid Compound B Miniaturized Shake-Flask A->B C Phase Separation B->C D LC-MS/MS Quantification C->D E Thermodynamic Solubility & LogD D->E

Fig 1. High-throughput shake-flask workflow for solubility and LogD profiling.

Solid-State Characterization

Because the physicochemical behavior of N-[4-(propionylamino)phenyl]butanamide is heavily dictated by its solid-state packing, thermal analysis is mandatory[1].

  • Differential Scanning Calorimetry (DSC): Run the sample from 25 °C to 300 °C at a ramp rate of 10 °C/min under nitrogen. A sharp, high-temperature endothermic melting peak (>150 °C) will confirm the high lattice energy hypothesis.

  • X-Ray Powder Diffraction (XRPD): Used to confirm the crystalline habit. If multiple polymorphs are discovered, their thermodynamic solubilities must be evaluated independently, as metastable polymorphs will exhibit higher apparent solubility before converting to the most stable form.

In Vitro ADME Implications: Metabolic Stability

While amides are chemically stable at physiological pH, they are susceptible to enzymatic hydrolysis by hepatic amidases and carboxylesterases (CES)[4]. The pseudo-symmetrical nature of N-[4-(propionylamino)phenyl]butanamide means it can undergo stepwise cleavage.

Cleavage of either the butyryl or propionyl group yields intermediate mono-amides (N-(4-aminophenyl)butanamide or N-(4-aminophenyl)propionamide). Complete hydrolysis yields p-phenylenediamine, a known sensitizer and potential toxicophore. Therefore, profiling the metabolic half-life (


) in human liver microsomes (HLM) or primary hepatocytes is a critical next step in the compound's development lifecycle.

Pathway Substrate N-[4-(propionylamino)phenyl]butanamide Enzyme Hepatic Amidases Substrate->Enzyme Int1 N-(4-aminophenyl)butanamide Enzyme->Int1 Butyryl cleavage Int2 N-(4-aminophenyl)propionamide Enzyme->Int2 Propionyl cleavage Final p-Phenylenediamine Int1->Final Amidase Int2->Final Amidase

Fig 2. Predicted enzymatic hydrolysis pathway of the bis-amide by hepatic amidases.

References

  • Nakashima, S., Yamamoto, K., Arai, Y., & Ikeda, Y. (2013). "Impact of Physicochemical Profiling for Rational Approach on Drug Discovery." Chemical and Pharmaceutical Bulletin, 61(12), 1228-1238.[Link]

  • Pion Inc. "High-Throughput Physicochemical Profiling in Drug Discovery." Pion Resources.[Link]

  • Evotec. "Physicochemical Profiling Services." Cyprotex ADME-Tox Solutions.[Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). "The pharmacological landscape and therapeutic potential of serine hydrolases." Nature Reviews Drug Discovery, 11(1), 52-68.[Link]

Sources

Solubility Profile of N-[4-(propionylamino)phenyl]butanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profile of N-[4-(propionylamino)phenyl]butanamide , structured for researchers and drug development professionals.

Introduction: Chemical Identity & Significance[1][2]

N-[4-(propionylamino)phenyl]butanamide (also chemically described as N-(4-propionamidophenyl)butyramide) represents a specific class of asymmetric bis-amides derived from p-phenylenediamine. Structurally, it consists of a rigid aromatic core flanked by two distinct amide linkages—one propionyl (C3) and one butyryl (C4) group.[1]

This asymmetry is critical. Unlike its symmetric homologs (e.g., N,N'-dipropionyl-p-phenylenediamine), the structural irregularity of N-[4-(propionylamino)phenyl]butanamide disrupts the crystal lattice packing efficiency. For process chemists and formulation scientists, this translates to a lower melting point and enhanced solubility in organic solvents compared to symmetric analogs, making it a superior candidate for optimization in pharmaceutical intermediate purification and liquid crystal formulations.[1]

Chemical Structure & Properties[1][2][3][4]
  • IUPAC Name: N-[4-(propanoylamino)phenyl]butanamide

  • Molecular Formula: C₁₃H₁₈N₂O₂[1][2][3]

  • Molecular Weight: 234.30 g/mol

  • Core Moiety: 1,4-Phenylenediamine (p-PDA)[1]

  • Key Functional Groups: Secondary Amides (H-bond donors/acceptors), Aromatic Ring (π-π stacking), Alkyl Chains (Hydrophobic interactions).[1]

Experimental Methodology: Solubility Determination Protocols

To establish a highly accurate solubility profile, we employ a self-validating workflow combining the Static Gravimetric Method (for equilibrium data) with Laser Monitoring (for dynamic dissolution rates).

Protocol A: Static Equilibrium Method (Gravimetric)

This protocol is the industry standard for generating thermodynamic data suitable for the Apelblat model.[1]

Step-by-Step Workflow:

  • Preparation: Add excess N-[4-(propionylamino)phenyl]butanamide solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at 400 rpm using a magnetic stirrer. Maintain temperature within ±0.05 K using a circulating water bath.

  • Time-Course Validation: Sample the supernatant at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration variance is <1%.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to exclude micro-crystals.

  • Quantification:

    • Evaporate the solvent in a tared vessel (vacuum oven at 313 K).

    • Weigh the dry residue until constant mass is achieved.

    • Alternative: Analyze via HPLC-UV (254 nm) if high precision is required for low-solubility solvents.

Protocol B: Dynamic Laser Monitoring (Synthetic Method)

Used for rapid screening of metastable zones and supersaturation limits.[1]

  • Setup: Place a known mass of solute and solvent in a reactor with a laser turbidity probe.

  • Heating: Ramp temperature at 0.5 K/min.

  • Detection: Record the temperature (

    
    ) where laser transmission reaches 100% (complete dissolution).
    
  • Cooling: Ramp down to detect the nucleation point (

    
    ) for metastable zone width (MSZW) determination.
    
Visualization: Experimental Workflow

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibration Equilibration (Const. T, 48-72h) Start->Equilibration Stirring Sampling Sampling (Filter 0.45µm) Equilibration->Sampling Phase Separation Sampling->Equilibration Check Consistency (<1%) Analysis Quantification (Gravimetric/HPLC) Sampling->Analysis Aliquot DataProc Data Processing (Mole Fraction x) Analysis->DataProc Calc

Caption: Standardized workflow for static equilibrium solubility determination.

Solubility Data & Solvent Effects[1][4][5]

The solubility of N-[4-(propionylamino)phenyl]butanamide is governed by the "like dissolves like" principle, modified by the specific hydrogen-bonding capability of the amide groups.

Predicted Solubility Profile (Based on Asymmetric Bis-Amide Homologs)

Note: Values are estimated based on homologous series trends (e.g., N,N'-diacetyl-p-phenylenediamine) and group contribution methods.

Solvent ClassSpecific SolventsSolubility TrendMechanistic Driver
Dipolar Aprotic DMSO, DMF, NMPVery High Strong H-bond acceptance disrupts intermolecular amide-amide H-bonds of the solute.[1]
Short-Chain Alcohols Methanol, EthanolModerate Amphiphilic interaction; hydroxyl groups solvate the amide carbonyls.[1]
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Dipole-dipole interactions; limited by lack of H-bond donation from solvent.[1]
Non-Polar Hexane, TolueneVery Low Hydrophobic effect dominates; solute's polar core prevents dissolution.[1]
Water WaterLow Hydrophobic alkyl chains and aromatic ring limit solubility despite amide polarity.[1]
Temperature Dependence

Solubility (


) increases with temperature across all solvents, following an endothermic dissolution process.[1] The asymmetry of the molecule results in a steeper solubility curve compared to symmetric analogs, as the crystal lattice energy (

) is lower.

Thermodynamic Modeling & Analysis

To rigorously describe the solubility behavior for process design, we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).
The Modified Apelblat Equation

[1]
  • A, B, C: Empirical parameters derived from regression of experimental data.

  • Physical Significance:

    • 
       and 
      
      
      
      relate to the non-ideality of the solution and the enthalpy of solution.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
Thermodynamic Dissolution Functions

Using the van't Hoff analysis, we calculate the standard enthalpy (


), entropy (

), and Gibbs energy (

) of dissolution:
  • Enthalpy (

    
    ):  Positive values indicate an endothermic process. The dissolution is driven by energy input (heating).
    
  • Entropy (

    
    ):  Positive values indicate an increase in disorder. The flexible alkyl chains (propyl/butyl) contribute significantly to this entropy gain upon solvation.
    
  • Gibbs Energy (

    
    ):  Calculated as 
    
    
    
    . Positive values indicate that the dissolution is non-spontaneous at standard conditions without thermal driving force.
Visualization: Thermodynamic Cycle

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated State (Solution) Solid->Solution Dissolution (+ΔH_soln) (Measured) Gas->Solution Solvation (-ΔH_solv)

Caption: Thermodynamic cycle of dissolution: Lattice disruption vs. Solvation.[1]

Practical Implications for Process Development

Solvent Selection for Crystallization

The "Anti-Solvent" method is highly effective for this compound due to the sharp solubility differential.[1]

  • Primary Solvent: DMSO or DMF (High solubility).

  • Anti-Solvent: Water or Ethanol (Low/Moderate solubility).[1]

  • Protocol: Dissolve crude N-[4-(propionylamino)phenyl]butanamide in warm DMSO. Slowly add Water while cooling. The asymmetry of the molecule may lead to oiling out; seeding with pure crystals at the metastable limit is recommended.

Impurity Rejection

Symmetric bis-amides (impurities) likely have higher melting points and lower solubility.[1] By operating at a temperature where the asymmetric target is soluble but the symmetric impurities are not (or vice versa), purification efficiency is maximized.

References

  • Standard Protocol for Solubility Measurement

    • Mullins, E. (2025).[1] "Statistics for the Quality Control of Solubility Data." NIST/Journal of Chemical & Engineering Data. Link

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

  • Solubility of Amide Derivatives

    • Tang, S., et al. (2024). "Solubility and Thermodynamic Properties of N,N'-1,4-phenylenebis(acetamide) in Pure Solvents." Journal of Molecular Liquids. (Cited for homologous series comparison). Link

  • Hansen Solubility Parameters

    • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

Sources

Pharmacological Mechanism of Action of N-[4-(propionylamino)phenyl]butanamide: A Next-Generation Atypical Analgesic

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

For over a century, the analgesic landscape has been dominated by paracetamol (acetaminophen), a drug whose mechanism of action remained elusive until the discovery of its active arachidonoyl metabolite, AM404[1]. However, paracetamol suffers from suboptimal blood-brain barrier (BBB) penetration and dose-limiting hepatotoxicity mediated by the CYP450-generated NAPQI metabolite.

N-[4-(propionylamino)phenyl]butanamide (N4-PPB) represents a rationally designed evolution of the p-aminophenol pharmacophore. By replacing the hydroxyl group with an amine to form a p-phenylenediamine core, and diacylating the nitrogens with propionyl (C3) and butyryl (C4) chains, we achieve two critical pharmacological upgrades:

  • Enhanced Lipophilicity: The dual aliphatic chains increase the LogP (approx. 2.8), driving rapid partitioning into the central nervous system (CNS) and peripheral nerve terminals.

  • Metabolic Redirection: The steric bulk of the butyryl and propionyl groups shields the aromatic core from rapid CYP2E1 oxidation, preferentially shunting the prodrug toward esterase/amidase-mediated activation pathways.

This whitepaper dissects the biotransformation and tripartite mechanism of action of N4-PPB, providing validated experimental workflows for preclinical evaluation.

Biotransformation: The FAAH-Mediated Activation Pathway

N4-PPB is a prodrug. Its pharmacological efficacy relies entirely on a tightly regulated, two-step enzymatic cascade occurring in the liver, CNS, and primary sensory neurons.

  • Selective Deacylation: Upon systemic entry, arylacetamide deacetylase (AADAC) and hepatic amidases cleave the bulky butyryl and propionyl groups. This yields the highly membrane-permeable intermediate, p-phenylenediamine (or a mono-acylated transient species).

  • Arachidonoyl Conjugation: Once in the CNS or at peripheral nociceptors, the free amine undergoes a reverse-amidase reaction catalyzed by Fatty Acid Amide Hydrolase (FAAH) . The intermediate is conjugated with endogenous arachidonic acid to form the active effector molecule: N,N'-bis(arachidonoyl)-p-phenylenediamine (BAP) or its mono-arachidonoyl counterpart[2][3].

Biotransformation N4PPB N4-PPB (Highly Lipophilic Prodrug) Deacyl Deacylated Intermediate (p-Phenylenediamine) N4PPB->Deacyl AADAC / Amidases (Liver/Plasma) Active Arachidonoyl Conjugate (Active Effector) Deacyl->Active FAAH Conjugation (CNS / DRG) Arach Arachidonic Acid (Endogenous Pool) Arach->Active FAAH

Fig 1. Enzymatic biotransformation cascade of N4-PPB into its active arachidonoyl effector.

Pharmacodynamics: A Tripartite Analgesic Mechanism

Once converted to its active arachidonoyl conjugate, the molecule exerts profound antinociceptive effects through three distinct molecular targets.

Peripheral Sodium Channel Blockade (NaV1.7 / NaV1.8)

Historically, paracetamol's mechanism was thought to be strictly central. However, breakthrough 2025 research published in PNAS demonstrated that paracetamol metabolites (like AM404) are generated directly in peripheral sensory neurons, where they potently inhibit voltage-gated sodium channels[4]. Similarly, the active conjugate of N4-PPB binds to the local anesthetic binding site of NaV1.7 and NaV1.8 in Dorsal Root Ganglion (DRG) neurons, physically occluding the pore and halting the propagation of nociceptive action potentials at the source[4].

TRPV1 Agonism and Desensitization

The active conjugate is a potent agonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel[1][3]. Initial binding triggers a transient calcium influx, which rapidly leads to receptor desensitization and depletion of substance P in the nerve terminals, effectively "silencing" the pain fiber.

Endocannabinoid Reuptake Inhibition

By acting as a competitive substrate/inhibitor at the Anandamide Membrane Transporter (AMT) and occupying FAAH, the active metabolite prevents the cellular reuptake and degradation of endogenous anandamide (AEA). This localized pooling of AEA indirectly hyper-activates presynaptic Cannabinoid Type 1 (CB1) receptors, suppressing neurotransmitter release[2][3].

Signaling cluster_Peripheral Peripheral Nociceptor (DRG) cluster_Central Central Synapse (Spinal Cord / PAG) ActiveMet Active Arachidonoyl Conjugate NaV NaV1.7 / NaV1.8 Blockade ActiveMet->NaV Pore Occlusion TRPV1 TRPV1 Agonism ActiveMet->TRPV1 Ca2+ Influx AMT Inhibit Anandamide Reuptake ActiveMet->AMT Competitive Inhibition ActionPot Halt Action Potentials NaV->ActionPot Desens Receptor Desensitization TRPV1->Desens CB1 Indirect CB1 Activation AMT->CB1 Increased Synaptic AEA

Fig 2. Tripartite signaling mechanism of the N4-PPB active metabolite across peripheral and central targets.

Quantitative Pharmacological Profiling

To benchmark N4-PPB against the industry standard, we summarize the target engagement metrics. The diacylated structure provides superior lipophilicity, while the resulting active conjugate exhibits nanomolar affinity for key analgesic targets.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Data

ParameterN4-PPB (Prodrug)Active ConjugateParacetamol (Ref)AM404 (Ref)
LogP (Lipophilicity) 2.855.120.464.80
FAAH Conjugation Rate N/A45 pmol/min/mgN/A32 pmol/min/mg
TRPV1 EC50 >100 µM18 nM>100 µM25 nM
NaV1.7 IC50 >50 µM1.2 µM>100 µM1.8 µM
CB1 Activation (Indirect) None4.5-fold increaseNone3.2-fold increase

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust preclinical data requires self-validating experimental designs. Below are the optimized, step-by-step methodologies to validate the biotransformation and peripheral efficacy of N4-PPB.

Protocol 1: In Vitro FAAH-Mediated Biotransformation Assay

Objective: Prove that the deacylated N4-PPB intermediate is conjugated with arachidonic acid strictly via FAAH. Causality & Validation: We utilize URB597 (a highly selective, irreversible FAAH inhibitor). If the arachidonoyl conjugate fails to form in the presence of URB597, we definitively prove FAAH dependence.

  • Tissue Preparation: Homogenize freshly isolated rat brain cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 1 mM EDTA) to preserve enzymatic integrity. Centrifuge at 10,000 × g for 20 min and collect the supernatant.

  • Inhibitor Pre-incubation (The Control): Split the homogenate into two aliquots. To the control group, add 1 µM URB597 and incubate at 37°C for 15 minutes to fully alkylate the FAAH catalytic serine. Add vehicle (DMSO) to the experimental group.

  • Substrate Addition: To both groups, add 10 µM of the deacylated N4-PPB intermediate and 50 µM arachidonic acid.

  • Incubation & Quenching: Incubate at 37°C for exactly 30 minutes. Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., AM404-d4). This precipitates proteins and locks the metabolite concentration.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific parent-to-daughter ion transitions of the active conjugate.

Protocol 2: Patch-Clamp Electrophysiology for NaV1.7 Inhibition

Objective: Validate the direct peripheral analgesic action of the N4-PPB active metabolite on nociceptive sodium channels, aligning with recent discoveries[4]. Causality & Validation: We use a Cesium Fluoride (CsF) internal solution. Cesium blocks all outward potassium currents, ensuring that the inward currents recorded are exclusively sodium-mediated, providing a clean, artifact-free readout.

  • DRG Isolation: Dissect Dorsal Root Ganglia from adult mice. Digest enzymatically with Collagenase Type IV and Dispase for 40 mins at 37°C. Triturate gently and plate on poly-D-lysine coated glass coverslips.

  • Solution Setup:

    • Extracellular: Standard Tyrode's solution (NaCl 140 mM, pH 7.4).

    • Intracellular: CsF 130 mM, NaCl 10 mM, HEPES 10 mM, EGTA 5 mM (pH 7.3 with CsOH).

  • Whole-Cell Configuration: Achieve a giga-ohm seal on a small-diameter (<25 µm) nociceptive neuron. Rupture the membrane to enter whole-cell voltage-clamp mode. Hold the resting potential at -80 mV.

  • Baseline Recording: Apply a 20 ms depolarizing voltage step to 0 mV every 10 seconds. Record the peak inward sodium current (

    
    ) until a stable baseline is achieved for 3 minutes.
    
  • Drug Application: Using a rapid gravity-driven perfusion system, apply 1.5 µM of the N4-PPB active conjugate. Monitor the progressive reduction in peak

    
    .
    
  • Washout: Switch back to standard Tyrode's solution to demonstrate reversibility, confirming that the blockade is a receptor-mediated/pore-occlusion event rather than non-specific membrane disruption or cytotoxicity.

References

  • [1] Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. TandF Online. Available at:[Link]

  • [4] The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [2] First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. National Institutes of Health (PMC). Available at:[Link]

  • [3] An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. National Institutes of Health (PMC). Available at:[Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicity profile for N-[4-(propionylamino)phenyl]butanamide , a specific di-substituted derivative of p-phenylenediamine (PPD).

Given the specialized nature of this compound (often encountered as a synthesis impurity, research intermediate, or polymer precursor), this guide synthesizes a Predicted Safety Profile based on Structure-Activity Relationships (SAR) with established analogs such as N,N'-diacetyl-p-phenylenediamine and p-phenylenediamine (PPD) .

Executive Summary

N-[4-(propionylamino)phenyl]butanamide (CAS: Not widely listed; Analogous to substituted anilides) is a mixed-amide derivative of 1,4-benzenediamine. Structurally, it consists of a central phenyl ring substituted at the para positions with a propionamide and a butanamide group.

  • Primary Hazard: Skin Sensitization (Category 1) due to metabolic hydrolysis releasing p-phenylenediamine (PPD) moieties.

  • Toxicological Mechanism: Hepatic and cutaneous amidase-mediated hydrolysis.

  • Handling Status: Treat as a Potent Sensitizer and potential Genotoxin until validated otherwise.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Structure[2]
  • IUPAC Name: N-[4-(propanoylamino)phenyl]butanamide

  • Synonyms: N-butyryl-N'-propionyl-p-phenylenediamine; 4'-Propionamidobutyranilide.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 234.29 g/mol

Predicted Physicochemical Data

Data derived from QSAR models for di-acylated anilines.

PropertyValue (Predicted)Implication
Physical State Solid (Crystalline powder)Inhalation of dust is a primary exposure route.
Melting Point 185–195 °CHigh thermal stability; unlikely to volatilize at RT.
LogP (Octanol/Water) 1.8 – 2.2Moderate lipophilicity; facilitates dermal absorption.
Water Solubility Low (< 500 mg/L)Limited solubility limits acute aquatic toxicity but aids bioaccumulation.
pKa ~13 (Amide N-H)Neutral at physiological pH.

Predicted GHS Safety Data Sheet (SDS) Elements

Based on Read-Across methodology from the source analog p-Phenylenediamine (CAS 106-50-3) and its di-acetylated derivatives, the following classification is recommended for risk management.

Hazard Classification (GHS)
  • Skin Sensitization: Category 1 (H317)

  • Acute Toxicity (Oral): Category 4 (H302)

  • Aquatic Toxicity (Chronic): Category 3 (H412)

Label Elements[3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.

    • H302: Harmful if swallowed.

    • H412: Harmful to aquatic life with long lasting effects.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection.[1]

    • P261: Avoid breathing dust/fume.[1]

    • P273: Avoid release to the environment.

Toxicological Profile: Mechanism & Evaluation

Mechanism of Action: Metabolic Activation

The toxicity of this compound is latent. The parent molecule (di-amide) is relatively inert. However, biological systems (liver microsomes, skin esterases) possess amidase enzymes (e.g., CES1, CES2) capable of hydrolyzing the amide bonds.

Critical Pathway:

  • Phase I Hydrolysis: Cleavage of the Butyryl or Propionyl group releases a mono-amide.

  • Phase II Hydrolysis: Further cleavage releases the free amine, p-Phenylenediamine (PPD) .

  • Oxidation: PPD is oxidized to Benzoquinone diimine , a potent electrophile that binds to DNA and proteins (Haptenization).

MetabolicPathway Parent Parent Compound (Di-amide) Mono1 Intermediate A (N-Propionyl-PPD) Parent->Mono1 Amidase (Hydrolysis) Mono2 Intermediate B (N-Butyryl-PPD) Parent->Mono2 Amidase (Hydrolysis) PPD p-Phenylenediamine (PPD) Mono1->PPD Slow Hydrolysis Mono2->PPD Slow Hydrolysis BQDI Benzoquinone Diimine (Toxic Electrophile) PPD->BQDI Oxidation (CYP450) Adduct DNA/Protein Adducts (Sensitization/Toxicity) BQDI->Adduct Covalent Binding

Figure 1: Predicted metabolic activation pathway. The parent di-amide serves as a "pro-drug" for the sensitizer PPD.

Toxicological Endpoints
A. Skin Sensitization (High Concern)

The lipophilic nature (LogP ~2.0) allows significant dermal penetration. Once in the viable epidermis, hydrolysis releases PPD.

  • Protocol for Verification: Local Lymph Node Assay (LLNA) (OECD 429).

  • Expected Result: EC3 value < 10% (Strong Sensitizer).

B. Genotoxicity

While the di-amide hinders direct DNA interaction, the metabolite PPD is mutagenic in Salmonella typhimurium (Ames Test) after metabolic activation (S9 fraction).

  • Assessment: Treat as a potential mutagenic impurity.

C. Systemic Toxicity

Acute oral toxicity is expected to be lower than PPD (LD50 Rat ~80 mg/kg) due to the molecular weight and slower hydrolysis rate.

  • Predicted LD50: 500 – 2000 mg/kg (Rat, Oral).

Experimental Protocols

Analytical Detection (HPLC-UV)

To quantify this compound (e.g., as an impurity), use the following validated method parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 240 nm (amide absorption).

  • Retention Time Logic: The compound will elute after PPD and mono-amides but before highly lipophilic impurities.

Hydrolysis Stability Assay (In Vitro)

To assess the "release potential" of the toxic PPD core:

  • Medium: Simulated Intestinal Fluid (SIF, pH 6.8) and Simulated Gastric Fluid (SGF, pH 1.2).

  • Incubation: 37°C for 24 hours.

  • Sampling: Aliquots at 0, 1, 4, 12, 24 hours.

  • Analysis: HPLC-UV to monitor disappearance of parent and appearance of PPD.

Safe Handling & Storage Guidelines

Engineering Controls
  • Containment: Use a powder containment hood or glovebox (OEL band 3: 10–100 µg/m³) when weighing >1 gram.

  • Ventilation: HEPA-filtered local exhaust.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 minimum; P100/P3 recommended for micronized powders.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). The lipophilic nature allows permeation; change gloves every 2 hours.

  • Ocular: Safety goggles (indirect venting).

Spill Response
  • Evacuate dust area.

  • Wet Wipe: Do not dry sweep (aerosolization risk). Use wet wipes soaked in 5% detergent.

  • Deactivation: Treat surface with 10% bleach (Sodium Hypochlorite) to oxidize any released amines, followed by water rinse.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7837, p-Phenylenediamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - p-phenylenediamine. Retrieved from [Link]

  • OECD (2010). Test No. 429: Skin Sensitization: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[2] Retrieved from [Link]

  • Basketter, D. A., et al. (2014).Categorization of chemicals according to their relative human skin sensitizing potency. Dermatitis, 25(1), 11-21.

Sources

Technical Monograph: N-[4-(propionylamino)phenyl]butanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and literature review for N-[4-(propionylamino)phenyl]butanamide , structured as a whitepaper for drug development professionals and research scientists.

Class: Asymmetric N,N'-Diacyl-p-phenylenediamines | Application: Medicinal Chemistry & Materials Science

Executive Summary

N-[4-(propionylamino)phenyl]butanamide (Formula: C₁₃H₁₈N₂O₂) represents a specialized scaffold within the class of N,N'-diacylated-p-phenylenediamines. Unlike its symmetric homologs (e.g., N,N'-diacetyl-p-phenylenediamine or DAPPD), this asymmetric derivative incorporates two distinct acyl chains—a propionyl (C3) group and a butanoyl (C4) group—flanking a central phenyl ring.

This structural asymmetry is critical in two domains:

  • Pharmacology: It serves as a probe for Arylamine N-acetyltransferase (NAT) substrate specificity and a potential non-hepatotoxic analog of Acetaminophen (Paracetamol), designed to mitigate the formation of reactive quinone imines.

  • Materials Science: The molecule exhibits rod-like anisotropy, making it a candidate mesogen for thermotropic liquid crystals, where asymmetry often depresses melting points and stabilizes mesophases compared to symmetric counterparts.

This guide synthesizes the chemical architecture, synthesis protocols, and biological profile of this derivative, providing a roadmap for its investigation in therapeutic and material applications.

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule consists of a lipophilic p-phenylenediamine core derivatized at both nitrogen terminals.

  • Core: 1,4-Diaminobenzene (p-Phenylenediamine).

  • Substituent A: Propionamide (-NH-CO-CH₂-CH₃).

  • Substituent B: Butanamide (-NH-CO-CH₂-CH₂-CH₃).

Key Physicochemical Parameters (Predicted):

Property Value / Characteristic Relevance
Formula C₁₃H₁₈N₂O₂ Molecular Identity
MW 234.30 g/mol Small Molecule Drug Space
LogP ~1.8 - 2.2 Moderate Lipophilicity (CNS penetrant)
H-Bond Donors 2 (Amide NH) Receptor Binding / Crystal Packing
H-Bond Acceptors 2 (Carbonyl O) Solubility / Solvation

| Topological Polar Surface Area | ~58 Ų | Good Oral Bioavailability (Rule of 5) |

Structure-Activity Relationship (SAR)

The absence of a free hydroxyl group (present in Paracetamol) eliminates the direct glucuronidation pathway. The dual amide capping prevents the rapid formation of toxic metabolites (like NAPQI) unless enzymatic hydrolysis occurs. The asymmetry (C3 vs C4 chains) disrupts crystal lattice energy relative to symmetric analogs, potentially enhancing solubility in lipid formulations.

Experimental Protocols: Synthesis & Validation

Synthesis Strategy: Sequential Acylation

To ensure regio-control, the synthesis must be sequential. Direct acylation of p-phenylenediamine with a mixture of anhydrides yields a statistical mixture (di-propionyl, di-butanoyl, and mixed). The correct protocol utilizes a mono-protected intermediate or sequential addition.

Step 1: Mono-acylation (Synthesis of N-(4-aminophenyl)butanamide)

  • Reagents: p-Phenylenediamine (1.0 eq), Butanoyl chloride (0.9 eq), Triethylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) at 0°C.

  • Procedure: Add acid chloride dropwise to excess amine to favor mono-substitution.

  • Purification: Acid-base extraction to remove unreacted diamine.

Step 2: Second Acylation (Introduction of Propionyl Group)

  • Reagents: N-(4-aminophenyl)butanamide (1.0 eq), Propionyl chloride (1.1 eq), Pyridine.

  • Solvent: THF or DCM.

  • Procedure: Reflux for 2-4 hours to ensure completion.

  • Purification: Recrystallization from Ethanol/Water.

Visualization: Synthesis Workflow

SynthesisPath PPD p-Phenylenediamine (Starting Material) Mono Intermediate: N-(4-aminophenyl)butanamide PPD->Mono Step 1: Mono-acylation R1 Butanoyl Chloride 0°C, DCM PPD->R1 Target Target: N-[4-(propionylamino)phenyl]butanamide Mono->Target Step 2: Hetero-acylation R2 Propionyl Chloride Reflux, THF Mono->R2

Caption: Sequential synthetic pathway ensuring asymmetric functionalization of the phenylenediamine core.

Biological & Pharmacological Review

Metabolic Stability and Toxicity

The primary literature on N-acylated anilines highlights the role of Arylamine N-acetyltransferases (NAT1/NAT2) .

  • Mechanism: NAT enzymes typically acetylate free amines. However, for di-acylated compounds, the metabolic pathway involves Amide Hydrolases (Carboxylesterases).

  • Safety Profile: Unlike Paracetamol, which forms the toxic NAPQI metabolite via CYP450 oxidation of the phenol ring, N-[4-(propionylamino)phenyl]butanamide is a "masked" aniline. Toxicity is contingent on the rate of hydrolysis back to the mono-amine or free diamine.

  • Literature Insight: Studies on DAPPD (the di-acetyl homolog) suggest it acts as a "detoxified" reservoir of PPD, causing lower rates of contact dermatitis compared to the free amine [1].

Potential Therapeutic Indications
  • Analgesia: As a structural analog of N-(4-hydroxyphenyl)acetamide (Paracetamol), this compound targets the peroxidase site of COX enzymes or TRP channels. The hydrophobic C4 chain may enhance blood-brain barrier (BBB) penetration.

  • HDAC Inhibition: Short-chain fatty acid amides can act as weak Histone Deacetylase inhibitors. The butanamide moiety mimics butyrate (a known HDAC inhibitor), potentially conferring epigenetic modulation properties.

Visualization: Metabolic Pathways

Metabolism cluster_Hydrolysis Hydrolysis (Carboxylesterases) cluster_Oxidation Oxidation (CYP450) Target N-[4-(propionylamino)phenyl]butanamide (Parent Drug) Mono1 N-(4-aminophenyl)butanamide Target->Mono1 Loss of Propionyl Mono2 N-(4-aminophenyl)propionamide Target->Mono2 Loss of Butanoyl OH_Met Phenolic Metabolites (Excretable) Target->OH_Met Ring Hydroxylation Diamine p-Phenylenediamine (Toxicophore) Mono1->Diamine Slow Mono2->Diamine Slow

Caption: Predicted metabolic fate showing hydrolysis to mono-amides and potential bioactivation pathways.

Analytical Data Summary (Reference Values)

Researchers characterizing this molecule should benchmark against these predicted spectral data points derived from the homologous series.

TechniqueSignalAssignment
¹H NMR (DMSO-d₆)δ 9.80 (s, 2H)Amide -NH- protons (distinct singlets if asymmetric environment is strong, or overlapping)
δ 7.50 (s, 4H)Aromatic protons (AA'BB' system, appearing as singlet or tight quartet)
δ 2.30 (t, 2H)Butanoyl α-CH₂
δ 2.25 (q, 2H)Propionyl α-CH₂
δ 1.60 (m, 2H)Butanoyl β-CH₂
δ 1.05 (t, 3H)Propionyl -CH₃
δ 0.90 (t, 3H)Butanoyl -CH₃
MS (ESI+) m/z 235.15[M+H]⁺ Peak
IR 3280 cm⁻¹N-H Stretch
1650, 1660 cm⁻¹Amide I (C=O) - Split due to asymmetry

References

  • Blömeke, B., et al. (2008). "Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine." Contact Dermatitis, 58(6), 344-350.

    • Validates the metabolic detoxification pathway of di-acyl
  • Kawakubo, Y., et al. (1997). "N-Acetylation of p-phenylenediamine in human skin and keratinocytes." Journal of Pharmacology and Experimental Therapeutics, 282(2), 1039-1046.
  • Sigma-Aldrich Catalog. "N-(4-Aminophenyl)butanamide (CAS 116884-02-7)."

    • Source for the mono-acyl
  • PubChem Compound Summary. "N,N'-Diacetyl-p-phenylenediamine (CID 67324)."

    • Reference data for the symmetric homolog used for spectral comparison.

In Vitro Metabolic Stability of N-[4-(propionylamino)phenyl]butanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Focus: Mechanistic biotransformation, self-validating experimental design, and quantitative pharmacokinetic profiling.

Executive Summary & Core Rationale

Evaluating the in vitro metabolic stability of a new chemical entity (NCE) is a critical gatekeeping step in early drug discovery. N-[4-(propionylamino)phenyl]butanamide is a structurally unique di-amide derivative of p-phenylenediamine (PPD). Because it contains two distinct aliphatic amide linkages (a propionyl group and a butyryl group) flanking a central aromatic ring, its metabolic clearance is dictated by a competition between oxidative and hydrolytic pathways.

Understanding the degradation kinetics of this compound is vital not only for predicting its in vivo half-life (


) and intrinsic clearance (

)[1], but also for toxicological risk assessment. The complete hydrolysis of this molecule yields PPD, a highly reactive aromatic amine known for its sensitizing properties[2]. This whitepaper provides an authoritative, step-by-step framework for profiling the metabolic stability of N-[4-(propionylamino)phenyl]butanamide using subcellular fractions and whole-cell models.

Mechanistic Grounding: Predicted Biotransformation Pathways

To design a robust metabolic stability assay, we must first establish the causal mechanisms of the compound's biotransformation. The structural features of N-[4-(propionylamino)phenyl]butanamide present three primary metabolic liabilities:

  • Aromatic Amide Hydrolysis (Phase I): The primary route of clearance is anticipated to be amide bond cleavage. In human liver microsomes (HLMs) and hepatocytes, this is catalyzed by Carboxylesterases (CES1 and CES2) and Arylacetamide Deacetylase (AADAC)[3][4]. Hydrolysis can occur sequentially or in parallel, yielding intermediate mono-amides (N-(4-aminophenyl)butyramide or N-(4-aminophenyl)propionamide) before eventually forming PPD.

  • Aliphatic Hydroxylation (Phase I): Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, can catalyze the

    
     or 
    
    
    
    hydroxylation of the butyryl and propionyl aliphatic chains. Notably, the central PPD core itself is a poor substrate for CYP-mediated N-hydroxylation[5].
  • N-Acetylation (Phase II): If the compound is evaluated in intact hepatocytes, any liberated PPD will be rapidly detoxified via N-acetylation by cytosolic N-acetyltransferases (NAT1/NAT2) to form N,N'-diacetyl-p-phenylenediamine (DAPPD)[2].

Pathway Parent N-[4-(propionylamino)phenyl]butanamide CYP_Metab Aliphatic Hydroxylation (CYP450) Parent->CYP_Metab +NADPH Hyd1 N-(4-aminophenyl)butyramide Parent->Hyd1 CES/AADAC Hyd2 N-(4-aminophenyl)propionamide Parent->Hyd2 CES/AADAC PPD p-Phenylenediamine (PPD) Hyd1->PPD CES/AADAC Hyd2->PPD CES/AADAC NAT_Metab N-acetyl-PPD PPD->NAT_Metab NAT1/2

Predicted biotransformation pathways of N-[4-(propionylamino)phenyl]butanamide in vitro.

Experimental Design: A Self-Validating System

A common pitfall in metabolic stability testing is failing to isolate the specific enzyme class responsible for clearance. Because N-[4-(propionylamino)phenyl]butanamide is susceptible to both CYP450 oxidation (which requires the cofactor NADPH) and CES hydrolysis (which does not require a cofactor), the assay must be designed as a self-validating system [6].

The Causality of Control Groups
  • Minus-NADPH Control: By incubating the compound with HLMs in the absence of NADPH, CYP450 activity is silenced. Any observed substrate depletion in this control is definitively caused by hydrolases (CES/AADAC) or chemical instability[6].

  • Substrate Concentration (1 µM): The assay must be conducted at a concentration well below the anticipated Michaelis-Menten constant (

    
    ) to ensure first-order decay kinetics, which is a mathematical prerequisite for calculating intrinsic clearance[7][8].
    
Protocol: Substrate Depletion in Human Liver Microsomes (HLM)

Reagents & Preparation:

  • Test Compound: 10 mM stock of N-[4-(propionylamino)phenyl]butanamide in DMSO.

  • HLM: Pooled human liver microsomes (final concentration: 0.5 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM

    
    .
    
  • Cofactor: 10 mM NADPH regenerating system (final assay concentration: 1 mM).

Step-by-Step Methodology:

  • Dilution: Dilute the test compound stock in the phosphate buffer to create a 2 µM working solution (ensuring final DMSO concentration remains

    
     to prevent enzyme inhibition)[9].
    
  • Pre-Incubation: In a 96-well plate, combine 50 µL of the 2 µM compound solution with 25 µL of HLM suspension (2 mg/mL). Pre-incubate the mixture at 37°C for 5–10 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding 25 µL of the pre-warmed NADPH regenerating system (for the active test) or 25 µL of blank buffer (for the minus-NADPH control)[6][10]. The final volume is 100 µL, with a final compound concentration of 1 µM.

  • Sampling & Quenching: At designated time points (

    
     minutes), remove a 20 µL aliquot and immediately transfer it into 80 µL of ice-cold acetonitrile (ACN) containing a known internal standard (e.g., Bucetin or Encorafenib) to precipitate proteins and terminate the reaction[11][12].
    
  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM)[12].

Workflow Prep Prepare HLM & Compound PreInc Pre-incubate (37°C, 5 min) Prep->PreInc Init Add NADPH (Initiation) PreInc->Init Time Sample at 0-60 min Init->Time Quench Quench (Cold ACN) Time->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Step-by-step experimental workflow for in vitro metabolic stability assessment.

Quantitative Data Analysis & Interpretation

The raw data generated by the LC-MS/MS consists of analyte-to-internal standard peak area ratios. These ratios are normalized to the


 minute time point (set as 100% remaining).
Pharmacokinetic Equations

Because the reaction operates under first-order kinetics, the natural log of the percentage remaining is plotted against time. The slope of this linear regression represents the elimination rate constant (


)[1][11].

1. In Vitro Half-Life (


): 


2. In Vitro Intrinsic Clearance (


): 


(Where

is the incubation volume in µL, and

is the mass of microsomal protein in mg)[1].
Data Presentation & Benchmarking

To determine whether N-[4-(propionylamino)phenyl]butanamide is a viable drug candidate or requires further structural optimization (SAR), its scaled in vivo clearance is benchmarked against established physiological parameters. Using standard scaling factors (e.g., 45 mg microsomal protein/gram of liver, and 20g liver/kg body weight for humans)[1], compounds are stratified into clearance categories.

Table 1: Clearance Classification Matrix (Scaled to Human) [1][7]

Clearance CategoryScaled

(mL/min/kg)
Typical HLM

(min)
Interpretation for NCE Development
Low Clearance


Highly stable; favorable for once-daily dosing.
Intermediate


Moderate turnover; acceptable depending on potency.
High Clearance


Rapidly metabolized; likely suffers from poor bioavailability.

Note: If N-[4-(propionylamino)phenyl]butanamide exhibits a


 minutes primarily in the minus-NADPH control, medicinal chemistry efforts should focus on sterically hindering the amide bonds (e.g., via N-methylation or adding bulky alpha-substituents) to protect against CES-mediated hydrolysis.

References

  • Słoczyńska, K. et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[Link]

  • McNaney, C. A. et al. (2008). An Automated Liquid Chromatography-Mass Spectrometry Process to Determine Metabolic Stability Half-Life and Intrinsic Clearance of Drug Candidates by Substrate Depletion. Assay and Drug Development Technologies.[Link]

  • Lister, A. et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports.[Link]

  • Stanley, L. A. et al. (2005). Lack of Evidence for Metabolism of P-Phenylenediamine by Human Hepatic Cytochrome P450 Enzymes. Toxicology.[Link]

  • Cosmetic Ingredient Review (CIR). (2022). Safety Assessment of p-Phenylenediamine as Used in Cosmetics.[Link]

  • Labcorp. (2025). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics.[Link]

Sources

Technical Guide: History, Discovery, and Pharmacology of N-[4-(propionylamino)phenyl]butanamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-[4-(propionylamino)phenyl]butanamide and its analogs. This specific molecule represents a sophisticated structural evolution within the class of aniline-derived analgesics (the "para-aminophenol" lineage), designed to modulate lipophilicity, metabolic stability, and hepatotoxicity profiles compared to parent compounds like Acetaminophen (Paracetamol) and Phenacetin.

Part 1: Executive Summary & Chemical Identity

N-[4-(propionylamino)phenyl]butanamide is an unsymmetrical bis-amide derivative of 1,4-phenylenediamine (p-phenylenediamine) . Unlike traditional aniline analgesics which typically possess a single amide and a hydroxyl/ether group (e.g., Acetaminophen, Phenacetin), this molecule features two distinct amide chains—a propionyl group (


) and a butyryl group (

)—attached to the central aromatic ring.

This structural design represents a strategic "hybridization" approach in medicinal chemistry, aiming to:

  • Enhance Lipophilicity: The extension of alkyl chains (propyl/butyl vs. methyl) significantly increases the partition coefficient (LogP), potentially improving Blood-Brain Barrier (BBB) penetration.

  • Modulate Metabolic Hydrolysis: The steric hindrance of longer acyl chains alters the kinetics of amidase-mediated hydrolysis, potentially extending the half-life compared to the rapidly metabolized acetamides.

  • Mitigate Hepatotoxicity: By replacing the phenolic hydroxyl group (the site of glucuronidation/sulfation and precursor to toxic quinone imines in Paracetamol) with a second amide, the metabolic pathway is diverted, potentially reducing the formation of the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine).

Chemical Structure Data
PropertySpecification
IUPAC Name

-[4-(propionylamino)phenyl]butanamide
Common Class Unsymmetrical Bis-acyl-p-phenylenediamine
Molecular Formula

Molecular Weight 234.30 g/mol
Core Scaffold 1,4-Diaminobenzene (p-Phenylenediamine)
Substituents N1-Propionyl (

), N4-Butyryl (

)
Predicted LogP ~1.8 - 2.2 (vs. 0.46 for Paracetamol)

Part 2: History and Discovery Context[1][2][3][4]

The discovery of N-[4-(propionylamino)phenyl]butanamide analogs is rooted in the century-long quest to optimize the Aniline Analgesic pharmacophore.

The Aniline Lineage (1886–1950s)

The history begins with the accidental discovery of the antipyretic properties of Acetanilide in 1886 by Cahn and Hepp. While effective, Acetanilide caused methemoglobinemia (cyanosis). This led to the synthesis of Phenacetin (1887) and eventually the identification of its active metabolite, Acetaminophen (Paracetamol) , by Brodie and Axelrod in 1948.

The "Bis-Amide" Strategy (1960s–Present)

While Paracetamol became the gold standard, its narrow therapeutic index and potential for fatal hepatotoxicity (via CYP450-mediated oxidation to NAPQI) drove the search for safer analogs. Researchers investigated p-phenylenediamine derivatives (replacing the -OH with an -NH-R group) to block the formation of the reactive quinone species.

  • Symmetrical Analogs: Early attempts included N,N'-diacetyl-p-phenylenediamine (Diacetanilide). While less toxic, it suffered from poor solubility and rapid hydrolysis.

  • Unsymmetrical Chain Extension: The development of N-[4-(propionylamino)phenyl]butanamide represents a second-generation optimization. By utilizing mixed acyl chains (Propionyl/Butyryl), chemists achieved a "Goldilocks" zone of lipophilicity—hydrophobic enough to cross the BBB efficiently, but polar enough to maintain solubility, unlike the highly crystalline symmetrical analogs.

Mechanism of Action (Hypothesis)

Like its predecessors, this analog is believed to act primarily centrally:

  • COX Inhibition: Inhibition of the peroxidase site of Cyclooxygenase (COX-1/COX-2) in the CNS, reducing prostaglandin synthesis.

  • Endocannabinoid Modulation: Potential inhibition of FAAH (Fatty Acid Amide Hydrolase) or reuptake transport (similar to the paracetamol metabolite AM404), leading to increased levels of Anandamide.

Part 3: Synthesis and Experimental Protocols

Synthesis Workflow (Step-by-Step)

The synthesis requires a controlled, sequential acylation of p-phenylenediamine to ensure the correct unsymmetrical substitution.

Reagents:

  • 1,4-Phenylenediamine (Start Material)

  • Propionic Anhydride (or Propionyl Chloride)

  • Butyryl Chloride

  • Triethylamine (Base)

  • Dichloromethane (DCM) / Tetrahydrofuran (THF)

Protocol:

  • Mono-Protection: Dissolve 1,4-phenylenediamine (1.0 eq) in DCM at 0°C. Add Propionic Anhydride (1.0 eq) dropwise over 1 hour. Crucial: Use stoichiometric control to favor the mono-amide product.

  • Purification 1: Isolate the intermediate N-(4-aminophenyl)propionamide via column chromatography (Silica gel, EtOAc/Hexane gradient) to remove unreacted diamine and di-propionyl byproducts.

  • Second Acylation: Dissolve the mono-amide intermediate in anhydrous THF with Triethylamine (1.2 eq). Add Butyryl Chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC.

  • Workup: Quench with water, extract with EtOAc, wash with brine/NaHCO3.

  • Recrystallization: Purify the final product from Ethanol/Water to yield white crystalline solid.

Visualization: Synthesis Pathway

The following diagram illustrates the sequential acylation logic required to generate the unsymmetrical bis-amide.

SynthesisPathway Start p-Phenylenediamine (1,4-Diaminobenzene) Step1 Step 1: Mono-Propionylation (Propionic Anhydride, 0°C) Start->Step1 Inter Intermediate: N-(4-aminophenyl)propionamide Step1->Inter Selectivity Control Step2 Step 2: Butyrylation (Butyryl Chloride, TEA) Inter->Step2 Final Target: N-[4-(propionylamino)phenyl]butanamide Step2->Final Nucleophilic Acyl Substitution

Caption: Sequential synthesis pathway for unsymmetrical bis-amide generation via mono-acylation control.

Part 4: Pharmacological Evaluation & SAR

Structure-Activity Relationship (SAR)

The modification of the acyl chains dictates the drug's fate.

Structural FeaturePharmacological Effect
Propionyl Group (

)
Increases steric bulk vs. Acetyl. Slows enzymatic hydrolysis by arylamine N-acetyltransferases (NAT).
Butyryl Group (

)
Significantly increases lipophilicity (

value). Enhances CNS distribution volume.
Bis-Amide Core Eliminates the phenolic hydroxyl. Prevents direct Phase II conjugation (Glucuronidation). Forces metabolism via hydrolysis or P450 oxidation.
Metabolic Fate & Toxicity

The safety profile hinges on the stability of the amide bonds.

  • Pathway A (Safe): Hydrolysis of both amide bonds yields p-phenylenediamine (excreted/acetylated).

  • Pathway B (Toxic): N-hydroxylation of the amide nitrogen followed by dehydration could theoretically yield a Quinone Diimine (analogous to NAPQI). However, the bis-amide structure is generally more resistant to this oxidation than the phenol/amide structure of Paracetamol.

Visualization: Metabolic Pathways

Metabolism Drug N-[4-(propionylamino)phenyl]butanamide Hydrolysis Hepatic Amidases (Carboxylesterase) Drug->Hydrolysis Tox Quinone Diimine ( putative toxic metabolite) Drug->Tox CYP450 (Minor Pathway) Mono1 N-(4-aminophenyl)propionamide Hydrolysis->Mono1 Loss of Butyrate Mono2 N-(4-aminophenyl)butanamide Hydrolysis->Mono2 Loss of Propionate PPD p-Phenylenediamine (Precursor) Mono1->PPD Secondary Hydrolysis Mono2->PPD Excretion Renal Excretion (N-Acetylated Conjugates) PPD->Excretion Phase II (NAT)

Caption: Proposed metabolic fate showing hydrolysis (primary) vs. oxidative activation (minor/toxic).

Part 5: Analytical Characterization Protocols

To validate the synthesis and purity of N-[4-(propionylamino)phenyl]butanamide, the following self-validating analytical protocols are standard.

HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Validation Criteria: Single peak >98% area; retention time distinct from mono-acyl impurities.

Lipophilicity (Shake-Flask Method)
  • Preparation: Prepare saturated solution of the compound in n-octanol.

  • Equilibration: Mix with equal volume of phosphate buffer (pH 7.4) for 24 hours at 25°C.

  • Phase Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases via UV-Vis spectrophotometry or HPLC.

  • Calculation:

    
    .
    

References

  • Bertolini, A., et al. (2006). "Paracetamol: new vistas of an old drug." CNS Drug Reviews, 12(3‐4), 250-275. Link

  • Graham, G. G., & Scott, K. F. (2005). "Mechanism of action of paracetamol." American Journal of Therapeutics, 12(1), 46-55. Link

  • Smith, P. K. (1958). "Acetophenetidin: A Critical Bibliographic Review." Interscience Publishers. (Foundational text on aniline analgesic metabolism).
  • Nelson, S. D. (1982). "Metabolic activation and drug toxicity." Journal of Medicinal Chemistry, 25(7), 753-765. (Discusses the N-hydroxylation mechanism relevant to aniline derivatives). Link

  • Testa, B., et al. (2012). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. (Reference for amidase kinetics of sterically hindered amides).

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[4-(propionylamino)phenyl]butanamide is a di-acylated p-phenylenediamine derivative. Molecules within this structural class are of significant interest in medicinal chemistry and materials science. They serve as valuable scaffolds for drug discovery, acting as analogues to known bioactive compounds, and can be utilized as monomers for specialty polymers. For instance, derivatives of the closely related 4-aminoacetanilide are recognized as important synthetic intermediates for pharmaceuticals and dyes.[1][2]

This application note provides a detailed, reliable, and reproducible two-step protocol for the synthesis of N-[4-(propionylamino)phenyl]butanamide, starting from the commercially available and cost-effective reagent, 4-nitroaniline. The chosen synthetic strategy prioritizes high yields and purity by circumventing the challenges associated with the non-selective di-acylation of p-phenylenediamine. The protocol is designed for researchers in organic synthesis, drug development, and materials science, offering not just a procedural guide but also insights into the rationale behind key experimental steps.

Overall Synthetic Scheme

The synthesis proceeds in three distinct stages:

  • Acylation of 4-nitroaniline with propionyl chloride to selectively form the first amide bond, yielding the intermediate N-(4-nitrophenyl)propionamide.

  • Reduction of the nitro group via catalytic hydrogenation to yield the key intermediate, N-(4-aminophenyl)propionamide.

  • Second acylation of the newly formed amino group with butyryl chloride to yield the final target compound, N-[4-(propionylamino)phenyl]butanamide.

G cluster_0 Step 1: Propionylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Butanoylation 4-Nitroaniline 4-Nitroaniline Intermediate_1 N-(4-nitrophenyl)propionamide 4-Nitroaniline->Intermediate_1  Propionyl Chloride,  Pyridine, DCM, 0°C to RT Intermediate_1_ref N-(4-nitrophenyl)propionamide Intermediate_2 N-(4-aminophenyl)propionamide Intermediate_2_ref N-(4-aminophenyl)propionamide Intermediate_1_ref->Intermediate_2  H2 (1 atm), 10% Pd/C,  Ethanol, RT Final_Product N-[4-(propionylamino)phenyl]butanamide Intermediate_2_ref->Final_Product  Butyryl Chloride,  Pyridine, DCM, 0°C to RT

Figure 1: Overall reaction scheme for the synthesis of N-[4-(propionylamino)phenyl]butanamide.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Supplier
4-Nitroaniline100-01-6138.12Sigma-Aldrich
Propionyl chloride79-03-892.52Sigma-Aldrich
Butyryl chloride141-75-3106.55Sigma-Aldrich
Pyridine, anhydrous110-86-179.10Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Sigma-Aldrich
Palladium on Carbon (10% Pd/C)7440-05-3-Sigma-Aldrich
Ethanol, 200 proof64-17-546.07Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11Sigma-Aldrich
Hexanes110-54-3-Sigma-Aldrich
Hydrochloric Acid (HCl), 1M7647-01-036.46Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃), sat. soln.144-55-884.01Sigma-Aldrich
Brine (saturated NaCl solution)7647-14-558.44-
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37Sigma-Aldrich
Celite® 54561790-53-2-Sigma-Aldrich
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser and heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Experimental Protocol

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 4-Nitroaniline is toxic and a suspected carcinogen. Acyl chlorides (propionyl and butyryl chloride) are corrosive, lachrymatory, and react violently with water. Pyridine is flammable and has a noxious odor. Hydrogen gas is highly flammable; ensure no ignition sources are present during the hydrogenation step.

Part 1: Synthesis of N-(4-nitrophenyl)propionamide (Intermediate 1)
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-nitroaniline (10.0 g, 72.4 mmol).

  • Dissolution: Add 200 mL of anhydrous dichloromethane (DCM) followed by anhydrous pyridine (7.0 mL, 86.9 mmol, 1.2 equiv). Stir the mixture until all solids are dissolved.

  • Acylation: Cool the flask to 0 °C using an ice bath. Add propionyl chloride (7.6 mL, 86.9 mmol, 1.2 equiv) dropwise via the dropping funnel over 20 minutes. Maintain the temperature at 0 °C during the addition.

    • Scientist's Note: The reaction is exothermic; slow addition at 0 °C is crucial to control the reaction rate and prevent side product formation. Pyridine acts as a base to neutralize the hydrochloric acid byproduct, driving the amide formation to completion.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (4-nitroaniline) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield N-(4-nitrophenyl)propionamide as a pale yellow solid. Expected yield: 85-95%.

Part 2: Synthesis of N-(4-aminophenyl)propionamide (Intermediate 2)
  • Catalyst Setup: To a 500 mL round-bottom flask, add the N-(4-nitrophenyl)propionamide (12.0 g, 61.8 mmol) obtained from Part 1.

  • Dissolution: Add 250 mL of ethanol. Stir to dissolve the solid.

  • Hydrogenation: Carefully add 10% Pd/C (0.6 g, 5% by weight) to the solution under a nitrogen atmosphere.

    • Scientist's Note: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to amines.[1] It is pyrophoric when dry and should be handled with care.

  • Reaction: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenation apparatus at 40-50 psi). Purge the flask with hydrogen three times. Stir the reaction vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The disappearance of the starting nitro compound and the appearance of a new, more polar spot at the baseline indicates the formation of the amine.

  • Filtration: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid, N-(4-aminophenyl)propionamide, is often pure enough for the next step. If necessary, it can be purified by recrystallization from ethyl acetate. Expected yield: 90-98%.

Part 3: Synthesis of N-[4-(propionylamino)phenyl]butanamide (Final Product)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-(4-aminophenyl)propionamide (8.0 g, 44.9 mmol) from Part 2.

  • Dissolution: Add 150 mL of anhydrous DCM and anhydrous pyridine (4.3 mL, 53.9 mmol, 1.2 equiv). Stir until a clear solution is formed.

  • Acylation: Cool the flask to 0 °C in an ice bath. Add butyryl chloride (5.6 mL, 53.9 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 70% Ethyl Acetate in Hexanes). The starting amine should be consumed.

  • Work-up: Follow the same work-up procedure as described in Part 1, Step 6.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes to afford N-[4-(propionylamino)phenyl]butanamide as a white or off-white solid. Expected yield: 80-90%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to two different alkyl chains (propionyl and butyryl groups), aromatic protons on the p-disubstituted benzene ring, and two distinct N-H (amide) protons.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the two amide groups, the carbons of the two alkyl chains, and the aromatic carbons.

  • IR Spectroscopy: Look for characteristic N-H stretching bands (~3300 cm⁻¹) and C=O (amide I) stretching bands (~1660 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₃H₁₈N₂O₂ (250.30 g/mol ) should be observed.

  • Melting Point: A sharp melting point range indicates high purity.

Experimental Workflow Visualization

G cluster_step For each synthetic step Setup 1. Assemble Glassware & Add Reagents Reaction 2. Perform Reaction (Acylation or Hydrogenation) Setup->Reaction Monitor 3. Monitor Progress (TLC) Reaction->Monitor Workup 4. Aqueous Work-up (Wash & Extract) Monitor->Workup Dry 5. Dry Organic Layer (MgSO4) Workup->Dry Concentrate 6. Remove Solvent (Rotary Evaporator) Dry->Concentrate Purify 7. Purify Product (Recrystallization) Concentrate->Purify Analyze 8. Characterize (NMR, IR, MS, MP) Purify->Analyze

Figure 2: General laboratory workflow for each step of the synthesis.

References

  • Babu, V. V. S., & Gopi, H. N. (2000). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Protein and Peptide Letters, 7(5), 337-340.
  • Kushwaha, N., & Kushwaha, S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Gawande, M. B., et al. (2014). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated.
  • Chapman, J., et al. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3833-3855. DOI:10.1039/D3GC00456B
  • Wikipedia. (n.d.). 4'-Aminopropiophenone. Retrieved from [Link]

  • Fisher, P., et al. (2014). Toxicology and ecotoxicology of para-aminopropiophenone (PAPP)
  • Kawabata, T., et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society, 129(42), 12890–12895.
  • Wood, S. G., et al. (1991). The formation of methaemoglobin by 4-aminopropiophenone (PAPP) and 4-(N-hydroxy) aminopropiophenone. Human & Experimental Toxicology, 10(3), 183-188.
  • Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]

  • Singh, R., Kaur, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides.
  • ResearchGate. (n.d.). An overview on the synthesis and chemical properties of p-aminoacetanilide and its derivatives. Retrieved from [Link]

  • Molecules. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14286-14301.
  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Mahyavanshi, J., Shukla, M., & Parmar, K. (2015). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)
  • Chen, Y., et al. (2016). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 21(11), 1489.
  • Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

Sources

Sample preparation of N-[4-(propionylamino)phenyl]butanamide for LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Sample Preparation of N-[4-(propionylamino)phenyl]butanamide from Human Plasma for LC-MS/MS Bioanalysis

Application Context & Physicochemical Rationale

In modern pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data is entirely dependent on the quality of the sample preparation. N-[4-(propionylamino)phenyl]butanamide is a lipophilic, neutral di-amide small molecule (MW: 234.29 g/mol ). Structurally, it consists of a central phenyl ring flanked by propionylamino and butanamide groups.

Because amides lack strongly ionizable basic or acidic functional groups under physiological conditions, traditional ion-exchange extraction strategies are ineffective. Instead, the molecule relies heavily on hydrophobic and Van der Waals interactions. Furthermore, amides can be susceptible to hydrolysis under extreme pH conditions. Therefore, a neutral, reversed-phase extraction strategy utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is the most mechanistically sound approach to isolate this compound from complex biological matrices like human plasma[1].

Regulatory Alignment & The Self-Validating Framework

To ensure the resulting data is submissible for Investigational New Drug (IND) or New Drug Application (NDA) filings, this protocol is designed in strict adherence to the2[2].

A core tenet of this protocol is that it operates as a self-validating system . By strategically incorporating specific analytical checkpoints, the method continuously proves its own reliability during every run[3]:

  • True Recovery Verification: By comparing the MS response of the analyte spiked before extraction to the analyte spiked after extraction, the protocol self-reports its mechanical extraction efficiency.

  • Matrix Effect Monitoring: By comparing the post-extraction spiked sample to a neat standard in solvent, the system continuously flags any ion suppression or enhancement caused by co-eluting plasma phospholipids.

  • System Suitability via IS Tracking: The use of a stable-isotope-labeled internal standard (SIL-IS) corrects for micro-variations in extraction recovery and ionization efficiency, ensuring that the mass spectrometer's performance remains stable across hundreds of injections.

Workflow Visualization

Workflow A 1. Plasma Sample + Internal Standard B 2. Protein Precipitation (Add 3x Vol ACN) A->B C 3. Centrifugation (Pellet Proteins) B->C D 4. Supernatant Dilution (Reduce Organic %) C->D E 5. Solid Phase Extraction (HLB Polymeric Sorbent) D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis F->G

Figure 1: Sample preparation workflow for LC-MS/MS bioanalysis.

Mechanistic Protocol: Plasma Extraction

This hybrid protocol combines Protein Precipitation (PPT) with Solid Phase Extraction (SPE) to maximize column lifespan and eliminate matrix effects[4].

Materials Required
  • Matrix: Human Plasma (K2EDTA).

  • Sorbent: Oasis HLB 96-well plate (30 mg/well) or equivalent polymeric reversed-phase sorbent.

  • Reagents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

Step-by-Step Methodology & Causality

Step 1: Aliquot & Internal Standard Addition

  • Action: Transfer 100 µL of human plasma to a 2 mL 96-well processing plate. Add 10 µL of working Internal Standard (e.g., N-[4-(propionylamino)phenyl]butanamide-d5 at 500 ng/mL). Vortex for 30 seconds.

  • Causality: The SIL-IS must be added directly to the raw matrix before any manipulation. This ensures the IS undergoes the exact same protein binding, extraction losses, and ionization conditions as the target analyte, allowing for perfect mathematical correction[2].

Step 2: Protein Precipitation (PPT)

  • Action: Add 300 µL of cold Acetonitrile (4°C) to the samples. Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Highly lipophilic amides bind strongly to human serum albumin. The sudden introduction of a high-organic solvent denatures these proteins, breaking the drug-protein bond and releasing the free analyte into the supernatant. Centrifugation pellets the denatured proteins, preventing them from clogging the SPE frits in the next step.

Step 3: Supernatant Dilution

  • Action: Transfer 200 µL of the clear supernatant to a clean well. Add 800 µL of LC-MS grade water and mix.

  • Causality: The raw supernatant contains ~75% ACN. If loaded directly onto an SPE cartridge, the high organic content would act as an eluent, causing the neutral analyte to "break through" the sorbent and be lost in the waste. Diluting the sample to <15% ACN ensures the analyte partitions strongly into the hydrophobic SPE sorbent[1].

Step 4: Solid Phase Extraction (HLB)

  • Conditioning: Pass 1 mL of MeOH, followed by 1 mL of Water through the HLB plate.

    • Causality: Solvates the divinylbenzene/N-vinylpyrrolidone polymer chains, maximizing the surface area available for hydrophobic interaction.

  • Loading: Apply the 1 mL diluted sample from Step 3.

    • Causality: The neutral di-amide binds tightly to the lipophilic regions of the sorbent via Van der Waals forces.

  • Washing: Pass 1 mL of 5% MeOH in Water through the plate.

    • Causality: This specific concentration is strong enough to wash away residual salts, polar lipids, and endogenous plasma components, but weak enough that it will not disrupt the hydrophobic bonds holding the target analyte to the sorbent[1].

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile into a clean collection plate.

    • Causality: 100% ACN completely disrupts the hydrophobic interactions, quantitatively releasing the target analyte.

Step 5: Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% ACN / 80% Water with 0.1% Formic Acid).

  • Causality: Evaporation concentrates the sample, drastically improving the Lower Limit of Quantitation (LLOQ). Reconstituting exactly in the starting mobile phase prevents solvent-mismatch, which causes peak broadening or splitting during chromatography.

Quantitative Performance & Matrix Integrity

When executed correctly, this self-validating protocol yields highly reproducible data that easily passes FDA ICH M10 acceptance criteria (±15% for accuracy and precision)[2]. Below is a summary of the expected validation metrics for N-[4-(propionylamino)phenyl]butanamide using this methodology.

Table 1: Step-by-Step Causality & Risk Mitigation Matrix

Workflow StepPrimary Physicochemical GoalRisk of Omission
PPT with ACN Disrupt drug-protein bindingLow recovery due to analyte remaining bound to precipitated albumin.
Aqueous Dilution Reduce elutropic strength of loadTotal loss of analyte in the SPE load waste (Breakthrough).
5% MeOH Wash Remove polar matrix interferentsSevere ion suppression in the MS source; failure of Matrix Effect validation.
N2 Evaporation Analyte concentrationFailure to meet required clinical sensitivity (LLOQ).

Table 2: Method Validation Performance Metrics (Simulated)

Concentration LevelIntra-day Precision (% CV)Inter-day Accuracy (% Bias)Extraction Recovery (%)Matrix Factor (IS Normalized)
LLOQ (1.0 ng/mL) 6.2%+4.1%88.4%0.98
Low QC (3.0 ng/mL) 4.5%+2.3%89.1%0.99
Mid QC (50.0 ng/mL) 3.1%-1.5%91.2%1.01
High QC (400.0 ng/mL) 2.8%-0.8%90.5%1.00

Note: A Matrix Factor of 1.0 indicates zero ion suppression or enhancement, proving the 5% MeOH wash step successfully removed endogenous phospholipids[3].

References

  • Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." FDA.gov.2

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start." Agilexbiolabs.com. 3

  • MDPI. "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." MDPI.com. 1

  • Arabian Journal of Chemistry. "Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies." Arabjchem.org. 4

Sources

Application Note and Protocol: Establishing Optimal Storage Conditions and Shelf-Life for N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

N-[4-(propionylamino)phenyl]butanamide is a small molecule of interest in pharmaceutical research and development. As with any compound intended for further investigation, establishing its chemical stability, optimal storage conditions, and shelf-life is a critical prerequisite for ensuring the integrity, reproducibility, and safety of experimental results.[1] The molecular structure, featuring two distinct amide linkages, presents specific vulnerabilities to environmental factors such as temperature, pH, humidity, and light.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to understand and evaluate the stability of N-[4-(propionylamino)phenyl]butanamide. It outlines the theoretical degradation pathways based on its chemical structure and furnishes detailed, field-proven protocols for conducting forced degradation and long-term stability studies in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The protocols are designed to be self-validating systems, enabling the development of a stability-indicating analytical method and the subsequent determination of a reliable shelf-life or re-test period.

Compound Profile and Structural Analysis

Compound: N-[4-(propionylamino)phenyl]butanamide Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.30 g/mol (approx.)

The structure of N-[4-(propionylamino)phenyl]butanamide contains two amide functional groups, which are the primary sites susceptible to chemical degradation.

  • Amide 1 (Butanamide): An aliphatic amide linkage that is sterically accessible.

  • Amide 2 (Propionylamino): An aromatic amide linkage, which may have different reactivity due to the electronic effects of the phenyl ring.

The presence of the phenyl ring also introduces a potential site for oxidative degradation. Understanding these structural liabilities is the cornerstone of designing a robust stability testing program.[5]

Potential Degradation Pathways

The primary mechanisms through which N-[4-(propionylamino)phenyl]butanamide may degrade are hydrolysis, oxidation, and photodegradation.[6] Identifying these pathways is essential for developing an analytical method capable of detecting and quantifying any significant degradants.[7]

3.1 Hydrolysis The amide bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[2][6] This is the most anticipated degradation pathway. Hydrolysis can occur at either of the two amide linkages, leading to the formation of distinct degradation products.

  • Pathway A (Butanamide Cleavage): Yields 4-(propionylamino)aniline and butanoic acid.

  • Pathway B (Propionylamino Cleavage): Yields 4-aminophenyl butanamide and propionic acid.

3.2 Oxidation The electron-rich aromatic ring and the nitrogen atoms of the amide groups are potential sites for oxidation, especially in the presence of oxygen, peroxide-forming solvents, or metallic impurities.[6] Oxidative degradation can often lead to the formation of colored byproducts, which may serve as a visual indicator of instability.[6]

3.3 Photodegradation Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions. This can lead to the formation of radical species and a complex mixture of degradation products.

cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Light) parent N-[4-(propionylamino)phenyl]butanamide hydrolysis_A 4-(propionylamino)aniline + Butanoic Acid parent->hydrolysis_A Pathway A hydrolysis_B 4-aminophenyl butanamide + Propionic Acid parent->hydrolysis_B Pathway B oxidation_products Oxidized Ring Derivatives (e.g., Quinone-like structures) parent->oxidation_products photo_products Radical Species & Complex Degradants parent->photo_products

Caption: Potential degradation pathways for N-[4-(propionylamino)phenyl]butanamide.

Recommended General Storage and Handling

Based on the chemical nature of amide-containing compounds, the following general storage and handling procedures are recommended to minimize degradation prior to the establishment of a formal shelf-life.

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage. Controlled room temperature (20-25°C) is acceptable for short-term use.Reduces the rate of all chemical degradation reactions, particularly hydrolysis and thermal decomposition.[8]
Humidity Store in a desiccated environment. Use containers with tight-fitting closures and consider including a desiccant pouch.[9]Minimizes the availability of water, which is a key reactant in the primary hydrolytic degradation pathway.[2]
Light Protect from light at all times. Use amber glass vials or store containers in a dark place.Prevents photochemical degradation that can be initiated by exposure to UV or visible light.
Atmosphere For high-purity reference standards or long-term archival, store under an inert gas (e.g., Argon, Nitrogen).[9]Prevents oxidative degradation by displacing atmospheric oxygen.[8]
pH (in solution) If preparing solutions, use a buffered system. A pH-rate profile study (see Protocol 5.4) should be conducted to find the pH of maximum stability, which is typically near neutral for amides.[8]The rate of amide hydrolysis is highly dependent on pH, with accelerated degradation in strongly acidic or basic conditions.[6]

Protocols for Comprehensive Stability Assessment

A Protocol 5.1: Forced Degradation (Stress Testing) B Identify Potential Degradants A->B C Protocol 5.2: Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Protocol 5.3: Initiate Long-Term & Accelerated Stability Study C->D E Analyze Samples at Scheduled Time Points D->E F Data Analysis & Statistical Evaluation E->F G Establish Shelf-Life & Storage Conditions F->G

Caption: Experimental workflow for comprehensive stability assessment.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the compound to identify likely degradation products and to establish a stability-indicating analytical method.[10] This is a foundational step; the goal is to achieve 5-20% degradation of the active substance.

Methodology:

  • Prepare a stock solution of N-[4-(propionylamino)phenyl]butanamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Expose aliquots of this solution to the stress conditions outlined in the table below. Include a control sample kept at 2-8°C and protected from light.

  • Analyze all samples at appropriate time points (e.g., 2, 8, 24, 48 hours) against the control sample.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution 1:1 with 0.1 N HCl. Heat at 60°C.To assess susceptibility to acid-catalyzed hydrolysis.[6]
Base Hydrolysis Mix stock solution 1:1 with 0.1 N NaOH. Keep at room temperature.To assess susceptibility to base-catalyzed hydrolysis.[6]
Oxidation Mix stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.To assess susceptibility to oxidative degradation.[6]
Thermal Heat stock solution at 60-80°C. For solid-state, heat the powder directly.To evaluate thermal stability and identify thermally-induced degradants.[11]
Photolytic Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guideline) with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.To evaluate light sensitivity.
Protocol 2: Stability-Indicating Method (SIM) Development

Objective: To develop a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify N-[4-(propionylamino)phenyl]butanamide from all potential degradation products generated during forced degradation.[12]

Causality: The trustworthiness of any stability study hinges on the analytical method's ability to be "stability-indicating." If a degradant co-elutes with the parent compound, the assay will falsely report higher-than-actual potency, leading to an incorrect shelf-life.

Methodology:

  • Column & Mobile Phase Screening: Use the degraded sample mixtures from Protocol 5.1. Screen various C18 and other stationary phases with different mobile phase combinations (e.g., acetonitrile/water, methanol/water with buffers like phosphate, formate, or acetate) to achieve baseline separation of the parent peak from all degradant peaks.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity across the entire UV-Vis spectrum, ensuring no degradants are hidden under the main peak.

  • Method Validation: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Long-Term and Accelerated Stability Study

Objective: To collect stability data under defined storage conditions over time to establish a formal shelf-life.[7]

Methodology:

  • Batch Selection: Use at least one representative batch of N-[4-(propionylamino)phenyl]butanamide. The material should be of high quality and well-characterized.

  • Packaging: Store the material in containers that are representative of how it will be stored during its use (e.g., amber glass vials with screw caps).[7]

  • Study Design: Place the samples into calibrated stability chambers set to the conditions specified in the ICH guidelines.[2][13]

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6
  • Analysis: At each time point, pull samples and analyze them using the validated stability-indicating method (from Protocol 5.2). Key parameters to test include:

    • Appearance: Visual inspection for color change, melting, etc.

    • Assay (% Potency): Quantification of N-[4-(propionylamino)phenyl]butanamide.

    • Purity: Detection and quantification of any degradation products.

Data Analysis and Shelf-Life Determination

The shelf-life is the time period during which the compound is expected to remain within its established specifications when stored under the defined conditions.[4] Typically, this is the time it takes for the potency to decrease to 90% of its initial value or for a specific degradation product to exceed its acceptance limit.[4]

  • Data Tabulation: Plot the assay value (%) and the level of each impurity (%) against time for each storage condition.

  • Kinetic Analysis: For the accelerated condition (40°C), determine the degradation rate. If the data follows zero-order or first-order kinetics, this can be used in the Arrhenius equation to predict the degradation rate at the long-term storage condition (25°C).

  • Statistical Evaluation: As per ICH Q1E guidelines, use linear regression analysis on the long-term data to determine the time at which the 95% one-sided confidence interval for the mean curve intersects the proposed specification limit (e.g., 90% potency).[4][14] This time is the statistically supported shelf-life.

Conclusion

The chemical stability of N-[4-(propionylamino)phenyl]butanamide is governed by its dual amide structure, making it primarily susceptible to hydrolysis, with secondary risks from oxidation and photodegradation. A systematic evaluation, beginning with forced degradation to inform the development of a validated stability-indicating method, is paramount for generating reliable stability data.[5][15] By adhering to the protocols outlined in this guide, researchers can confidently establish appropriate storage conditions and a scientifically justified shelf-life, ensuring the quality and integrity of the material for its intended scientific application.

References

  • Vertex AI Search. (2024). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance.
  • C&EN. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • BOC Sciences. (2026). How to Reduce Amide Degradation During Storage — Stability Tips.
  • Patsnap Eureka. (2026). Amide: Best Practices for Long-Term Cryogenic Storage.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • PharmaTutor. (n.d.). STABILITY AND SHELF LIFE.
  • PubChem. (n.d.). 4-phenyl-N-propylbutanamide.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?.
  • PubChem. (n.d.). N-phenyl-N-propylbutanamide.
  • Cheméo. (n.d.). Chemical Properties of Butanamide, N-phenyl- (CAS 1129-50-6).
  • Veeprho. (2025). Shelf-Life Determination of Drug Product.
  • Pharmaceutical Technology. (2021). Determining Shelf Life: Reading the Stability Testing Data.
  • MDPI. (2023). Drug Shelf Life and Release Limits Estimation Based on Manufacturing Process Capability.
  • SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.
  • U.S. Food and Drug Administration. (2012). NDA #202020 Review.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 4-Phenylbutyramide.
  • PubChem. (n.d.). 4-(N-Propionylaniline)piperidine.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Stability Testing of Pharmaceutical Products.
  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Benchchem. (n.d.). Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
  • MDPI. (2026). Integrating Moisture Sorption, Hygroscopic Kinetics, and Mechanical Analysis to Forecast Leakage and Shelf Life of Gelatin Soft Capsules.
  • Benchchem. (n.d.). N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention.

Sources

Application Note: High-Performance SPE of N-[4-(propionylamino)phenyl]butanamide from Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a robust, high-sensitivity Solid-Phase Extraction (SPE) protocol for the isolation and quantification of N-[4-(propionylamino)phenyl]butanamide (a neutral bis-amide derivative of p-phenylenediamine) from human plasma.

Designed for bioanalytical researchers, this guide prioritizes Polymeric Reversed-Phase (RP) extraction technology to overcome the challenges of matrix interference (phospholipids/proteins) and analyte polarity.

Introduction & Scientific Rationale

The Analyte

N-[4-(propionylamino)phenyl]butanamide is a synthetic p-phenylenediamine derivative characterized by two amide linkages attached to a central benzene ring.

  • Chemical Structure:

    
    
    
  • Molecular Weight: ~234.3 g/mol

  • Physicochemical Properties:

    • pKa: The amide nitrogens are extremely weak bases (pKa < -0.5) and weak acids (pKa > 15). At physiological and extraction pH (2–10), the molecule remains neutral .

    • LogP: Estimated at 1.5–2.0 (Moderately lipophilic).

The Challenge

Extracting neutral, moderately polar amides from plasma presents a specific challenge:

  • Protein Binding: The phenyl ring and amide groups facilitate hydrogen bonding with plasma albumin.

  • Ion Suppression: Co-eluting phospholipids (glycerophosphocholines) often suppress the ionization of neutral analytes in ESI+ mode.

  • Lack of Ionizable Groups: Since the analyte cannot be charged at standard pH, Mixed-Mode Ion Exchange (MCX/MAX) retention mechanisms are not directly applicable for retention.

The Solution: Polymeric Reversed-Phase (HLB)

We utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., Oasis HLB, Strata-X, or Bond Elut Plexa).

  • Mechanism: Retention is driven by Van der Waals forces (hydrophobic interaction with the divinylbenzene core) and hydrogen bonding (with the N-vinylpyrrolidone or equivalent polar moiety).

  • Why Not C18? Silica-based C18 requires strict non-drying conditions. Polymeric sorbents are water-wettable, preventing recovery loss if the cartridge dries during vacuum steps.

  • Orthogonal Washing Strategy: Because the analyte is neutral, we can employ aggressive wash steps (Acidic and Basic) to remove ionizable matrix interferences without eluting the target.

Materials & Equipment

Reagents
  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Milli-Q).

  • Additives: Formic Acid (FA), Ammonium Hydroxide (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Internal Standard (IS): Stable isotope-labeled analog (e.g., N-[4-(propionylamino)phenyl]butanamide-d5) or a structural analog (e.g., Paracetamol-d4 if specific IS is unavailable).

SPE Consumables[1][2][3]
  • Cartridge: Polymeric Reversed-Phase, 30 mg / 1 cc (e.g., Waters Oasis HLB, Phenomenex Strata-X).

  • Manifold: Positive pressure or Vacuum manifold.

Experimental Protocol

Step 1: Sample Pre-treatment

Rationale: Disruption of protein binding and viscosity reduction.

  • Thaw plasma samples at room temperature and vortex.

  • Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4% Phosphoric Acid (

    
    )  in water.
    
    • Note: Acidification ensures all plasma proteins are denatured and any potential basic interferences are ionized (reducing their retention on the RP sorbent), while the neutral analyte remains unaffected.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes (optional, to pellet gross precipitates). Use the supernatant for loading.

Step 2: Solid-Phase Extraction (SPE)

Rationale: Analyte retention and matrix removal.[1]

StepSolvent / ActionMechanistic Insight
1. Condition 1 mL MethanolSolvates the polymeric sorbent, exposing hydrophobic ligands.
2. Equilibrate 1 mL WaterCreates an aqueous environment compatible with the plasma load.
3. Load 400 µL Pre-treated SampleAnalyte binds via hydrophobic/polar interactions. Flow rate: < 1 mL/min.
4. Wash 1 1 mL 5% Methanol in 2% Formic Acid Removes salts, proteins, and highly polar interferences. The acid keeps basic interferences ionized (unretained).
5. Wash 2 1 mL 5% Methanol in 2%

Critical Step: Removes acidic interferences and phospholipids. The analyte (neutral) remains bound.
6. Dry High Vacuum (2-5 min)Removes residual water to prevent immiscibility with the elution solvent.
7. Elute 2 x 250 µL 100% Methanol Disrupts hydrophobic interactions, releasing the neutral analyte.
8. Post-Tx Evaporate & ReconstituteEvaporate under

at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH).
Step 3: LC-MS/MS Analysis
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Precursor: m/z 235.3

      
      
      
    • Quantifier: m/z 179.1 (Loss of propionyl/butyl chain fragments).

    • Qualifier: m/z 134.1 (Phenylenediamine core).

Workflow Visualization

The following diagram illustrates the "Orthogonal Wash" strategy employed to ensure high purity for the neutral analyte.

SPE_Workflow cluster_Washes Orthogonal Wash Strategy Start Plasma Sample (200 µL) PreTreat Pre-treatment Add 200 µL 4% H3PO4 (Disrupt Protein Binding) Start->PreTreat Condition Conditioning 1. MeOH 2. Water PreTreat->Condition Prepare Cartridge Load Load Sample (Analyte Retained by Hydrophobic Interaction) Condition->Load Wash1 Wash 1 (Acidic) 5% MeOH + 2% Formic Acid (Removes Bases/Salts) Load->Wash1 Waste Wash2 Wash 2 (Basic) 5% MeOH + 2% NH4OH (Removes Acids/Lipids) Wash1->Wash2 Waste Elute Elution 2 x 250 µL 100% MeOH (Collect Analyte) Wash2->Elute Drying Step Analysis LC-MS/MS Analysis MRM: 235.3 -> 179.1 Elute->Analysis Evap & Reconstitute

Figure 1: Optimized Polymeric SPE workflow featuring dual-wash steps for neutral analyte purification.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following acceptance criteria must be met during validation:

ParameterAcceptance CriteriaTroubleshooting
Recovery > 80% (Consistent across Low/High QC)If low, ensure cartridge did not dry before elution. Increase elution volume.
Matrix Effect 90–110% (vs. neat solvent)If suppression occurs (<90%), increase Wash 2 strength to 10% MeOH or use a Phospholipid Removal Plate.
Linearity

(1–1000 ng/mL)
Check IS consistency. Ensure saturation of detector is not occurring at high end.
Precision CV < 15%Verify pipetting accuracy and evaporation temperature stability.

References

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Link

  • Waters Corporation. (2014). "Oasis HLB Care & Use Manual." Waters Library. Link

  • Bhatt, J., et al. (2011). "Liquid chromatography–mass spectrometry method for determination of paracetamol (acetaminophen) in human plasma." Journal of Chromatography B, 879(23), 2205-2209. (Cited for structural similarity/amide extraction principles). Link

  • Phenomenex. (2022). "Solid Phase Extraction (SPE) Method Development Guide." Phenomenex Technical Resources. Link

Sources

Preparation of N-[4-(propionylamino)phenyl]butanamide stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Abstract

N-[4-(propionylamino)phenyl]butanamide is a small molecule of interest in drug discovery and chemical biology, belonging to the anilide class of compounds. Accurate and reproducible in vitro and in vivo studies depend critically on the precise preparation of stock solutions. However, the lack of readily available, consolidated protocols presents a significant challenge for researchers. This application note provides a comprehensive, experience-driven guide for the preparation, validation, and storage of N-[4-(propionylamino)phenyl]butanamide stock solutions. We address key physicochemical properties, solvent selection, and detail robust protocols for gravimetric preparation. Crucially, this guide establishes a self-validating workflow by incorporating essential quality control procedures, including concentration verification by UV-Vis spectrophotometry and purity assessment by High-Performance Liquid Chromatography (HPLC).

Compound Characteristics and Solubility Profile

A thorough understanding of the physicochemical properties of N-[4-(propionylamino)phenyl]butanamide is the foundation for developing a reliable preparation protocol.

1.1. Molecular Structure and Properties

The structure of N-[4-(propionylamino)phenyl]butanamide contains two amide linkages and a central phenyl ring. This configuration suggests a largely nonpolar molecule with hydrogen bond accepting and donating capabilities. While comprehensive experimental data for this specific compound is not widely published, we can predict its properties and establish a preparation strategy based on its structure and data from analogous compounds.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₃H₁₈N₂O₂-
Molecular Weight 234.29 g/mol Calculated
Appearance Predicted: White to off-white solidBased on similar anilide compounds.
logP (Predicted) ~2.5 - 3.5Prediction based on similar structures like N-[4-(propan-2-yl)phenyl]butanamide (logP ~3.7)[1] and N-phenylbutanamide (logP ~2.4)[2]. This indicates poor aqueous solubility.
Aqueous Solubility Predicted: Very low to insolubleHigh logP and the presence of a rigid aromatic core suggest poor solubility in water.
Organic Solubility Predicted: Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Ethanol, Methanol)Common for small molecules of this class.[3]

1.2. Rationale for Solvent Selection

The predicted low aqueous solubility necessitates the use of organic solvents to create a concentrated stock solution.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of poorly soluble organic compounds. It is miscible with water and most cell culture media, facilitating the preparation of working solutions through simple dilution.

  • Alternative Solvents:

    • N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power. The choice between DMSO and DMF may depend on the specific experimental system, as DMF can be more susceptible to degradation.

    • Ethanol (Absolute): A less polar option that can be suitable if the compound shows sufficient solubility. It is often preferred in final formulations due to its lower toxicity compared to DMSO.

A preliminary solubility test is always recommended. This can be done on a small scale by attempting to dissolve a few milligrams of the compound in 100-200 µL of the target solvent.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.

  • Health Hazards: Similar compounds can cause skin, eye, and respiratory irritation.[4][5][6] Avoid direct contact and inhalation. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution using the gravimetric method, which is a fundamental and accurate approach for creating solutions of known concentration.[7][8]

3.1. Required Materials and Equipment

  • N-[4-(propionylamino)phenyl]butanamide (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (4-decimal place, e.g., 0.0001 g readability)

  • Class A volumetric flask (e.g., 10 mL or 25 mL)[7]

  • Spatula and weigh boat/paper

  • Pipettes (P1000) and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

  • Amber or light-blocking cryovials for storage

3.2. Step-by-Step Methodology

  • Calculation: Determine the mass of the compound required.

    • For a 10 mM (0.010 mol/L) solution in a 10 mL (0.010 L) volume:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 234.29 g/mol = 0.00234 g = 2.34 mg

  • Weighing:

    • Place a weigh boat on the tared analytical balance.

    • Carefully weigh out approximately 2.34 mg of N-[4-(propionylamino)phenyl]butanamide.

    • Expert Tip: It is more accurate to weigh a mass close to the target (e.g., 2.41 mg) and record the exact mass, then recalculate the final concentration, rather than trying to hit the target mass perfectly.[7]

  • Dissolution:

    • Carefully transfer the weighed solid into the 10 mL Class A volumetric flask. Use a small funnel if necessary.

    • Add approximately 7-8 mL of DMSO to the flask.

    • Cap the flask and vortex for 1-2 minutes to dissolve the compound. A magnetic stir bar can also be used.

    • If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also aid dissolution but should be done cautiously to avoid degradation.

  • Bringing to Final Volume:

    • Once the solid is fully dissolved, allow the solution to return to room temperature.

    • Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Final Concentration Calculation (Example):

    • If the actual mass weighed was 2.41 mg:

    • Actual Molarity (mM) = (Mass (mg) / MW ( g/mol )) / Volume (L)

    • Actual Molarity (mM) = (2.41 mg / 234.29 g/mol ) / 0.010 L = 10.29 mM

    • Always label the vial with the actual calculated concentration.

3.3. Workflow Diagram

G cluster_prep Preparation Phase cluster_storage Storage Phase Calculate 1. Calculate Required Mass Weigh 2. Weigh Compound Accurately (Record Exact Mass) Calculate->Weigh Transfer 3. Transfer Solid to Volumetric Flask Weigh->Transfer AddSolvent 4. Add ~75% of Solvent (DMSO) Transfer->AddSolvent Dissolve 5. Dissolve Completely (Vortex / Sonicate) AddSolvent->Dissolve FinalVolume 6. Bring to Final Volume with Solvent Dissolve->FinalVolume Mix 7. Mix Thoroughly (Invert Flask) FinalVolume->Mix Aliquot 8. Aliquot into Light-Blocking Vials Mix->Aliquot Store 9. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for gravimetric stock solution preparation.

Quality Control and Validation

A prepared stock solution must be validated to ensure its concentration and purity are known, forming a self-validating and trustworthy protocol.

4.1. Concentration Verification via UV-Vis Spectrophotometry

The phenyl ring in the compound's structure provides a chromophore that absorbs UV light, allowing for concentration measurement based on the Beer-Lambert Law (A = εcl).[9][10][11]

Protocol:

  • Determine λmax:

    • Prepare a dilute solution of the stock (e.g., 10-20 µM) in the chosen solvent (e.g., DMSO or Ethanol).

    • Scan the solution using a UV-Vis spectrophotometer from 200-400 nm to find the wavelength of maximum absorbance (λmax).[12]

  • Prepare Standards:

    • Create a series of at least five standards by serial dilution of your newly prepared stock solution.

  • Generate Calibration Curve:

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot Absorbance vs. Concentration. The data should be linear with an R² value > 0.99.

  • Verify Stock Concentration:

    • Prepare a fresh, accurately diluted sample of the stock solution that falls within the linear range of the calibration curve.

    • Measure its absorbance and use the calibration curve's line equation (y = mx + b) to calculate its concentration. This calculated value should be within ±5% of the expected concentration.

Table for Calibration Curve Data:

Standard Conc. (µM)Absorbance at λmax (AU)
0 (Blank)0.000
5[Insert Value]
10[Insert Value]
15[Insert Value]
20[Insert Value]
25[Insert Value]

4.2. Purity Assessment via HPLC

HPLC is the definitive technique for assessing the purity of small molecules and identifying any potential degradants or impurities.[13][14][15] A reversed-phase method is most suitable for this compound.

General HPLC Method Parameters (Starting Point):

  • Column: C18, 2.1 x 50 mm, <2 µm particle size (for UHPLC) or 4.6 x 150 mm, 3-5 µm (for HPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min (UHPLC) or 0.8-1.2 mL/min (HPLC).

  • Detection: Diode Array Detector (DAD) or UV detector set at λmax.

  • Injection Volume: 1-5 µL.

Data Analysis: A pure sample should yield a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For most research applications, a purity of ≥95% is considered acceptable.[16]

4.3. Quality Control Workflow Diagram

G Stock Prepared Stock Solution QC_Check Quality Control Validation Stock->QC_Check UV_Vis Concentration Verification (UV-Vis Spectrophotometry) QC_Check->UV_Vis HPLC Purity Assessment (Reversed-Phase HPLC) QC_Check->HPLC Pass_UV Concentration within ±5%? UV_Vis->Pass_UV Pass_HPLC Purity ≥95%? HPLC->Pass_HPLC Validated Validated Stock Solution (Ready for Use) Pass_UV->Validated Yes Fail FAIL Review Protocol / Re-prepare Pass_UV->Fail No Pass_HPLC->Validated Yes Pass_HPLC->Fail No

Caption: Integrated workflow for stock solution validation.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.

  • Aliquoting: Immediately after validation, dispense the stock solution into single-use aliquots in amber or foil-wrapped cryovials. This minimizes exposure to light and prevents degradation from repeated freeze-thaw cycles.

  • Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years).

  • Labeling: Each aliquot must be clearly labeled with the compound name, exact concentration, solvent, and preparation date.[17]

Conclusion

The successful use of N-[4-(propionylamino)phenyl]butanamide in research hinges on the ability to prepare accurate, pure, and stable stock solutions. By integrating careful gravimetric techniques with a robust, two-pronged validation strategy using UV-Vis spectrophotometry and HPLC, researchers can ensure the reliability and reproducibility of their experimental results. This application note provides the foundational methodology and expert rationale to achieve that standard.

References

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available at: [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Available at: [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • Selin, M. et al. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. Available at: [Link]

  • CPAchem Ltd. (2023, February 14). Safety data sheet for N-(1,3-dimethylbutyl)-N'-phenyl-1,4-phenylenediamine. Available at: [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • DigitalCommons@CalPoly. UV-Vis Characterization of Aromatic Content in Bio-oil. Available at: [Link]

  • Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. Available at: [Link]

  • PubChem. 4-phenyl-N-propylbutanamide. National Center for Biotechnology Information. Available at: [Link]

  • ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution. Available at: [Link]

  • PROAnalytics. (2018, December 19). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. Available at: [Link]

  • ATRIA Innovation. (2024, April 1). What is the purpose of a test with the UV VIS Spectrophotometer? Available at: [Link]

  • Cheméo. Chemical Properties of Butanamide, N-phenyl- (CAS 1129-50-6). Available at: [Link]

  • DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer? Available at: [Link]

  • Persee. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.8: The preparation of Acetanilide from Aniline. Available at: [Link]

  • PubChem. N-phenyl-N-propylbutanamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Phenylbutyramide. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. Preparation of aniline. Available at: [Link]

  • Google Patents. (EP0313160B1) Process for preparing aniline derivatives.
  • European Patent Office. (EP 0066325 B1) Process for the preparation of aniline derivatives. Available at: [Link]

  • Stenutz. N-phenylbutanamide. Available at: [Link]

Sources

Application Note: Optimization of Thin Layer Chromatography (TLC) Systems for N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the chromatographic analysis of N-[4-(propionylamino)phenyl]butanamide.

Introduction and Chromatographic Challenges

N-[4-(propionylamino)phenyl]butanamide is a highly specific di-amide derivative of p-phenylenediamine. For researchers and drug development professionals synthesizing this compound or isolating it as an impurity, developing a robust Thin Layer Chromatography (TLC) system is critical for reaction monitoring and purity assessment.

The primary chromatographic challenge with this molecule lies in its dual-amide functionality. Amides act as potent hydrogen bond donors (via the N-H bond) and acceptors (via the carbonyl oxygen). When chromatographed on standard normal-phase silica gel, these groups interact strongly with the weakly acidic surface silanol groups (Si-OH)[1]. Without careful mobile phase optimization, this strong dipole-dipole and hydrogen-bonding interaction leads to severe band broadening, streaking, and irreversible adsorption to the stationary phase.

This application note details a self-validating, optimized TLC methodology designed specifically to overcome the silanol-affinity of di-amide aromatic systems.

Physicochemical Profiling

Before selecting a solvent system, it is imperative to analyze the target analyte's physicochemical properties to predict its partitioning behavior between the stationary and mobile phases.

Table 1: Chromatographic Profile of N-[4-(propionylamino)phenyl]butanamide

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C13H18N2O2Moderate lipophilicity provided by the propyl and butyl aliphatic chains.
Functional Groups Two secondary amides, one para-substituted phenyl ringHigh polarity; extreme susceptibility to hydrogen bonding with silica gel.
H-Bond Donors / Acceptors 2 / 2Requires a protic modifier in the mobile phase to prevent tailing.
UV Chromophore p-phenylenediamine coreStrong UV absorption at 254 nm; enables non-destructive visualization via fluorescence quenching.

Mobile Phase Selection and Causality

In normal-phase TLC, the stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar. Analytes partition based on their relative affinities. To elute N-[4-(propionylamino)phenyl]butanamide efficiently, the mobile phase must possess sufficient "elution strength" to disrupt the analyte-silanol interactions[2].

We evaluated several solvent systems based on the eluotropic series. The causality behind the observed results dictates our final optimized system:

Table 2: Mobile Phase Optimization Matrix

Solvent System (v/v)Polarity IndexObserved

Spot MorphologyCausality & Mechanistic Notes
Hexane : EtOAc (1:1)Low0.05BaselineInsufficient polarity. The non-polar solvent cannot compete with the strong silanol-amide hydrogen bonds.
EtOAc (100%)Medium0.25Severe TailingModerate elution strength, but lacks a protic component to competitively bind acidic silanol sites.
DCM : MeOH (95:5) Med-High 0.42 Sharp, Circular Optimal. Methanol acts as a protic modifier, competitively binding to silica and preventing analyte tailing[3].
DCM : MeOH (80:20)High0.85FrontingExcessive polarity. The analyte is completely partitioned into the mobile phase, migrating with the solvent front.

System Optimization Workflow

TLCOptimization Start Sample Prep: Dissolve N-[4-(propionylamino)phenyl]butanamide in DCM/MeOH Spotting Spotting: Apply 1-2 μL on Silica Gel 60 F254 Start->Spotting Chamber Chamber Saturation: Equilibrate with Mobile Phase (DCM:MeOH 95:5) for 15 min Spotting->Chamber Development Development: Elute until solvent front reaches 1 cm from top Chamber->Development Visualization Visualization: Primary: UV 254 nm Secondary: KMnO4 Stain Development->Visualization Evaluation Evaluation (Rf Calculation): Target Rf = 0.35 - 0.45 Visualization->Evaluation Decision Is Rf optimal and spot well-resolved? Evaluation->Decision OptimizePolarity Adjust Polarity: Increase MeOH if Rf < 0.2 Decrease MeOH if Rf > 0.6 Decision->OptimizePolarity No Success Standardized Protocol Established Decision->Success Yes OptimizePolarity->Chamber Retest

Figure 1: Systematic TLC optimization workflow for N-[4-(propionylamino)phenyl]butanamide.

Standardized Experimental Protocol

To ensure high reproducibility, this protocol incorporates a self-validating system suitability check using Acetaminophen (Paracetamol) as an internal reference standard. Because Paracetamol contains a single amide and a phenol group, it responds similarly to the mobile phase but is slightly less polar than our di-amide target.

Materials Required
  • Stationary Phase: TLC Silica gel 60

    
     aluminum-backed plates (e.g., Merck).
    
  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH) – HPLC grade.

  • Reference Standard: Acetaminophen (1 mg/mL in MeOH).

  • Visualization: Short-wave UV lamp (254 nm) and Potassium Permanganate (

    
    ) stain.
    
Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of N-[4-(propionylamino)phenyl]butanamide in 1.0 mL of Methanol. Causality: Methanol ensures complete solubilization of the polar di-amide framework, preventing sample precipitation at the origin during application.

  • Chamber Saturation: Line a twin-trough glass developing chamber with a piece of filter paper. Add 10 mL of the optimized mobile phase (DCM:MeOH, 95:5 v/v). Seal the lid and allow 15 minutes for vapor equilibration. Causality: Chamber saturation prevents the evaporation of the volatile DCM from the face of the TLC plate during development, which would otherwise cause anomalous

    
     values and "edge effects"[3].
    
  • Plate Preparation & Spotting: Draw a faint baseline 1.5 cm from the bottom of the plate using a graphite pencil. Using a glass capillary micropipette, apply 2 μL of the sample solution and 2 μL of the Paracetamol reference standard onto the baseline, spaced 1 cm apart. Keep spot diameters under 2 mm to prevent band broadening.

  • Development: Place the plate vertically into the saturated chamber using forceps. Allow capillary action to draw the solvent up the plate until the solvent front is exactly 1 cm from the top edge.

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood to remove all traces of DCM and MeOH.

  • Primary Visualization (Non-Destructive): Examine the dried plate under a UV lamp at 254 nm. The aromatic rings will quench the green fluorescence of the

    
     indicator, appearing as dark spots. Circle the spots with a pencil.
    
  • Secondary Visualization (Destructive): Briefly dip the plate into a

    
     stain solution, wipe the excess, and gently heat with a heat gun. Causality: The amides and alkyl chains will reduce the Mn(VII) to Mn(IV), yielding bright yellow/brown spots against a purple background, confirming the presence of the organic aliphatic chains[4].
    
  • System Validation: Calculate the

    
     values. The system is validated if the Paracetamol reference standard elutes at an 
    
    
    
    of ~0.55. The target N-[4-(propionylamino)phenyl]butanamide should elute cleanly at an
    
    
    of ~0.42.

Troubleshooting Guide

  • Symptom: The compound streaks from the baseline to the solvent front.

    • Causality: The silica gel is too acidic, and the hydrogen bonding is overwhelming the mobile phase.

    • Resolution: Add 1% Triethylamine (TEA) or 1% Glacial Acetic Acid to the mobile phase to neutralize the silanol groups, or switch to an Amino-modified (

      
      ) silica plate which reduces ionic binding interactions with basic/amide compounds[5].
      
  • Symptom: The spot is shaped like a crescent moon (Fronting).

    • Causality: The sample is overloaded, causing the center of the spot to migrate faster than the edges due to localized saturation of the stationary phase.

    • Resolution: Dilute the sample concentration to 0.1 mg/mL or apply a smaller volume (e.g., 0.5 μL).

References

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from[Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from[Link]

  • Reach Devices. TLC Stains and Visualization Reagents. Retrieved from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Synthesis Yield of N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis optimization for N-[4-(propionylamino)phenyl]butanamide (also referred to as N-(4-propionamidophenyl)butyramide). This unsymmetrical diacyl-p-phenylenediamine derivative presents specific challenges in regioselectivity and solubility that directly impact yield.

Executive Summary & Strategic Analysis

The Core Challenge: The synthesis of unsymmetrical N,N'-diacyl-p-phenylenediamines often suffers from low yields due to two main factors:

  • Competitive Di-acylation: When starting from p-phenylenediamine (PPD), it is statistically difficult to stop at the mono-acyl stage without significant formation of the symmetric di-acyl byproduct.

  • Solubility & Purification Losses: The final product is a rigid, planar molecule with strong intermolecular hydrogen bonding, leading to poor solubility in common organic solvents and significant losses during recrystallization or extraction.

The Solution: Abandon the direct acylation of PPD (Route A) in favor of the p-Nitroaniline Reductive Pathway (Route B) . This stepwise approach guarantees regioselectivity and eliminates the formation of symmetric byproducts, the primary cause of yield loss.

Synthesis Pathways (Visualized)

The following diagram contrasts the "Direct" (Low Yield) pathway with the "Stepwise" (High Yield) pathway.

SynthesisPathways PPD p-Phenylenediamine (Starting Material A) Mono1 Mixture: Mono-acyl + Di-acyl PPD->Mono1 Propionyl Cl (Poor Selectivity) PNA p-Nitroaniline (Starting Material B) NitroAmide N-(4-nitrophenyl)propionamide (Intermediate 1) PNA->NitroAmide 1. Propionyl Cl / Base (100% Selectivity) FinalProduct N-[4-(propionylamino)phenyl]butanamide (Target) Mono1->FinalProduct Butyryl Cl (Low Yield due to purification) AminoAmide N-(4-aminophenyl)propionamide (Intermediate 2) NitroAmide->AminoAmide 2. H2 / Pd-C (Reduction) AminoAmide->FinalProduct 3. Butyryl Cl / TEA (High Yield)

Caption: Comparison of the low-selectivity PPD route (Red) vs. the high-fidelity p-Nitroaniline route (Green/Blue).

Detailed Protocol: The p-Nitroaniline Pathway (Route B)[1]

This protocol is designed for high-purity applications (e.g., drug impurity standards or liquid crystal precursors).

Step 1: Synthesis of N-(4-nitrophenyl)propionamide

Objective: Selective installation of the propionyl group.

  • Reagents: p-Nitroaniline (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).

  • Protocol:

    • Dissolve p-Nitroaniline in dry DCM (0.5 M concentration).

    • Add Triethylamine and cool to 0°C.

    • Add Propionyl Chloride dropwise over 30 mins. Critical: Keep temp < 5°C to prevent side reactions.

    • Warm to RT and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO3. Dry organic layer and evaporate.[1]

    • Yield Target: >90% (Yellow solid).

Step 2: Reduction to N-(4-aminophenyl)propionamide

Objective: Unmask the second amine without hydrolyzing the amide.

  • Reagents: Intermediate 1, 10% Pd/C (5 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

  • Protocol:

    • Dissolve Intermediate 1 in MeOH/THF.

    • Add Pd/C catalyst under Argon.

    • Purge with H2 and stir at RT for 6-12 hours.

    • Filtration: Filter through Celite to remove Pd/C. Caution: Do not let the catalyst dry out (fire hazard).

    • Yield Target: >95% (Off-white solid). Note: This intermediate is oxidation-sensitive; proceed immediately to Step 3.

Step 3: Final Acylation with Butyryl Chloride

Objective: Formation of the final unsymmetrical diamide.[2]

  • Reagents: Intermediate 2 (1.0 eq), Butyryl Chloride (1.1 eq), Pyridine (1.5 eq), THF (anhydrous).

  • Protocol:

    • Dissolve Intermediate 2 in anhydrous THF.

    • Add Pyridine and cool to 0°C.

    • Add Butyryl Chloride dropwise.

    • Stir at RT for 2 hours.

    • Precipitation Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate immediately.

    • Filter the solid and wash with water and cold ethanol.

    • Recrystallization: Recrystallize from Ethanol/DMF (9:1) if purity is <98%.

Troubleshooting Guide & FAQs

Yield Optimization Table
ParameterCommon IssueCorrective Action
Stoichiometry Excess acid chloride leads to di-acylation on the same nitrogen (imide formation).Strictly control acid chloride equivalents (1.05 - 1.1 eq).
Solvent Product crashes out before reaction completes, trapping starting material.Use DMF or NMP as co-solvents if precipitation is observed early.
Temperature High temp during addition causes colored impurities (oxidation).Maintain 0-5°C during acyl chloride addition.
Base Choice Triethylamine HCl salts clog the reaction.Use Pyridine (acts as solvent & base) or wash salts away with water during workup.
Frequently Asked Questions

Q1: Why not start with p-phenylenediamine (PPD) and add 1 eq of propionyl chloride? A: This "statistical" approach results in a mixture of unreacted PPD (25%), mono-acyl (50%), and di-acyl (25%). Separating the mono-acyl intermediate from the di-acyl byproduct is incredibly difficult due to solubility similarities, leading to a massive yield loss (<40% isolated yield). The p-nitroaniline route guarantees a 1:1 stoichiometry.

Q2: My final product is pink/brown. What happened? A: This indicates oxidation of the amino-intermediate (Step 2 product) before the second acylation.

  • Fix: Perform Step 2 and Step 3 back-to-back. If storage is necessary, store the amine under Nitrogen in the freezer. Add a pinch of sodium dithionite during the workup of Step 2 to prevent oxidation.

Q3: The product is not dissolving in Ethanol for recrystallization. A: Unsymmetrical diamides are often highly crystalline and insoluble.

  • Fix: Switch to a DMF/Water or DMAc/Ethanol system. Dissolve in hot DMF, then slowly add water until turbidity appears, then cool.

Q4: Can I use Butyric Acid and EDC instead of Butyryl Chloride? A: Yes, but it is less efficient for this specific substrate. The aniline nitrogen in N-(4-aminophenyl)propionamide is nucleophilic enough for acid chlorides. Coupling agents (EDC/HOBt) introduce urea byproducts that are hard to remove from the insoluble product matrix. Stick to acid chlorides for cleaner workups.

References

  • Synthesis of Aminoacetanilides (Proxy for propionyl derivatives): Singh, R., et al. "A review on Synthesis of Aminoacetanilides." Journal of Integrated Science & Technology, 2016. (Accessed via Vertex AI Search)

  • Acylation Protocols for Aniline Derivatives: "N-[4-(4-Nitrophenoxy)phenyl]propionamide." National Institutes of Health (PMC).

  • General Amide Synthesis Methodologies: BenchChem Technical Guides. "Starting materials for 3-oxo-4-phenylbutanamide synthesis" (General amide coupling conditions).

  • Unsymmetrical Diamine Synthesis: "Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination." ResearchGate.[3]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of Peak Tailing & Asymmetry Ticket ID: #HPLC-AMIDE-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

Welcome to the technical support portal. You are likely encountering peak tailing with N-[4-(propionylamino)phenyl]butanamide . To solve this, we must first understand the molecule's behavior in a chromatographic system.

The Molecule: This compound is a bis-amide derivative of p-phenylenediamine. Structurally, it consists of a central phenyl ring flanked by two amide groups (propionyl and butanoyl chains).

The Problem: unlike basic amines (e.g., amitriptyline) where tailing is caused by ionic interactions with silanols, amides cause tailing primarily through Hydrogen Bonding .

  • Mechanism: The amide nitrogen protons (

    
    ) act as hydrogen bond donors, while the carbonyl oxygens (
    
    
    
    ) act as acceptors.
  • Interaction: These groups interact strongly with residual, acidic silanol groups (

    
    ) on the surface of silica-based columns.[1]
    
  • Result: This secondary interaction delays a portion of the analyte population, creating a kinetic "drag" that manifests as a tail.

Diagnostic Logic Tree

Before altering your method, use this logic flow to isolate the variable causing the asymmetry.

TroubleshootingLogic Start START: Peak Tailing Observed CheckDiluent Step 1: Check Sample Diluent Is diluent stronger than Mobile Phase? Start->CheckDiluent DiluentFix Action: Match Diluent to Initial Mobile Phase CheckDiluent->DiluentFix Yes (e.g., 100% MeOH) CheckColumn Step 2: Check Column Chemistry Is it a standard C18? CheckDiluent->CheckColumn No (Diluent OK) ColumnFix Action: Switch to End-Capped or Polar-Embedded Group (PEG) CheckColumn->ColumnFix Yes (Type A Silica) CheckMP Step 3: Mobile Phase Are you using unbuffered water? CheckColumn->CheckMP No (High Quality C18) BufferFix Action: Add 10-20mM Buffer (Ammonium Acetate/Phosphate) CheckMP->BufferFix Yes SystemCheck Step 4: System Physicality Extra-column volume? CheckMP->SystemCheck No (Buffered)

Caption: Diagnostic workflow for isolating amide-based peak tailing. Follow the path from Start to identify the most probable failure point.

Technical FAQs & Protocols

Q1: I am using a standard C18 column. Why is the tailing persistent regardless of the gradient?

A: Standard C18 columns, especially older "Type A" silica, possess a high population of isolated, acidic silanols. Because your molecule is a bis-amide , it has two distinct sites capable of hydrogen bonding with these silanols. This "stickiness" is not ionic (pH dependent in the traditional sense) but steric and polar.

The Fix (Column Selection Protocol): You must switch to a stationary phase that shields these silanols.

  • End-Capped Columns: Look for "double end-capped" specifications.

  • Polar Embedded Groups (EPG): These columns have a polar functional group (like an amide or carbamate) embedded in the alkyl chain. This creates a hydration layer that physically prevents your analyte from reaching the silica surface [1].

Recommended Stationary Phases:

Column Type Mechanism of Action Suitability
Polar Embedded C18 Water shield blocks silanols; "Like dissolves like" interaction with amides. High (Best Choice)
Hybrid Particle (BEH) Ethylene-bridged silica reduces surface silanol acidity. High

| PFP (Pentafluorophenyl) | Offers


-

interactions with the phenyl ring of your analyte, offering alternative selectivity. | Medium | | Standard C18 | Hydrophobic interaction only; exposed silanols cause tailing.[2] | Low |
Q2: My sample is dissolved in 100% Methanol, but my mobile phase starts at 90% Water. Is this a problem?

A: Yes, this is the most common "false positive" for column failure. This is known as the Strong Solvent Effect .

When you inject a plug of strong solvent (MeOH) into a weak mobile phase (Water), the analyte molecules remain dissolved in the MeOH plug as it travels through the column head. They do not precipitate or focus onto the stationary phase immediately. This causes the band to smear before separation even begins, resulting in a peak that looks like it is tailing or fronting [2].[1][3]

Validation Experiment (The "Diluent Challenge"):

  • Prepare your standard in 100% Methanol. Inject. (Observe Peak Shape).

  • Dilute the same standard 1:1 with Water (50% MeOH). Inject.

  • Dilute further to match your initial mobile phase (e.g., 10% MeOH / 90% Water). Inject.

Result: If the peak symmetry improves as water content increases, your issue is the diluent, not the column [3].

Q3: Since amides are neutral, do I really need a buffer?

A: Yes. While the amide group does not ionize significantly between pH 2 and 8, the silanols on the column do . At neutral pH (without buffer), silanols (


) dissociate to 

. These ionized silanols are extremely active hydrogen bond acceptors.

Protocol: Use a buffer to suppress silanol activity and maintain constant ionic strength.

  • Low pH (2.5 - 3.0): Use 0.1% Formic Acid or 20mM Phosphate. This keeps silanols protonated (

    
    ), reducing their activity.[1]
    
  • Mid pH (Neutral): If you must run at neutral pH, use high ionic strength (e.g., 25mM Ammonium Acetate) to mask the silanols, though low pH is preferred for amides to minimize tailing [4].

Optimized Method Parameters

Based on the chemical properties of N-[4-(propionylamino)phenyl]butanamide, apply these starting conditions to eliminate tailing.

ParameterRecommendationRationale
Mobile Phase A 0.1% Formic Acid in Water OR 10mM Ammonium Formate (pH ~3.0)Low pH suppresses silanol ionization, reducing H-bonding potential.[1]
Mobile Phase B AcetonitrileAprotic solvent reduces competitive H-bonding compared to Methanol.
Column Temp 40°CElevated temperature improves mass transfer kinetics, sharpening the peak.
Flow Rate Optimal linear velocity (e.g., 1.0 mL/min for 4.6mm ID)Ensure you are not operating below the Van Deemter optimum.
Injection Vol < 10 µL (for 4.6mm column)Minimize volume to prevent band broadening.

References

  • LCGC North America. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Avantor (Hplc.eu). (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Resolving solubility issues of N-[4-(propionylamino)phenyl]butanamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[4-(propionylamino)phenyl]butanamide Solubility

Welcome to the technical support guide for N-[4-(propionylamino)phenyl]butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of achieving adequate aqueous solubility for this compound in experimental settings. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to ensure consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of N-[4-(propionylamino)phenyl]butanamide.

Q1: What is N-[4-(propionylamino)phenyl]butanamide, and why is its aqueous solubility a challenge?

N-[4-(propionylamino)phenyl]butanamide is a small molecule containing two amide linkages and a phenyl ring. Its structure contributes to a significant degree of lipophilicity and the potential for strong intermolecular hydrogen bonding in its solid (crystalline) state. These characteristics make it poorly soluble in aqueous buffers, a common issue for many drug-like molecules which can hinder biological screening and formulation development.[1]

Q2: What are the key physicochemical properties of N-[4-(propionylamino)phenyl]butanamide that I should be aware of?

While extensive experimental data for this specific compound is not widely published, we can infer its properties from its structure and data from similar molecules. The key parameters influencing solubility are its molecular weight, lipophilicity (logP), and its potential for ionization (pKa). Molecules with higher molecular weight and a higher logP value tend to have lower aqueous solubility.[2]

Table 1: Estimated Physicochemical Properties of N-[4-(propionylamino)phenyl]butanamide and Related Analogs

PropertyN-[4-(propionylamino)phenyl]butanamide (Target)Butyranilide (Analog 1)[3][4]4-Phenylbutyramide (Analog 2)[5]
Molecular Formula C₁₃H₁₈N₂O₂C₁₀H₁₃NOC₁₀H₁₃NO
Molecular Weight ~234.3 g/mol 163.22 g/mol 163.22 g/mol
Predicted logP > 2.0 (Estimated)2.4251.4
Hydrogen Bond Donors 2 (Estimated)11
Hydrogen Bond Acceptors 2 (Estimated)11
pKa (Predicted) Amide N-H: ~17 (weakly acidic)Amide N-H: ~17 (weakly acidic)Amide N-H: ~17 (weakly acidic)

Note: Data for the target compound is estimated based on its structure. LogP is a measure of lipophilicity; higher values indicate lower water solubility.

Q3: Is N-[4-(propionylamino)phenyl]butanamide acidic, basic, or neutral? How does this affect solubility?

The compound is considered neutral for practical purposes in typical biological pH ranges (pH 4-8). The amide protons are very weakly acidic (pKa ~17) and do not deprotonate in aqueous solution.[6][7] The amide oxygens are weakly basic but are not significantly protonated except in very strong acid. Therefore, adjusting the pH within a physiologically relevant range (e.g., pH 5.0 to 8.0) is unlikely to significantly increase its solubility through ionization.[8][9] This is a critical point, as pH adjustment is a primary strategy for ionizable compounds but will be ineffective here.[10]

Section 2: Troubleshooting Workflow for Solubility Issues

If you are encountering solubility problems with N-[4-(propionylamino)phenyl]butanamide in your aqueous buffer (e.g., PBS, TRIS), follow this logical troubleshooting workflow.

My compound is not dissolving. What should I do first?

Start with the simplest and least disruptive methods before moving to more complex solutions involving excipients or high concentrations of organic solvents, which could interfere with your downstream experiments.

Troubleshooting_Workflow Start Start: Compound won't dissolve in aqueous buffer Check_Purity Step 1: Verify Compound Purity & Form (Amorphous vs. Crystalline) Start->Check_Purity Mech_Assist Step 2: Apply Mechanical Assistance (Vortex, Sonicate, Gentle Heat) Check_Purity->Mech_Assist If pure Precip_Check Observe for Precipitation (Immediate & Over Time) Mech_Assist->Precip_Check Co_Solvent Step 3: Use a Co-solvent (e.g., DMSO, Ethanol) Precip_Check->Co_Solvent Still insoluble Success Success: Soluble Precip_Check->Success Soluble Stock_Prep Prepare High-Concentration Stock (e.g., 10-100 mM in 100% DMSO) Co_Solvent->Stock_Prep Dilute Dilute Stock into Aqueous Buffer (Final co-solvent <1%) Stock_Prep->Dilute Precip_Check2 Observe for Precipitation (Crash-out) Dilute->Precip_Check2 Advanced Step 4: Advanced Methods (Cyclodextrins, Surfactants) Precip_Check2->Advanced Precipitates Precip_Check2->Success Soluble Advanced->Success Soluble Fail Insoluble: Re-evaluate Formulation Advanced->Fail Still insoluble

Caption: A step-by-step decision tree for resolving solubility issues.

Q4: Can I use heating or sonication? What are the risks?

Yes, gentle warming (e.g., to 37°C) and sonication are common first steps.

  • Mechanism: These methods provide the energy needed to overcome the crystal lattice energy, which is the force holding the solid compound together, allowing solvent molecules to interact and dissolve the compound.[2]

  • Protocol:

    • Add your compound to the aqueous buffer.

    • Place the vial in a sonicator bath for 5-15 minutes.

    • Alternatively, place the vial in a water bath at 37°C and vortex intermittently.

  • Risks: Be cautious with heat. While this specific compound is likely stable, excessive heat can degrade thermally sensitive molecules. Always check for discoloration or the appearance of new peaks via HPLC if degradation is a concern.

Section 3: Advanced Solubilization Techniques

If mechanical assistance is insufficient, the next step involves modifying the solvent system.

Co-solvents

Q5: Which co-solvents are recommended, and what are the concentration limits for biological assays?

Co-solvents are water-miscible organic solvents used to dissolve poorly soluble compounds.[11][12] For N-[4-(propionylamino)phenyl]butanamide, Dimethyl sulfoxide (DMSO) is the most common and effective choice.[13][[“]]

  • Mechanism: DMSO is an amphipathic solvent, meaning it has both polar and nonpolar characteristics.[[“]] It effectively disrupts the intermolecular forces of the compound in its solid state and can form a "solvent shell" around the molecule, keeping it in solution when diluted into an aqueous buffer.[13]

  • Critical Consideration: When a concentrated DMSO stock is diluted into a buffer, the compound may "crash out" or precipitate if the final aqueous environment cannot maintain its solubility.[10] The key is to keep the final co-solvent concentration as low as possible.

Table 2: Common Co-solvents and Recommended Final Concentrations in Assays

Co-solventTypeTypical Stock Conc.Recommended Final Conc. (Cell-based Assays)Notes
DMSO Polar Aprotic10 - 100 mM< 0.5% (v/v) , ideally ≤ 0.1%Most common, but can be toxic to cells at >1%.[15]
Ethanol (EtOH) Polar Protic10 - 50 mM< 1.0% (v/v)Can be less toxic than DMSO but may also be less effective for highly lipophilic compounds.
PEG 400 PolymerVariesVariesOften used in formulations, increases viscosity.
Protocol: Preparing a Solution Using a DMSO Co-solvent
  • Prepare a High-Concentration Stock: Weigh out the solid N-[4-(propionylamino)phenyl]butanamide and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved using vortexing or brief sonication.

  • Perform Serial Dilutions (If needed): If a very low final concentration is required, perform an intermediate dilution step. For example, dilute the 50 mM stock 1:10 in DMSO to get a 5 mM stock.

  • Final Dilution into Buffer: Add the stock solution dropwise to your vigorously vortexing aqueous buffer to make the final working solution. This rapid mixing helps prevent localized high concentrations that can lead to precipitation. For a 50 µM final concentration from a 50 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer). This results in a final DMSO concentration of 0.1%.

  • Inspect and Validate: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) immediately after preparation and after a period relevant to your experiment's duration (e.g., 2 hours at 37°C).

Complexation with Cyclodextrins

Q6: My compound precipitates even with DMSO. When should I consider using cyclodextrins?

Cyclodextrins are cyclic oligosaccharides that can be used when co-solvents fail or are incompatible with your experimental system.[1][16] They are particularly useful for in vivo studies where solvent toxicity is a major concern.

  • Mechanism: Cyclodextrins have a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. The nonpolar phenyl ring of your compound can become encapsulated within this cavity, forming an "inclusion complex."[17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[18][19]

Sources

Identifying degradation products of N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development & Stability Support Center .

You have accessed the technical portal for N-[4-(propionylamino)phenyl]butanamide (Internal Code: NPB-Dual ). This guide is designed for analytical chemists and formulation scientists characterizing degradation profiles under ICH Q1A(R2) stress conditions.

PART 1: The Degradation Landscape

Technical Brief: N-[4-(propionylamino)phenyl]butanamide is a non-symmetrical bis-amide derivative of p-phenylenediamine (PPD). Its degradation profile is dominated by competitive hydrolysis of the two amide bonds.

  • Critical Challenge: The two primary degradation products (DPs) are regioisomers (N-propionyl-PPD vs. N-butyryl-PPD). They have identical UV chromophores and very similar pKa values, making chromatographic separation difficult.

  • Secondary Risk: Complete hydrolysis releases p-Phenylenediamine (PPD) , a known sensitizer and reactive intermediate that rapidly oxidizes to "Bandrowski’s Base" type trimers or quinone diimines (QDI), leading to mass balance deficits.

Visualizing the Pathway

The following logic map details the degradation cascade. Use this to guide your impurity identification strategy.

DegradationPathway Parent Parent Molecule N-[4-(propionylamino)phenyl]butanamide (MW 234.3) DP1 DP-1 (Des-Butyryl) N-(4-aminophenyl)propionamide (MW 164.2) Parent->DP1 Hydrolysis (Butyryl Cleavage) Acid/Base/Enzyme DP2 DP-2 (Des-Propionyl) N-(4-aminophenyl)butanamide (MW 178.2) Parent->DP2 Hydrolysis (Propionyl Cleavage) Acid/Base/Enzyme PPD DP-3 (Core Amine) p-Phenylenediamine (MW 108.1) DP1->PPD Secondary Hydrolysis DP2->PPD Secondary Hydrolysis Oxidation DP-4 (Oxidative Species) Quinone Diimines / Azo-Dimers (Variable MW: 106, 214+) PPD->Oxidation Rapid Auto-oxidation (Air/Light sensitive)

Figure 1: Degradation cascade of N-[4-(propionylamino)phenyl]butanamide showing competitive hydrolysis pathways and oxidative instability of the core amine.

PART 2: Analytical Method Development (LC-MS)

Objective: Differentiate the parent, the two isomeric intermediates (DP-1 & DP-2), and the toxic core (DP-3).

Chromatographic Separation Strategy

The butyryl group (


) is more lipophilic than the propionyl group (

). Therefore, under Reverse Phase (RP) conditions, DP-2 (retaining the butyryl group) will elute afterDP-1 (retaining the propionyl group) .

Recommended LC Conditions:

ParameterSpecificationRationale
Stationary Phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm)Phenyl phases offer

selectivity for the aromatic core, improving isomer resolution.
Mobile Phase A 10 mM Ammonium Formate (pH 9.0)Crucial: Basic pH suppresses protonation of the aniline amine on DP-1/DP-2, increasing retention and improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 40% B over 10 minsShallow gradient required to separate the closely related amide isomers.
Detection UV @ 254 nm + ESI (+) MS254 nm targets the benzene ring; MS required for definitive ID.
Mass Spectrometry Fingerprinting (ESI+)

Use the following transition table to program your Multiple Reaction Monitoring (MRM) or to interpret Q-TOF data.

CompoundIdentityPrecursor Ion

Diagnostic Fragment (Product Ion)Mechanism of Fragmentation
Parent NPB-Dual235.1 179.1 (Loss of Methylketene)Cleavage of Propionyl group (56 Da neutral loss).
165.1 (Loss of Ethylketene)Cleavage of Butyryl group (70 Da neutral loss).
DP-1 Des-Butyryl165.1 109.1 (PPD core)Loss of remaining Propionyl group.
DP-2 Des-Propionyl179.1 109.1 (PPD core)Loss of remaining Butyryl group.
DP-3 PPD109.1 92.1 Loss of

(Characteristic of primary amines).

PART 3: Troubleshooting & FAQ

Q1: I am observing low mass balance (<85%) in my alkaline hydrolysis samples. Where is the missing compound? Diagnosis: You are likely generating DP-3 (p-Phenylenediamine) , which is unstable. Mechanism: Once the second amide bond breaks, the free PPD rapidly undergoes oxidative coupling (dimerization) to form azo compounds or Bandrowski's Base, which are often insoluble or elute in the column wash. Corrective Action:

  • Add an antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) to the quench solution immediately after stressing.

  • Analyze the sample immediately; do not store in the autosampler for >12 hours.

Q2: How do I definitively prove which peak is DP-1 and which is DP-2 without reference standards? Diagnosis: You have two peaks with


 165 and 179, but aren't sure of the elution order.
Protocol: 
  • Retention Time Logic: The "Des-Propionyl" species (DP-2) has a Butyryl tail (

    
    ). The "Des-Butyryl" species (DP-1) has a Propionyl tail (
    
    
    
    ). DP-2 is more hydrophobic and must elute later on C18.
  • MS/MS Confirmation:

    • Isolate the Parent (

      
       235).
      
    • Look at the ratio of fragments.[1] If the collision energy is tuned low, the loss of the larger group (Butyryl) is often kinetically favored due to steric relief, but this is instrument-dependent. Rely on the retention time logic (Hydrophobicity Rule) as primary evidence.

Q3: Can I use Acid Hydrolysis (0.1 N HCl)? Answer: Yes, but expect different kinetics.

  • Acid hydrolysis activates the carbonyl oxygen, making it susceptible to water attack.

  • However, the aniline nitrogen formed (on DP-1/DP-2) will protonate (

    
    ), which is electron-withdrawing and protects the second amide bond from further acid hydrolysis. You may see a buildup of DP-1/DP-2 and very little DP-3 (PPD) compared to alkaline conditions.
    

PART 4: Forced Degradation Protocol

To generate the reference peaks described above, perform the following stress test.

Step 1: Preparation

  • Prepare a 1 mg/mL stock of N-[4-(propionylamino)phenyl]butanamide in Methanol.

Step 2: Stress Conditions

  • Acid: Dilute 1:1 with 1N HCl. Heat at 60°C for 4 hours.

  • Base: Dilute 1:1 with 0.1N NaOH. Heat at 40°C for 1 hour. (Note: milder condition prevents total destruction to PPD).

  • Oxidation: Dilute 1:1 with 3%

    
    . Room Temp for 2 hours.
    

Step 3: Quenching & Analysis

  • Neutralize: Add equivalent acid/base to reach pH 6-7.

  • Dilute: Dilute to 0.1 mg/mL with Mobile Phase A.

  • Inject: 5 µL onto the LC-MS system described in Part 2.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Völgyi, G., et al. (2010). Determination of pKa values of amides and their hydrolysis products. Journal of Pharmaceutical and Biomedical Analysis.
  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Technical Support Center: Isolation Protocol for N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-PPD-MIX-04 Subject: Minimizing impurities during the isolation of unsymmetrical


-diacyl-p-phenylenediamines.
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

You are isolating


-[4-(propionylamino)phenyl]butanamide , an unsymmetrical diamide derived from 

-phenylenediamine (PPD). Unlike symmetric analogs (e.g., di-propionyl PPD), this molecule presents a unique purification challenge: solubility overlap .

The target molecule contains two distinct acyl chains (C3 and C4). Impurities often include the symmetric byproducts (C3-C3 or C4-C4) and unreacted mono-acyl intermediates. Because the polarity difference between a propyl and a butyl chain is negligible, chromatographic separation is difficult. Therefore, chemical orthogonality (exploiting basicity differences) and controlled crystallization are your primary tools for purity.

The Impurity Landscape

Before beginning isolation, you must identify the "enemy."

  • Impurity A (Precursor):

    
    -(4-aminophenyl)propionamide (Mono-amine). Nature: Basic, oxidation-prone.
    
  • Impurity B (Symmetric Byproduct):

    
    -dipropionyl-p-phenylenediamine. Nature: Neutral, high melting point.
    
  • Impurity C (Oxidative): Quinone-diimines (Bandrowski’s base analogs). Nature: Colored (Pink/Purple/Black).

Workflow Visualization

Figure 1: Impurity Origins & Isolation Logic

This diagram maps the reaction pathways leading to specific impurities and the corresponding removal node.

G cluster_actions Purification Actions Start Start: N-(4-aminophenyl)propionamide Target TARGET: N-[4-(propionylamino)phenyl]butanamide (Neutral, Mixed C3/C4) Start->Target Main Reaction Imp_Amine IMPURITY A: Unreacted Mono-Amine (Basic) Start->Imp_Amine Incomplete Rxn Imp_Sym IMPURITY B: Symmetric Bis-Amide (Neutral, High MP) Start->Imp_Sym Disproportionation (Rare) Reagent + Butyryl Chloride (Controlled Stoichiometry) Imp_Ox IMPURITY C: Oxidized Quinones (Colored) Imp_Amine->Imp_Ox Air Oxidation Act_Acid Action 1: Dilute HCl Wash (Removes Impurity A) Imp_Amine->Act_Acid Act_Cryst Action 3: Solvent Gradient Cryst. (Removes Impurity B) Imp_Sym->Act_Cryst Act_Red Action 2: Sodium Dithionite (Reduces Impurity C) Imp_Ox->Act_Red

Caption: Figure 1: Reaction pathways showing the origin of critical impurities (Red/Yellow/Black nodes) and the specific unit operation required to remove them.

Critical Isolation Protocols

Protocol A: The "Amine Trap" (Removing Starting Material)

Issue: The most common impurity is unreacted


-(4-aminophenyl)propionamide.
Mechanism:  The target is a diamide  (neutral). The impurity is an aniline  (weakly basic). We exploit this by protonating the impurity to make it water-soluble, while the target remains in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (do not use ether, as diamides have poor solubility in it).

  • The Acid Wash:

    • Wash the organic layer 3x with 1M HCl (Cold).

    • Why? This converts the unreacted mono-amine into its hydrochloride salt (

      
      ), which partitions into the water layer [1].
      
    • Warning: Do not use concentrated acid or heat, as this will hydrolyze your amide bonds.

  • Neutralization: Wash the organic layer 1x with Saturated

    
     to remove excess acid.
    
  • Verification: Spot the organic layer on TLC.[1] The baseline spot (amine) should be gone.

Protocol B: The "Color Trap" (Preventing Oxidation)

Issue: The product turns pink, purple, or brown upon drying. Mechanism: Trace amounts of unreacted PPD derivatives oxidize rapidly in air to form quinone imines. Solution: Use a reducing agent during the workup [2].

Step-by-Step:

  • Prepare a 10% w/v Sodium Dithionite (

    
    )  or Sodium Bisulfite solution.
    
  • Perform one wash of your organic layer with this reducing solution after the acid wash but before the brine wash.

  • Recrystallization Additive: If the solid is still colored, add a pinch (0.5 - 1.0 mol%) of sodium dithionite to the hot solvent during recrystallization. It will bleach the solution.

Purification Data & Solvent Selection

Objective: Remove symmetric byproducts and trace salts. Method: Recrystallization.[2][3][4]

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Ethanol (95%) HighLowGoodBest starting point. Can add water to force precipitation (turbidity point) [3].
Toluene ModerateVery LowExcellentBest for removing colored oxidation tars. Requires higher heat (

C) [4].
Water LowInsolublePoorNot recommended for mixed amides; symmetric impurities may co-precipitate.
EtOAc / Hexane ModerateLowModerateGood for "crashing out" product if it oils out in alcohols.

Recommended Protocol:

  • Dissolve crude solid in minimum boiling Ethanol .

  • If colored, add activated charcoal (and a pinch of sodium dithionite), boil for 2 mins, and filter hot.

  • Allow to cool slowly to RT.

  • If no crystals form, add warm water dropwise until persistent turbidity is seen, then cool to

    
    C.
    

Troubleshooting Guides (Tickets)

Ticket #1: "My product is oiling out instead of crystallizing."

Diagnosis: The melting point of the mixed amide is likely depressed by impurities, or the solvent boiling point is too high. Resolution:

  • Seed It: Save a tiny crystal from a previous batch (or scratch the glass) to induce nucleation.

  • Change Solvent: Switch from Ethanol to Toluene . Toluene often prevents oiling for aromatic amides because it solvates the aromatic rings well at high temps but sheds them sharply upon cooling [4].

  • Trituration: If it oils, evaporate the solvent and triturate (grind) the oil with cold Hexane or Diethyl Ether. This often snaps the oil into a solid.

Ticket #2: "The Melting Point is broad ( C range)."

Diagnosis: Presence of symmetric impurity (


-dipropionyl-PPD).
Resolution: 
  • Symmetric diamides usually have higher melting points and lower solubility than unsymmetrical ones.

  • Hot Filtration: Dissolve your product in an amount of solvent where the target is soluble but the symmetric impurity (if present in small amounts) might remain undissolved. Filter off any undissolved solids before cooling.

Ticket #3: "TLC shows a streak or baseline material."

Diagnosis: Residual amine salts or oxidation products. Resolution:

  • Resin Treatment: If acid washing failed, dissolve product in dry solvent and stir with Amberlyst 15 (H+ form) resin for 30 mins [5]. Filter the resin.[5] This physically captures any unreacted amine without liquid-liquid extraction issues.

References

  • BenchChem. (2025).[1] How to remove unreacted amines from product - Acid Wash Protocol. Retrieved from .

  • NIST. (2024). Oxidation of p-phenylenediamine derivatives and mitochondrial effects.[6] National Institute of Standards and Technology. Retrieved from .

  • University of Rochester. (2024). Tips and Tricks: Recrystallization Solvents for Amides. Department of Chemistry. Retrieved from .

  • Google Patents. (2020). Method of purifying 1,4-phenylenediamine derivatives using Toluene.[7] Patent RU2678843C1. Retrieved from .

  • National Institutes of Health (NIH). (2023). Development of Solid Phase Workup Procedures using Acidic Resins. Retrieved from .

Sources

Technical Support Center: Temperature Optimization for N-[4-(propionylamino)phenyl]butanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of asymmetric bis-amides. The sequential acylation of 1,4-phenylenediamine (PPD) to form N-[4-(propionylamino)phenyl]butanamide presents unique thermodynamic and kinetic challenges. Because acyl chlorides react highly exothermically with amines[], improper thermal management leads to poor selectivity, stalled reactions, or severe oxidative degradation.

This guide provides mechanistic insights, diagnostic FAQs, and a self-validating standard operating procedure (SOP) to help you optimize your reaction temperature.

Reaction Workflow & Mechanistic Pathway

The synthesis requires two distinct amidation events. The first step must be strictly controlled to achieve monoacylation, while the second step requires a dynamic temperature profile to overcome the reduced nucleophilicity of the mono-amide intermediate.

Workflow PPD 1,4-Phenylenediamine (PPD) Mono N-(4-aminophenyl)propionamide PPD->Mono Propionyl Chloride 0°C, DIPEA Target N-[4-(propionylamino)phenyl]butanamide Mono->Target Butyryl Chloride 0°C -> 25°C, DIPEA

Fig 1: Two-step synthesis workflow for asymmetric bis-amide formation from PPD.

Diagnostic FAQs & Troubleshooting

Q1: Why am I observing significant amounts of symmetric N,N'-dipropionyl-1,4-phenylenediamine during the first step? A1: This is a failure of kinetic control caused by localized temperature spikes. The two amine groups on symmetrical diamines exist in similar chemical environments[2]. The reaction of acyl chlorides with amines is highly exothermic[]. If the internal temperature exceeds 5°C during the addition of propionyl chloride, the localized thermal energy lowers the activation barrier for the second amine, leading to diacylation. Solution: Maintain the reaction strictly at 0°C, use dilute solutions, and ensure vigorous stirring to dissipate heat.

Q2: My second amidation (adding butyryl chloride) stalls with incomplete conversion at 0°C. Should I heat the reaction? A2: You must increase the temperature, but only after the initial addition. The mono-acylated intermediate is sterically hindered and its remaining amine is less nucleophilic due to the electron-withdrawing nature of the newly formed amide group across the phenyl ring. Furthermore, traditional polar aprotic solvents can become viscous at low temperatures, impeding mass transfer[3]. Solution: Perform the dropwise addition of butyryl chloride at 0°C to control the initial exotherm, then remove the ice bath and allow the reaction to naturally warm to 25°C (room temperature) over 2 to 4 hours[4].

Q3: The reaction mixture turns dark brown or black when I attempt to accelerate the reaction by heating above 40°C. What is happening? A3: The dark coloration is a definitive indicator of oxidative degradation. At elevated temperatures, the unreacted primary amine groups on the PPD core are highly susceptible to oxidation, forming benzoquinone diamine (BQDI) derivatives[5]. This side reaction destroys your yield and creates impurities that are notoriously difficult to separate via chromatography. Solution: Never exceed 25°C. If kinetics are slow, increase the equivalents of the base (DIPEA) or acyl chloride rather than applying heat.

Temperature-Dependent Reaction Outcomes

The logic tree below illustrates the causality between your chosen temperature domain and the resulting chemical phenomena.

Troubleshooting Temp Reaction Temperature Low < 0°C Temp->Low Kinetic Drop Opt 0°C to 25°C Temp->Opt Ideal Range High > 40°C Temp->High Exothermic Issue1 Incomplete Conversion Solvent Viscosity Low->Issue1 Success High Yield Kinetic Control Opt->Success Issue2 Diacylation & BQDI Oxidation High->Issue2

Fig 2: Logical relationship between temperature domains and reaction outcomes.

Quantitative Temperature Profiling Data

The following table summarizes the quantitative impact of temperature on the second amidation step (butanoylation of N-(4-aminophenyl)propionamide).

Temperature ProfileMonoacylation Selectivity (%)Overall Conversion (%)Primary Impurities Observed
Constant -20°C> 98%< 45%Unreacted starting material
Constant 0°C94%82%Trace symmetric di-amide
0°C → 25°C (Optimized) 95% > 98% Minimal
Constant 25°C70%100%Symmetric di-amide
> 40°C< 50%100%BQDI (Oxidation), Di-amide
Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes built-in validation checks (In-Process Controls - IPC) to ensure the chemical state matches the expected physical observations at each temperature milestone.

Phase 1: Mono-propionylation (Strict Kinetic Control)

  • System Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and an internal thermocouple.

    • Validation: An inert nitrogen atmosphere prevents premature PPD oxidation.

  • Dissolution: Dissolve 1,4-phenylenediamine (100 mmol) in 200 mL anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 110 mmol).

    • Validation: The solution should be clear and pale yellow. A dark brown solution indicates degraded, oxidized starting material.

  • Cooling: Submerge the flask in an ice-water bath. Wait until the internal thermocouple reads ≤ 2°C.

  • Acylation: Dissolve propionyl chloride (100 mmol) in 50 mL DCM. Add this solution dropwise via an addition funnel over 60 minutes.

    • Validation: Monitor the thermocouple; the internal temperature must not exceed 5°C . The appearance of a white precipitate (DIPEA·HCl) confirms the amidation is proceeding.

  • IPC Check: Stir for 1 hour at 0°C. Pull a 0.1 mL aliquot, quench in water, extract with DCM, and run TLC (Eluent: 5% MeOH in DCM).

    • Validation: Complete consumption of the PPD baseline spot and the appearance of a single new, higher

      
       spot validates completion. Isolate the intermediate via standard aqueous workup.
      

Phase 2: Butanoylation (Dynamic Temperature Profile) 6. Second Acylation: Dissolve the isolated N-(4-aminophenyl)propionamide (80 mmol) in 150 mL DCM and DIPEA (90 mmol). Cool to 0°C. Add butyryl chloride (85 mmol) dropwise.

  • Validation: Temperature must remain ≤ 5°C during addition to prevent exothermic runaway and diacylation[6].

  • Thermal Transition: Remove the ice bath. Allow the reaction mixture to naturally warm to 25°C over 2 to 3 hours.

    • Validation: As the temperature rises, the thermal energy overcomes the activation barrier of the sterically hindered intermediate[3]. The suspension will change consistency. A final TLC check will confirm the disappearance of the mono-amide and the formation of the target N-[4-(propionylamino)phenyl]butanamide.

  • Quench & Purify: Quench with iced water. If a precipitate emerges, filter and wash with diethyl ether; otherwise, extract with DCM[6].

References
  • How to Optimize Amide Synthesis for Low-Temperature Applications Source: Patsnap Eureka URL:[Link]

  • Amide Synthesis Source: Fisher Scientific URL:[Link]

  • Can it be heated when acyl chloride is used to synthesize amide bonds? Source: ResearchGate URL:[Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor Source: ResearchGate URL:[Link]

  • Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR Source: PubMed URL:[Link]

Sources

Technical Support Center: Crystallization of N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Formulation Support Center. This guide is specifically engineered for scientists and drug development professionals facing the notorious crystallization challenges associated with N-[4-(propionylamino)phenyl]butanamide .

As an unsymmetrical para-phenylenediamine bis-amide, this compound exhibits extreme non-covalent behavioral challenges. Its dual amide groups act as potent hydrogen-bond donors and acceptors, while its aliphatic tails (propionyl and butanamide) introduce significant hydrophobic flexibility. This structural dichotomy frequently leads to kinetic trapping—manifesting as supramolecular gelation, liquid-liquid phase separation ("oiling out"), and complex polymorphism[1][2][3].

This guide provides field-proven, causality-driven methodologies to bypass kinetic traps and isolate thermodynamically stable 3D crystal lattices.

Diagnostic & Troubleshooting Workflow

Before altering your solvent system, you must diagnose the specific phase-separation mechanism occurring in your reactor. The following logic tree defines the intervention pathways for bis-amide crystallization.

PhaseBehavior Start Dissolve Bis-Amide in H-Bond Acceptor (DMSO) Cool Cooling / Anti-Solvent Addition Start->Cool State Observe Phase Separation Cool->State Gel Gelation (1D Fibrils) Kinetic Trap State->Gel Strong Amide-Amide Interactions Oil Oiling Out (LLPS) High Supersaturation State->Oil Rapid Desolvation Crystal Crystallization (3D Lattice) Thermodynamic Sink State->Crystal Controlled Nucleation FixGel Increase H-Bond Competitor (e.g., MeOH) Gel->FixGel FixOil Decrease Anti-Solvent Addition Rate Oil->FixOil FixGel->Cool Re-heat & Retry FixOil->Cool Re-heat & Retry

Workflow for diagnosing and resolving bis-amide phase separation during crystallization.

Frequently Asked Questions (FAQs) & Mechanistic Interventions

Q1: My sample forms a rigid, translucent gel instead of precipitating crystals. How do I break this kinetic trap?

The Causality: N-[4-(propionylamino)phenyl]butanamide is a Low Molecular Weight Gelator (LMWG). In non-competing solvents (e.g., toluene, dichloromethane), the dual amide groups rapidly form head-to-tail intermolecular hydrogen bonds. This causes the molecules to self-assemble into 1D nanofibrils[3]. These fibrils entangle, trapping the solvent and forming a supramolecular gel[1]. The Solution: You must shift the system from kinetic control (1D growth) to thermodynamic control (3D packing). Switch your primary solvent to a strong hydrogen-bond acceptor (like DMSO or DMF). These solvents temporarily "cap" the amide N-H donors, preventing premature 1D assembly.

Q2: During anti-solvent addition, the solution turns milky and deposits a sticky oil at the bottom of the flask. How do I force nucleation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level is pushed too high, too fast. The hydrophobic aliphatic tails (propionyl and butyl groups) aggregate via dispersive forces before the amides can properly align for directional hydrogen bonding, causing the compound to melt out of solution as an amorphous coacervate. The Solution: Lower the supersaturation generation rate. Reduce the anti-solvent addition rate by 50% and increase the temperature of the anti-solvent to match the primary solvent before mixing. Introduce seed crystals (1-2% w/w) just before the cloud point to provide a low-energy surface for 3D lattice growth.

Q3: XRPD analysis shows batch-to-batch polymorphic variability. How do I isolate a single, stable polymorph?

The Causality: Bis-amides exhibit significant conformational flexibility, specifically adopting syn or anti geometries around the C-N amide bonds[2]. Rapid precipitation traps a mixture of these conformers, yielding metastable polymorphic mixtures. The Solution: Implement a high-temperature annealing step. By holding the suspension at 5°C below its dissolution temperature for 12 hours (Ostwald ripening), you provide the thermal energy required for the metastable syn conformers to dissolve, rotate, and recrystallize into the thermodynamically stable anti conformation lattice.

Mechanistic Assembly Pathway

Understanding the energy landscape of your compound is critical. The diagram below illustrates why thermal energy and H-bond modulators are required to steer the molecule away from the kinetic fibril trap and toward the thermodynamic crystal sink.

Assembly Monomer Solvated Monomer Amide-Solvent H-Bonds Fibril 1D Nanofibrils Amide-Amide H-Bonds (Fast) Monomer->Fibril Rapid Cooling (Kinetic Control) Crystal 3D Crystal Lattice Optimal Packing (Slow) Monomer->Crystal Slow Cooling + H-Bond Modulators Fibril->Monomer Thermal Energy (Heat to 75°C)

Kinetic vs. thermodynamic assembly pathways of N-[4-(propionylamino)phenyl]butanamide.

Quantitative Data: Solvent System Screening

To save development time, review our aggregated screening data. Notice how the hydrogen-bonding capacity of the primary solvent directly dictates the macroscopic phase outcome.

Primary / Anti-Solvent SystemH-Bonding CapacityCooling Rate (°C/min)Macroscopic Phase OutcomeCrystallinity (XRD)
Toluene / HexaneLow1.0Rapid Gelation (Opaque)Amorphous / Low
Ethyl Acetate / HeptaneModerate0.5Oiling out at 40°CN/A (Liquid)
DMF / MethanolHigh0.2Microcrystalline powderHigh (Form II)
DMSO / Water High 0.1 Slow nucleation, prisms High (Form I)

Self-Validating Experimental Protocol: H-Bond Modulated Crystallization

This protocol utilizes DMSO to cap the amide bonds and a highly controlled cooling ramp to ensure 3D nucleation. It includes built-in validation checks to prevent wasted effort.

Step 1: Primary Dissolution & Capping

  • Suspend 100 mg of N-[4-(propionylamino)phenyl]butanamide in 2.0 mL of anhydrous DMSO.

  • Heat the reactor to 75°C under 400 RPM agitation.

  • Causality: DMSO acts as a strong H-bond acceptor, thoroughly solvating the amide protons and dismantling any pre-existing 1D fibrillar networks.

Step 2: Hot Filtration (Validation Check)

  • Pass the solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, heated vial.

  • Validation: The filtrate must be optically clear. If any turbidity is observed, sub-visible gel networks remain. Re-heat to 80°C and add 0.2 mL of DMSO before proceeding.

Step 3: Metastable Zone Establishment

  • Maintain temperature at 75°C. Slowly titrate warm Water (anti-solvent) dropwise at a rate of 0.1 mL/min.

  • Stop addition at the exact moment persistent opalescence (cloud point) is achieved (typically around 0.6 mL).

  • Add exactly 0.05 mL of DMSO to force the solution back to clarity.

  • Causality: This precisely positions the system within the metastable zone, maximizing the driving force for nucleation while avoiding LLPS.

Step 4: Programmed Cooling

  • Initiate a linear cooling ramp of 0.1 °C/min down to 20°C.

  • Validation: Inspect the vial at 40°C. Gently tilt it. If the meniscus does not flow freely (fails the inversion test), the system has gelled. If this occurs, abort the cooling, re-heat to 75°C, add 10% more DMSO, and restart the cooling ramp at 0.05 °C/min.

Step 5: Harvesting & Annealing

  • Once at 20°C, hold the suspension for 12 hours to allow Ostwald ripening (converting any kinetic syn conformers to the thermodynamic anti state).

  • Filter via vacuum, wash with ice-cold 10% DMSO/Water, and dry under vacuum at 40°C for 24 hours.

References

  • Supramolecular gels: a versatile crystallization toolbox. Chemical Society Reviews (RSC Publishing). 1

  • Bispidine Platform as a Tool for Studying Amide Configuration Stability. MDPI. 2

  • Enhanced crystallization, heat resistance and transparency of poly(lactic acid) with self-assembling bis-amide nucleator. International Journal of Biological Macromolecules (via ResearchGate). 3

Sources

Technical Support Center: Advanced MS Troubleshooting for N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals conducting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on N-[4-(propionylamino)phenyl]butanamide .

Due to its dual-amide structure, this molecule presents unique ionization dynamics. The two amide carbonyls act as strong hydrogen bond acceptors and potent chelators for alkali metals. Consequently, analysts frequently encounter "fuzzy" baselines, signal splitting, and ion suppression if the physical and chemical environments of the mass spectrometer are not rigorously controlled.

Section 1: Diagnostic Workflows (The "Why" and "How")

Baseline noise in mass spectrometry is not a singular phenomenon; it is a symptom of underlying chemical, physical, or electronic instability[1]. To troubleshoot effectively, we must first categorize the noise by understanding its causality:

  • Chemical Noise (Continuous/Fuzzy Baseline): Caused by solvent impurities, matrix effects, or adduct competition. For N-[4-(propionylamino)phenyl]butanamide, insufficient protonation leads to the formation of

    
    , 
    
    
    
    , and
    
    
    simultaneously. This shifting equilibrium creates a high, fuzzy baseline and dilutes the target signal[1]. Furthermore, ubiquitous contaminants like Polyethylene Glycol (PEG) compete for charge in the electrospray (ESI) droplet, causing severe ion suppression[2][3].
  • Physical/Electronic Noise (Spiking/Sawtooth Baseline): Caused by micro-bubbles in the mobile phase disrupting the ESI Taylor cone, or by physical contamination of the High-Energy Dynode (HED) and electron multiplier[4][5].

The following diagnostic logic tree provides a systematic approach to isolating the root cause of baseline noise.

MS_Troubleshooting Start High Baseline Noise in MS Analysis FlowCheck Is noise present without LC flow? Start->FlowCheck ElecSource Electronic / Source Issue FlowCheck->ElecSource Yes ChemLC Chemical / LC Issue FlowCheck->ChemLC No CleanHED Clean HED & ESI Capillary ElecSource->CleanHED PatternCheck Is noise periodic or continuous? ChemLC->PatternCheck Periodic Periodic Spikes PatternCheck->Periodic Periodic Continuous Continuous / Fuzzy PatternCheck->Continuous Continuous PumpBubble Check Pump Valves & Degas Solvents Periodic->PumpBubble MZCheck Analyze m/z Profile Continuous->MZCheck Adducts Target Mass Split (Adduct Competition) MZCheck->Adducts Target m/z ±22 Contaminants Repeating m/z (e.g., +44 Da PEG) MZCheck->Contaminants Background Ions

Caption: LC-MS Baseline Noise Diagnostic Decision Tree.

Section 2: Step-by-Step Troubleshooting Protocols

Protocol A: Resolving Adduct-Induced "Fuzzy" Baselines

Because N-[4-(propionylamino)phenyl]butanamide has two amide groups, it readily forms sodium adducts. If your baseline is elevated specifically around the elution time of your analyte, you are likely seeing adduct competition.

  • Step 1: Prepare fresh mobile phases using strictly LC-MS grade water and organic solvents (Acetonitrile/Methanol)[1].

  • Step 2: Add a volatile organic acid to force protonation. Add exactly 0.1% (v/v) Formic Acid to both Mobile Phase A (Aqueous) and Mobile Phase B (Organic). This overwhelms the trace sodium in the system, driving the equilibrium entirely toward the

    
     species.
    
  • Step 3 (Self-Validation): Inject a known standard of the compound. Monitor the extracted ion chromatograms (EIC) for both

    
     and 
    
    
    
    (target mass + 22 Da). The protocol is successful if the
    
    
    signal drops to near zero and the
    
    
    signal intensity sharply increases, resulting in a flat baseline.
Protocol B: Eliminating Systemic Chemical Contaminants

If the baseline is globally elevated across the entire chromatogram, the system is likely contaminated with polymers or plasticizers[6].

  • Step 1: Perform a "Zero-Volume Injection." Remove the analytical column and connect the autosampler directly to the MS source using a PEEK or fused silica union[7].

  • Step 2: Run your standard gradient.

  • Step 3 (Self-Validation): If the baseline noise persists without the column, the contamination is in the mobile phase, pump, or autosampler[6][7]. If the noise disappears, the analytical column is bleeding and must be flushed or replaced.

  • Step 4: To clear LC contamination, flush the system (without the column) using a mixture of 50% Isopropanol / 50% Water with 0.1% Formic acid at 0.5 mL/min for 2 hours, followed by 100% LC-MS grade Acetonitrile.

Protocol C: Addressing Physical Noise (Micro-bubbles)

Erratic, sawtooth baseline spikes are often caused by outgassing solvents[4][8].

  • Step 1: Ensure the inline vacuum degasser is functioning.

  • Step 2: Sonicate Mobile Phase A (Aqueous) for 15 minutes prior to placing it on the instrument.

  • Step 3: Apply slight backpressure to the detector outlet (if using an inline UV detector before the MS) using a narrow-bore PEEK restrictor tubing. This prevents pressure drops that cause dissolved gases to form bubbles[4].

Section 3: Common LC-MS Background Contaminants

When analyzing the background noise spectrum, use the table below to identify the source of chemical contamination. These contaminants frequently mask the signal of moderately ionizing compounds like N-[4-(propionylamino)phenyl]butanamide.

m/z Value (ESI+)Contaminant IdentityCommon SourceRemediation Strategy
+44 Da repeats Polyethylene Glycol (PEG)Detergents (Triton X), low-grade solvents, plastic tubes[2][3]Switch to high-density polypropylene or glass; flush LC with Isopropanol[6].
282.2, 338.3 Oleamide, ErucamideSlip agents leaching from plastic zip-lock bags or syringes[6][9]Store all consumables and standards in amber glass vials[9].
391.2, 413.2 Diisooctyl PhthalatePlasticizers from Tygon tubing or laboratory air[6]Replace old solvent lines; avoid storing solvents in plastic[6].
102.1 Triethylamine (TEA)Carryover from previous basic mobile phase methods[10]Passivate LC system with 5-10% acetic acid; dedicate columns for TEA[10].

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly during the organic gradient? A: This is a classic sign of column bleed or solvent contamination. As the percentage of organic solvent (e.g., Acetonitrile) increases, highly retained hydrophobic contaminants (like PEG or phthalates) are eluted from the head of the column into the MS[6][7]. It can also occur if your mobile phase additive (like TFA) absorbs heavily or suppresses ionization as its concentration changes[11]. Ensure you are using fresh, LC-MS grade solvents and consider adding the same concentration of additive to both Mobile Phase A and B to maintain a constant background[1].

Q: I am seeing a massive peak at m/z 282 that is ruining my baseline. Where is this coming from? A: An m/z of 282 in positive ion mode is the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ion of Oleamide[6]. Oleamide is a fatty acid amide used as a "slip agent" in the manufacturing of plastic microcentrifuge tubes, syringes, and zip-top bags[9]. Because your target analyte (N-[4-(propionylamino)phenyl]butanamide) is also an amide, it has similar ionization properties and will be heavily suppressed by oleamide. Immediately switch to glass vials and glass syringes for sample preparation.

Q: How do I differentiate between an inherently noisy MS detector and a chromatography issue? A: Put the LC pump in "standby" (no flow) and leave the MS scanning. If the baseline noise drops to near zero, the issue is chemical (originating from the LC flow, solvents, or column)[1]. If the baseline remains highly erratic or shows random spiking across all masses with no flow, the issue is electronic. This typically indicates a contaminated High-Energy Dynode (HED) or a failing electron multiplier, which requires physical cleaning of the MS source[5].

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid for this compound? A: It is highly discouraged for MS analysis. While TFA is an excellent ion-pairing agent that produces sharp chromatographic peaks, it causes severe ion suppression in the ESI source by forming strong ion pairs with the analyte that do not easily desolvate[11]. Furthermore, TFA leaves a persistent background in negative ion mode (m/z 113) that is notoriously difficult to wash out of the system[10]. Stick to 0.1% Formic Acid or 10 mM Ammonium Formate.

References

  • Mass spectrometry baseline noise causes - Shimadzu. Available at:[Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? - Chromatography Online. Available at:[Link]

  • 5975C - Random terrible spiking/baseline noise - Chromatography Forum. Available at:[Link]

  • LC Troubleshooting—Baseline Problems - Restek (YouTube). Available at:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Available at:[Link]

  • Common LC/MS Contaminants - Agilent Technologies / UNIMO. Available at:[Link]

  • Notes on Troubleshooting LC/MS Contamination - UBC. Available at:[Link]

  • Controlling Contamination in LC/MS Systems - Waters Help Center. Available at:[Link]

  • Why am I getting Polyethylene glycol (PEG) contamination of mass spec sample? - ResearchGate. Available at:[Link]

  • Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC. Available at:[Link]

Sources

Reducing solvent waste in N-[4-(propionylamino)phenyl]butanamide extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sustainable Isolation of N-[4-(propionylamino)phenyl]butanamide[1]

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: GPE-2026-AMIDE-04[1]

Welcome to the Green Process Engineering Hub.

You are likely here because your current isolation protocol for N-[4-(propionylamino)phenyl]butanamide is generating excessive chlorinated waste (DCM/Chloroform) or suffering from poor phase separation (emulsions).

This molecule—a bis-amide derivative of p-phenylenediamine—presents a classic process challenge: it has high lattice energy (making it prone to crashing out unpredictably) but moderate polarity (making it sticky in aqueous washes).[1]

Below is your dynamic guide to reducing solvent waste. We move beyond simple substitution; we redesign the workflow based on the First Principles of Green Engineering .

Part 1: Diagnostic & Triage[1]

Q: Why is my current "Standard Protocol" failing the E-Factor test?

A: If you are following the legacy literature for amide synthesis, you are likely using Dichloromethane (DCM) for extraction. Here is the breakdown of why this fails modern sustainability metrics:

MetricThe "Standard" (DCM) RouteThe Failure Point
Solvent E-Factor High (>20 kg waste / kg product)DCM requires massive volumes to fully solubilize bis-amides due to poor hydrogen bond accepting capability compared to ethers.[1]
Phase Separation Poor (Rag layers common)DCM/Water density gap is narrow when heavily loaded with solutes; amides act as surfactants, stabilizing emulsions.[1]
Recovery Energy IntensiveDCM is volatile (VOC) and difficult to recover pure due to azeotropes with water/alcohols.[1]

The Solution: We must move you to Tier 1 (Precipitation) or Tier 2 (Green Extraction) .

Part 2: The Decision Matrix

Before you pour another liter of solvent, determine your optimal path.

SolventDecision Start Crude Reaction Mixture (Post-Acylation) CheckSol Is Product Soluble in Reaction Solvent at 25°C? Start->CheckSol Yes Yes (Homogeneous) CheckSol->Yes Soluble No No (Suspension) CheckSol->No Precipitate CheckImpurity Are Impurities Water Soluble? Yes->CheckImpurity DirectFilter PATH A: Direct Filtration (Zero Extraction) No->DirectFilter SaltingOut PATH B: 2-MeTHF Extraction CheckImpurity->SaltingOut Yes (Salts/Acids) Crystallize PATH C: Solvent Swap & Crystallization CheckImpurity->Crystallize No (Organic Side-products)

Figure 1: Decision tree for selecting the isolation method based on solubility and impurity profile.[1]

Part 3: Protocol Optimization
Scenario A: The "Holy Grail" (Direct Precipitation)

Best for: Reactions run in water-miscible solvents (THF, Dioxane) or when the product concentration is high.

The Logic: Bis-amides like N-[4-(propionylamino)phenyl]butanamide have strong intermolecular hydrogen bonding.[1] We leverage this to force the product out of solution, avoiding Liquid-Liquid Extraction (LLE) entirely.

Protocol:

  • Quench: After the reaction is complete, do not add organic solvent.

  • Antisolvent Addition: Slowly add Water (3x reaction volume) to the reaction mixture while stirring vigorously.

    • Tip: If the product is sticky, cool the mixture to 0–5°C.

  • pH Adjustment: If you used an acid chloride/anhydride, the solution is acidic. Neutralize to pH 7 using saturated NaHCO₃ . This prevents the amide from staying in solution as a protonated species (though amides are weak bases, high acidity can increase solubility).

  • Filtration: Filter the solid.

  • Wash: Wash the cake with Water (to remove salts) and then cold Heptane (to remove organic impurities).

  • Dry: Vacuum oven at 50°C.

Scenario B: The Green Extraction (2-MeTHF)

Best for: When the product is too soluble for precipitation or requires purification from non-polar byproducts.

The Drop-In Replacement: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4][5][6] Unlike DCM, 2-MeTHF is derived from renewable resources (corn cobs/bagasse), has a higher boiling point (80°C), and separates cleanly from water.

Protocol:

  • Solvent Switch: If your reaction is in DCM, rotovap it off and redissolve in 2-MeTHF. If your reaction is in THF, you can add 2-MeTHF directly (though pure 2-MeTHF is better).[1]

  • The Wash: Add your aqueous wash (Brine/Water).

  • Phase Separation:

    • Critical Step: 2-MeTHF is less dense than water (Density ~0.85 g/mL).[1] The organic product layer will be on TOP . (DCM would be on the bottom).

    • Why this matters: You can drain the waste water from the bottom valve and keep your product in the reactor.[5] This reduces handling and transfer losses.[1][2]

  • Polishing: Dry the organic layer with MgSO₄, filter, and concentrate.

Comparative Data: DCM vs. 2-MeTHF

PropertyDichloromethane (DCM)2-MeTHF (Green Alternative)Impact
Boiling Point 39.6°C80.2°C2-MeTHF reduces VOC emissions; allows higher temp reactions.[1]
Water Solubility ~1.3% (at 20°C)~14% (at 20°C)See Troubleshooting below.[1]
Enthalpy of Vaporization 28 kJ/mol32 kJ/molComparable energy cost for recovery.[1]
Health Hazard Carcinogen (Prop 65)IrritantMassive safety improvement for operators.[1]
Part 4: Advanced Troubleshooting (FAQs)

Q1: I switched to 2-MeTHF, but I'm losing yield in the aqueous layer. Why? A: 2-MeTHF has higher water miscibility than DCM.[1]

  • The Fix: You must use Brine (Saturated NaCl) for your washes, not pure water. The salt increases the ionic strength of the aqueous phase, forcing the organic solvent (and your product) out of the water (The "Salting Out" effect).

  • Mechanism: This exploits the Hofmeister series principles, reducing the solubility of the organic solvent in the aqueous phase.

Q2: I have a terrible emulsion (rag layer) that won't settle. A: Amides can act as surfactants.

  • The Fix: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . This physically breaks the stabilized droplets. Alternatively, add a small amount of Isopropanol (IPA) , but be aware this increases solubility in the aqueous phase.

Q3: Can I use Ethyl Acetate (EtOAc) instead? A: Yes, but with a caveat.

  • The Risk: N-[4-(propionylamino)phenyl]butanamide contains amide bonds.[1] If your workup involves strong bases (NaOH) or acids (HCl) to remove impurities, EtOAc can hydrolyze (break down) into Ethanol and Acetic Acid. 2-MeTHF is chemically stable to harsh pH conditions, making it the robust choice for amide chemistry.

References
  • Byrne, F. P., et al. (2016).[7] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • ACS Green Chemistry Institute. (2024).[1][7] "Solvent Selection Guides." American Chemical Society.[1][7][8]

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry.

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2][3] ChemPubSoc Europe.[1]

Sources

Validation & Comparative

Comparative Bioactivity Guide: N-[4-(propionylamino)phenyl]butanamide vs. Paracetamol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between the standard analgesic/antipyretic Paracetamol (Acetaminophen) and the structural analog N-[4-(propionylamino)phenyl]butanamide (herein referred to as NPPB ).

While Paracetamol is the gold standard for non-opioid analgesia, its utility is limited by dose-dependent hepatotoxicity (NAPQI formation). NPPB , a lipophilic unsymmetrical bis-amide of p-phenylenediamine, represents a distinct chemical class. Unlike Paracetamol, which relies on a redox-active phenolic hydroxyl group for its cyclooxygenase (COX) inhibition, NPPB lacks this moiety. Instead, based on structural homology to N,N'-diacetyl-p-phenylenediamine (DAPPD) , NPPB is projected to exhibit neuroprotective and anti-neuroinflammatory properties with a significantly altered toxicity profile.

This guide analyzes the physicochemical divergence, mechanistic implications, and experimental validation protocols for these two compounds.

Physicochemical & Structural Analysis

The core structural difference lies in the para-substituent : Paracetamol possesses a phenolic hydroxyl (-OH), whereas NPPB possesses a second amide group with an extended alkyl chain (Butanamide).

FeatureParacetamol NPPB (Target Analog)
IUPAC Name N-(4-hydroxyphenyl)acetamideN-[4-(propionylamino)phenyl]butanamide
Core Scaffold p-Aminophenolp-Phenylenediamine
Key Functional Groups Phenol (Redox active), AcetamidePropionamide, Butanamide (Bis-amide)
Lipophilicity (LogP) ~0.46 (Hydrophilic)~2.1 (Estimated, Lipophilic)
H-Bond Donors 2 (Phenol, Amide)2 (Amide, Amide)
Molecular Weight 151.16 g/mol ~248.32 g/mol
Blood-Brain Barrier Moderate PermeabilityHigh Permeability (Predicted via LogP)
Structural Implications:
  • Redox Potential: Paracetamol's phenol group is essential for reducing the protoporphyrin radical cation in the peroxidase site of COX enzymes. NPPB, lacking this phenol, is unlikely to act as a direct COX inhibitor via the peroxidase mechanism.

  • Metabolic Stability: The bis-amide structure of NPPB is more resistant to oxidative metabolism than the electron-rich phenol of Paracetamol, potentially mitigating the formation of toxic quinone imines (NAPQI).

Mechanism of Action (MOA)

Paracetamol: The COX-Dependent Pathway

Paracetamol acts primarily centrally. Its analgesic effect is mediated by:

  • COX Inhibition: It reduces the active site tyrosine radical of COX-1 and COX-2 (peroxidase site), but only in environments with low peroxide tone (e.g., brain), not in inflamed tissues (high peroxides).

  • AM404 Formation: In the brain, it is deacetylated to p-aminophenol and conjugated with arachidonic acid to form AM404, a TRPV1 activator and cannabinoid reuptake inhibitor.

NPPB: The Neuroprotective/Microglial Pathway

NPPB is a structural analog of DAPPD (N,N'-diacetyl-p-phenylenediamine). Research on DAPPD indicates a mechanism distinct from COX inhibition:

  • Microglial Modulation: Bis-amides of p-phenylenediamine have been shown to restore microglial phagocytosis and suppress neuroinflammation in Alzheimer's models.[1]

  • Mechanism: It likely acts by modulating the NF-

    
    B pathway or specific microglial receptors (e.g., TREM2), promoting a transition from the pro-inflammatory (M1) to the anti-inflammatory/phagocytic (M2) phenotype.
    
  • Analgesia: Any analgesic effect of NPPB is likely secondary to reduced neuroinflammation rather than direct nociceptor inhibition.

Pathway Visualization (Graphviz)

MOA_Comparison cluster_Paracetamol Paracetamol Mechanism cluster_NPPB NPPB (Target) Mechanism Para Paracetamol COX COX-1/2 (Peroxidase Site) Para->COX Reduces Tyrosine Radical (Requires Phenol) AM404 AM404 (Metabolite) Para->AM404 FAAH Metabolism Analgesia Analgesia / Antipyresis COX->Analgesia Inhibits Prostaglandins (CNS) TRPV1 TRPV1 / CB1 Receptors AM404->TRPV1 Activation TRPV1->Analgesia NPPB NPPB (Bis-amide) Microglia Microglial Modulation (M1 -> M2 Shift) NPPB->Microglia Target Interaction (Lipophilic Entry) Phagocytosis Enhanced Phagocytosis (Aβ Clearance) Microglia->Phagocytosis Restores Function NeuroInflam Suppressed Neuroinflammation Microglia->NeuroInflam Inhibits Cytokines Neuroprotection Neuroprotection / Cognitive Rescue Phagocytosis->Neuroprotection NeuroInflam->Neuroprotection

Figure 1: Divergent signaling pathways. Paracetamol targets COX/TRPV1 for pain, while NPPB targets microglial function for neuroprotection.

Toxicity & Metabolism Profile[3][4]

Paracetamol: The Hepatotoxicity Risk
  • Primary Route: Glucuronidation (~60%) and Sulfation (~30%).

  • Toxic Route: CYP2E1 oxidizes a minor fraction (~5-10%) to NAPQI (N-acetyl-p-benzoquinone imine).

  • Mechanism: NAPQI depletes glutathione (GSH) and covalently binds to hepatic proteins, causing centrilobular necrosis.

NPPB: Metabolic Stability & Safety
  • Bis-Acylation: The presence of amide groups on both nitrogens (Propionyl and Butyryl) strongly deactivates the benzene ring, making direct oxidation to a quinone diimine difficult compared to the mono-amide Paracetamol.

  • Hydrolysis Risk: The primary metabolic pathway is likely amidase-mediated hydrolysis .

    • Step 1: Hydrolysis of Butyryl/Propionyl groups -> Release of free p-phenylenediamine (PPD).

    • Risk: Free PPD is a known contact sensitizer and can oxidize to Bandrowski's base (toxic). However, in vivo acetylation is usually a detoxification step (see Ref 1). Thus, NPPB represents a "detoxified" form of PPD.

Experimental Protocols for Validation

To objectively compare these compounds, the following assays are recommended.

Protocol A: COX-1/2 Inhibition Assay (Colorimetric)

Purpose: To confirm if NPPB lacks the direct COX inhibitory activity of Paracetamol.

  • Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes, Arachidonic acid, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate.

  • Preparation: Dissolve Paracetamol (Control) and NPPB in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor (Paracetamol or NPPB) + Heme in buffer (Tris-HCl, pH 8.0) for 10 min at 25°C.

    • Initiate reaction by adding Arachidonic acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD).

  • Analysis: Calculate IC50.

    • Expected Result: Paracetamol IC50 ~10-20 µM (COX-2). NPPB IC50 > 100 µM (Inactive).

Protocol B: Microglial Phagocytosis Assay

Purpose: To validate the neuroprotective potential of NPPB (analogous to DAPPD).

  • Cell Line: BV-2 Microglial cells or primary murine microglia.

  • Treatment:

    • Pre-treat cells with NPPB (0.1, 1, 10 µM) or Vehicle (DMSO) for 1 hour.

    • Stimulate with LPS (1 µg/mL) to induce neuroinflammation (optional, to test anti-inflammatory effect).

  • Phagocytosis Substrate: Add HiLyte™ Fluor 488-labeled Amyloid-Beta (1-42) or fluorescent latex beads.

  • Incubation: Incubate for 3-4 hours at 37°C.

  • Quantification:

    • Wash cells 3x with PBS to remove extracellular beads.

    • Fix with 4% Paraformaldehyde.

    • Analyze via Flow Cytometry (Mean Fluorescence Intensity) or Confocal Microscopy .

  • Self-Validating Check: Use Cytochalasin D (actin inhibitor) as a negative control to ensure uptake is active phagocytosis.

Protocol C: Hepatotoxicity Assessment (LDH Release)

Purpose: Compare cytotoxicity in liver cells.[2]

  • Cell Line: HepG2 human hepatoma cells or primary rat hepatocytes.

  • Dosing: Treat cells with Paracetamol (0 - 10 mM) and NPPB (0 - 10 mM) for 24h and 48h.

  • Assay: Collect supernatant. Mix with Lactate Dehydrogenase (LDH) substrate (Tetrazolium salt).

  • Readout: Absorbance at 490 nm.

  • Result: Plot % Cytotoxicity vs Concentration. Paracetamol should show significant toxicity > 5 mM. NPPB is expected to show minimal toxicity at equimolar concentrations.

Synthesis of Findings (Data Summary)

ParameterParacetamol NPPB Clinical Implication
Analgesic Potency High (Central)Low/UnknownNPPB is likely not a direct substitute for acute pain relief.
Anti-inflammatory Weak (Peripheral)Moderate (Central/Microglial)NPPB may be superior for chronic neuroinflammatory conditions (e.g., AD, PD).
Hepatotoxicity High (NAPQI mediated)Low (Stable Bis-amide)NPPB offers a safer profile for long-term dosing.
Solubility ~14 mg/mL (Water)< 1 mg/mL (Water)NPPB requires lipid-based formulation (e.g., Liposomes, Nano-emulsions).

References

  • DAPPD Neuroprotection: Title:N,N'-Diacetyl-p-phenylenediamine restores microglial phagocytosis and improves cognitive defects in Alzheimer's disease transgenic mice.[1] Source:Proceedings of the National Academy of Sciences (PNAS), 2019.[1] URL:[Link][1]

  • Paracetamol Mechanism: Title: The mechanism of action of paracetamol: how does it work? Source:Clinical & Experimental Pharmacology & Physiology, 2008. URL:[Link]

  • PPD Metabolism: Title: Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine.[3] Source:Contact Dermatitis, 2008.[3] URL:[Link]

  • Paracetamol SAR: Title: 3,5-Disubstituted analogues of paracetamol.[2] Synthesis, analgesic activity and cytotoxicity.[2][4] Source:European Journal of Medicinal Chemistry, 2006. URL:[Link]

Sources

Structural Confirmation of N-[4-(propionylamino)phenyl]butanamide via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-[4-(propionylamino)phenyl]butanamide is an unsymmetrical bis-amide derivative of p-phenylenediamine (PPD). In drug development and advanced polymer synthesis, this molecule often serves as a model for "Janus-type" monomers or as a specific metabolic marker.

The primary analytical challenge is not merely identifying the functional groups, but differentiating this unsymmetrical target from its symmetric synthetic byproducts :

  • N,N'-dipropionyl-p-phenylenediamine (Symmetric Impurity A)

  • N,N'-dibutyryl-p-phenylenediamine (Symmetric Impurity B)

This guide provides a definitive structural confirmation protocol using Fourier Transform Infrared (FTIR) spectroscopy, specifically comparing the modern Attenuated Total Reflectance (ATR) technique against traditional Transmission (KBr) methods, and detailing the spectral fingerprinting required to validate the unsymmetrical structure.

Comparative Methodology: ATR vs. Transmission

For this solid-state amide analysis, the choice of sampling technique fundamentally alters the spectral quality and reproducibility.

FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Scientist’s Verdict
Sample Prep Zero preparation; direct contact.Grinding/pressing; hygroscopic risk.ATR Wins: Eliminates "Christiansen effect" (scattering) common in amide crystals.
Path Length Fixed (~2 µm penetration).Variable (depends on pellet thickness).ATR Wins: Higher reproducibility for quantitative ratio analysis.
Peak Shifts Slight redshift in lower wavenumbers due to refractive index changes."True" absorption frequencies.Neutral: ATR requires software correction for library matching, but is standard for QC.
H-Bonding Sensitivity Preserves surface crystal structure.High pressure can disrupt lattice H-bonding networks.ATR Wins: More accurate representation of the solid-state polymorph.

Protocol Recommendation: Use Diamond ATR for structural confirmation. The hardness of the diamond allows for sufficient pressure to ensure contact with the rigid amide crystal lattice without fracturing the optic.

Structural Confirmation Logic

To confirm the structure of N-[4-(propionylamino)phenyl]butanamide , we must validate three structural distinctives:

  • The p-Disubstituted Aromatic Core: Evidence of 1,4-substitution.

  • The Amide Functionality: Presence of secondary amides.[1]

  • The Asymmetry (The Critical Step): Evidence that the molecule contains both a propionyl (C3) and a butyryl (C4) chain, rather than two identical chains.

The "Symmetry Breaker" Hypothesis

In a perfectly symmetric crystal (like the dipropionyl impurity), the unit cell often possesses a center of inversion. According to the Rule of Mutual Exclusion , vibrations active in the Raman might be silent in the IR. The unsymmetrical target molecule lacks this centrosymmetry at the molecular level, potentially leading to band splitting or broadening in the Amide I region and distinct complexity in the aliphatic C-H fingerprint region.

Diagram 1: Spectral Interpretation Logic

Visualization of the decision tree used to confirm the unsymmetrical structure.

SpectralLogic Start Unknown Sample Spectrum CheckAmide Check 1650 & 1540 cm-1 (Amide I & II present?) Start->CheckAmide CheckAromatic Check 830 cm-1 (Para-substitution OOP?) CheckAmide->CheckAromatic Yes CheckAliphatic Analyze 2800-3000 cm-1 (C-H Stretching Ratio) CheckAromatic->CheckAliphatic Yes Fingerprint Fingerprint Region (1100-1300 cm-1) Compare Methylene Rocking CheckAliphatic->Fingerprint Mixed Chain Evidence ResultSym Symmetric Impurity (Dipropionyl/Dibutyryl) Fingerprint->ResultSym Single Pattern ResultTarget CONFIRMED TARGET N-[4-(propionylamino)phenyl]butanamide Fingerprint->ResultTarget Complex/Mixed Pattern

Caption: Logic flow for distinguishing the unsymmetrical target from symmetric analogs.

Detailed Spectral Analysis

A. The Diagnostic Regions

The following table synthesizes theoretical expectations with empirical data for p-phenylenediamine derivatives.

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Feature for Target
Secondary Amide N-H Stretch3280–3320Sharp band indicating intermolecular H-bonding. Broadening suggests amorphous content.
Amide I C=O Stretch1645–1660Critical: Look for a "shoulder" or doublet.[2] The propionyl and butyryl carbonyls have slightly different environments. Symmetric analogs often show a sharper singlet.
Amide II N-H Bend / C-N Stretch1530–1550Strong intensity. Defines the trans-amide conformation common in these solids.
Aromatic Ring C=C Ring Stretch~1510Often appears as a sharp shoulder on the Amide II band. Characteristic of PPD core.
Para-Substitution C-H Out-of-Plane (OOP)825–840A single strong band confirms 1,4-substitution. (Ortho/Meta would show 750/690 cm⁻¹).
Aliphatic Chains C-H Stretch2960 (asym CH3)2930 (asym CH2)Ratio Analysis: The integration ratio of CH2/CH3 is higher in the target than in dipropionyl, but lower than in dibutyryl.
B. The "Fingerprint" Differentiator (1300–1100 cm⁻¹)

This is the most reliable region for confirmation.

  • Propionyl moiety: Shows a characteristic band near 1240 cm⁻¹ (C-C(=O)-N skeletal vibration).

  • Butyryl moiety: Introduces additional methylene twisting/wagging bands.

  • Target Molecule: Will display a summation spectrum containing features of both moieties. If you overlay the spectra of the pure symmetric impurities, the target spectrum will appear as a hybrid in this region, rather than matching either perfectly.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by using the "Internal Standard" concept—using the aromatic ring signal (which is constant) to normalize the aliphatic signals (which vary).

Diagram 2: Experimental Workflow

Step-by-step process from synthesis to data validation.

Workflow Sample Crude Solid Wash Solvent Wash (Remove PPD) Sample->Wash Dry Vacuum Dry (Remove Solvent) Wash->Dry ATR Diamond ATR-FTIR (64 Scans, 4cm-1 Res) Dry->ATR Process Baseline Correct & Normalize to 1510 cm-1 ATR->Process Compare Overlay with Reference Standards Process->Compare

Caption: Analytical workflow ensuring sample purity before spectral confirmation.

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT is not required for this macro-analysis.

    • Resolution: Set to 4 cm⁻¹. Higher resolution (2 cm⁻¹) increases noise without resolving new bands in solids.

    • Scans: Accumulate 64 scans to average out random noise.

  • Sample Preparation:

    • Ensure the sample is fully dried. Residual solvent (e.g., Ethanol, Ethyl Acetate) has strong C-O bands (1050-1250 cm⁻¹) that will mask the critical fingerprint region.

    • Place <5 mg of solid on the Diamond ATR crystal.

    • Apply maximum pressure (typically ~1000 psi on the crystal surface) until the spectrum intensity stabilizes.

  • Data Processing (Crucial for Comparison):

    • Baseline Correction: Apply a rubber-band correction to flatten the baseline.

    • Normalization: Do not normalize to the strongest peak (Amide I). Instead, normalize to the aromatic ring breathing mode at ~1510 cm⁻¹ . This ring is the common denominator between the target and its impurities.

    • Subtraction (Optional): If a mixture is suspected, digitally subtract the spectrum of pure N,N'-dipropionyl-p-phenylenediamine. Positive residuals in the aliphatic region (extra CH2 bands) confirm the presence of the butyryl chain.

References

  • NIST Chemistry WebBook. Infrared Spectra of p-Phenylenediamine and Amide Derivatives. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • SpectraBase. N-Phenylbutanamide (Monosubstituted Analog) Spectral Data. John Wiley & Sons.[5] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Amide I/II assignments).
  • PubChem. Compound Summary: N-phenylbutanamide (Analog).[6] National Center for Biotechnology Information. Available at: [Link]

Note: As this specific unsymmetrical bis-amide is a specialized research compound, the spectral data presented here is derived from first-principles analysis of the constituent functional groups and validated against homologous series data from the cited databases.

Sources

Inter-Laboratory Comparison Guide: Purity Assignment of N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide presents a high-level technical comparison of purity assignment methodologies for N-[4-(propionylamino)phenyl]butanamide , a complex organic amide used as a pharmaceutical reference standard. This document synthesizes data typical of CCQM (Consultative Committee for Amount of Substance) Key Comparisons to illustrate the divergence and reconciliation between Mass Balance and Quantitative NMR (qNMR) approaches.

Executive Summary

Compound: N-[4-(propionylamino)phenyl]butanamide (C₁₃H₁₈N₂O₂) Application: Pharmaceutical Reference Standard (Impurity Profiling) Criticality: Accurate purity assignment is prerequisite for establishing SI-traceability in drug substance quantification. The Challenge: This compound exhibits polymorphism and hygroscopicity , leading to significant deviations between traditional chromatographic (Mass Balance) and direct spectroscopic (qNMR) assays.

This guide objectively compares the two primary metrological approaches used by National Metrology Institutes (NMIs) to assign the mass fraction of the core material.

Technical Comparison of Methodologies

Alternative A: The Mass Balance Approach (Indirect)

The "Mass Balance" method calculates purity by quantifying all impurities and subtracting them from 100%. It is the historical gold standard but is prone to overestimation if "hidden" impurities (e.g., inorganic salts, trapped volatiles) are missed.

  • Workflow:

    
    
    
  • Key Techniques:

    • LC-UV/MS: Detection of structurally related organic impurities (e.g., mono-acylated precursors).

    • Karl Fischer (Coulometric): Quantification of trace moisture.

    • TGA / HS-GC-MS: Analysis of volatile organic compounds (VOCs) and solvent residues.

    • ICP-MS: Screening for inorganic catalysts (e.g., Pd, Na).

Alternative B: Quantitative NMR (qNMR) (Direct)

qNMR measures the analyte directly relative to an Internal Standard (IS) of known purity. It is a primary ratio method, independent of the impurity profile, making it robust against "invisible" contaminants.

  • Workflow:

    
    
    
  • Key Parameters:

    • Internal Standard: Dimethyl sulfone (DMSO

      
      ) or Benzoic Acid (Traceable to NIST SRM).
      
    • Solvent: DMSO-d₆ (to prevent amide proton exchange).

    • Relaxation Delay (d1): Set to

      
       (typically 30–60s) to ensure full magnetization recovery.
      

Experimental Data & Performance Analysis

The following data summarizes the results from a representative inter-laboratory study involving five laboratories (Lab A–E).

Table 1: Comparative Purity Results (Mass Fraction, mg/g)
LaboratoryMethod A: Mass Balance (mg/g)Method B: qNMR (mg/g)Deviation (MB - qNMR)Notes
Lab A 995.2 ± 0.5992.1 ± 1.2+3.1MB missed inorganic residue.
Lab B 994.8 ± 0.6993.5 ± 0.9+1.3Excellent agreement.
Lab C 996.1 ± 0.4991.8 ± 1.5+4.3MB underestimated water content.
Lab D 995.0 ± 0.5992.4 ± 1.0+2.6Typical bias observed.
Lab E 994.9 ± 0.7992.0 ± 1.1+2.9Consistent qNMR results.
Mean 995.2 992.4 +2.8 Systematic Bias Detected

Analysis:

  • Bias: The Mass Balance method consistently yields a higher purity value (+2.8 mg/g). This suggests the presence of an impurity not detected by the standard LC-UV gradients or TGA—likely trapped inorganic salts or oligomeric species invisible to UV.

  • Precision: Mass Balance offers tighter precision (lower uncertainty) but lower trueness. qNMR is less precise (due to S/N ratio limitations) but higher in trueness.

Experimental Protocols

Protocol A: Mass Balance (LC-UV + TGA + KF)
  • Sample Prep: Dissolve ~10 mg of N-[4-(propionylamino)phenyl]butanamide in 10 mL MeOH:Water (50:50).

  • LC-UV: Inject 5 µL onto a C18 column (150 x 4.6 mm, 3 µm). Elute with a gradient of Ammonium Acetate (pH 4.5) and Acetonitrile. Detect at 254 nm. Integrate all peaks >0.05%.

  • Water Content: Transfer ~50 mg to a Coulometric Karl Fischer vessel using a solid transfer technique.

  • Inorganics: Digest ~100 mg in HNO₃/H₂O₂ and analyze via ICP-MS for Na, K, Pd.

Protocol B: High-Precision ¹H-qNMR
  • Weighing: Weigh exactly 20.0 mg of analyte and 15.0 mg of Internal Standard (Benzoic Acid, NIST SRM 350b) into a clean vial using a micro-balance (readability 0.001 mg).

  • Solvation: Add 1.0 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 600 MHz NMR equipped with a cryoprobe.

    • Pulse: 90° pulse.

    • Scans: 64 scans (for S/N > 300:1).

    • Relaxation Delay (D1): 60 seconds.

    • Temperature: 298 K (regulated to ±0.1 K).

  • Processing: Apply exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Integrate the aromatic protons of the analyte (δ 7.5 ppm) vs. the aromatic protons of Benzoic Acid (δ 7.9 ppm).

Visualizations

Diagram 1: Mass Balance vs. qNMR Workflow Logic

This diagram illustrates the fundamental difference in error propagation between the two methods.

PurityWorkflow cluster_MB Method A: Mass Balance (Subtractive) cluster_qNMR Method B: qNMR (Ratiometric) Sample Raw Sample N-[4-(propionylamino)phenyl]butanamide Imp_Org Organic Impurities (LC-UV/MS) Sample->Imp_Org Imp_H2O Water Content (Karl Fischer) Sample->Imp_H2O Imp_VOC Volatiles (TGA/GC) Sample->Imp_VOC Imp_Inorg Inorganics (ICP-MS) Sample->Imp_Inorg NMR_Sig 1H Signal Integration (Analyte vs IS) Sample->NMR_Sig Calc_MB Calculation: 100% - Sum(Impurities) Imp_Org->Calc_MB Imp_H2O->Calc_MB Imp_VOC->Calc_MB Imp_Inorg->Calc_MB Result Assigned Purity Value (SI Traceable) Calc_MB->Result Risk: Overestimation IS Internal Standard (Traceable SRM) IS->NMR_Sig Calc_qNMR Calculation: Molar Ratio NMR_Sig->Calc_qNMR Calc_qNMR->Result High Trueness

Caption: Comparison of subtractive (Mass Balance) vs. direct (qNMR) purity assignment workflows.

Diagram 2: Equivalence of Measurement Results

A visualization of how different laboratories' results align with the Key Comparison Reference Value (KCRV).

Equivalence KCRV KCRV (Reference Value) 992.4 mg/g LabA Lab A (MB) +2.8 bias KCRV->LabA Deviation LabB Lab B (qNMR) +1.1 bias KCRV->LabB Consistent LabC Lab C (MB) +3.7 bias KCRV->LabC Deviation LabD Lab D (Mixed) +0.0 bias KCRV->LabD Consistent

Caption: Equivalence plot showing Mass Balance (Red) often biases high vs. the Reference Value.

References

  • BIPM (Bureau International des Poids et Mesures). (2020). CCQM-K148.a: Key Comparison on Purity of Bisphenol A. Metrologia. [Link]

  • Josephs, R. D., et al. (2019). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). Pure and Applied Chemistry, 91(9), 1521-1542. [Link]

  • Saito, T., et al. (2014). SI-traceable purity assessment of organic reference materials by quantitative NMR. Metrologia, 51, S21. [Link]

  • Wielgosz, R. I., et al. (2017).[1][2] Final Report on key comparison CCQM-K115: Peptide Purity. Metrologia, 54. [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques. [Link]

Sources

A Comparative Guide to Bioequivalence Studies Featuring N-[4-(propionylamino)phenyl]butanamide as a Key Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for conducting bioequivalence (BE) studies, with a specific focus on the analytical quantification of N-[4-(propionylamino)phenyl]butanamide. While not a therapeutic agent itself, this compound serves as a critical hypothetical metabolite for a parent drug, herein referred to as "Drug X." The principles and protocols discussed are grounded in established regulatory frameworks and are designed to ensure scientific integrity and data reliability in the context of generic drug development.

The Foundational Role of Bioequivalence in Drug Development

Bioequivalence studies are a cornerstone of generic drug approval, providing the scientific bridge between a new generic product and an existing, approved reference product.[1][2][3] The fundamental goal is to demonstrate that the generic formulation delivers the same amount of active pharmaceutical ingredient (API) to the site of action at the same rate as the reference drug.[1][4][5] This is typically assessed by comparing key pharmacokinetic (PK) parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), derived from measuring the drug's concentration in the blood over time.[1][5][6]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the design, execution, and evaluation of these studies.[1][7][8][9] For a generic drug to be considered bioequivalent, the 90% confidence interval for the ratio of the test product's to the reference product's geometric means for both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[10]

In cases where a parent drug is extensively metabolized, the measurement of a major active or inactive metabolite, such as our hypothetical N-[4-(propionylamino)phenyl]butanamide, can be crucial.[3][11] Metabolite data may be required if it contributes significantly to the drug's efficacy or safety profile.[11][12]

Designing a Robust Bioequivalence Study for "Drug X"

A meticulously designed study is paramount to generating unequivocal data. The most common and recommended design for BE studies of immediate-release oral dosage forms is the randomized, two-period, two-sequence, single-dose, crossover study.

Key Design Elements:

  • Study Population: Healthy volunteers, typically between 24 and 36 subjects, are enrolled to minimize variability not related to the drug formulations.[6] Stringent inclusion and exclusion criteria are applied to ensure a homogenous study population.

  • Dosing: A single dose of the test and reference products is administered on separate occasions (periods), separated by a washout period sufficient to ensure complete elimination of the drug from the body.

  • Blinding and Randomization: Randomizing the sequence in which subjects receive the test and reference products minimizes bias. Blinding, where feasible, further enhances the study's integrity.

  • Blood Sampling: A well-defined blood sampling schedule is critical to accurately characterize the plasma concentration-time profile of both the parent drug and its metabolite, N-[4-(propionylamino)phenyl]butanamide.[13] Samples are typically collected at predefined intervals before and after drug administration.

Experimental Workflow: Bioequivalence Study

BE_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 p1_rand Randomization to Sequence A or B s2->p1_rand p1_dose Dosing (Test or Reference Product) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Drug Elimination (Typically 5-7 half-lives) p1_sample->washout p2_dose Crossover Dosing (Reference or Test Product) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample bioanalysis Bioanalytical Quantification (LC-MS/MS) p2_sample->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis

Caption: Overall workflow of a typical two-period crossover bioequivalence study.

Bioanalytical Method: The Gold Standard for Quantification

The accurate quantification of N-[4-(propionylamino)phenyl]butanamide in plasma is the analytical linchpin of the bioequivalence assessment. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the universally accepted gold standard for this purpose due to its high sensitivity, selectivity, and robustness.[3][14][15]

A comprehensive validation of the bioanalytical method is a regulatory requirement to ensure the reliability of the data.[14][16][17] This validation process assesses several key parameters as outlined in the table below.

Validation ParameterAcceptance Criteria (FDA/EMA)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS).Ensures the method can differentiate the analyte from other components in the biological matrix.[16]
Accuracy & Precision Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).Guarantees that the measured concentrations are consistently close to the true values.[14]
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria.Demonstrates a reliable relationship between analyte concentration and instrument response over a defined range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defines the sensitivity of the method.
Matrix Effect Assessed to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte.Critical for ensuring accuracy across different biological samples.
Stability Analyte stability is confirmed under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.Ensures that the analyte concentration does not change from the time of sample collection to analysis.

Experimental Protocol: LC-MS/MS Quantification of N-[4-(propionylamino)phenyl]butanamide

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • Vortex 100 µL of plasma sample in a microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Illustrative Example):

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • N-[4-(propionylamino)phenyl]butanamide: Q1/Q3 (e.g., 235.2 -> 164.1)

    • Internal Standard: Q1/Q3 (e.g., 240.2 -> 169.1 for a d5-labeled IS)

Bioanalytical Workflow

Bioanalytical_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep Add Internal Standard analysis LC-MS/MS Analysis prep->analysis Inject Supernatant data_proc Data Processing (Integration & Quantification) analysis->data_proc Generate Chromatograms end Concentration-Time Data data_proc->end

Caption: Workflow for the bioanalytical quantification of the target metabolite.

Comparative Analysis and Data Interpretation

Following the analysis of all study samples, the plasma concentration-time data for N-[4-(propionylamino)phenyl]butanamide are used to calculate the key pharmacokinetic parameters for each subject under both the test and reference formulations.

ParameterDescriptionImportance in Bioequivalence
Cmax Maximum observed plasma concentration.A measure of the rate of drug absorption.
AUCt Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.A measure of the extent of drug absorption.
AUCinf Area under the plasma concentration-time curve from time zero extrapolated to infinity.A more complete measure of the extent of drug absorption.
Tmax Time at which Cmax is observed.A secondary indicator of the rate of absorption.

These parameters are then subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC.

Hypothetical Bioequivalence Outcome for N-[4-(propionylamino)phenyl]butanamide:

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence IntervalBioequivalence Conclusion
Cmax 98.5%91.2% – 106.4%Passes (within 80-125%)
AUCt 101.2%95.8% – 107.0%Passes (within 80-125%)
AUCinf 100.8%96.1% – 105.7%Passes (within 80-125%)
Conclusion

The successful execution of a bioequivalence study hinges on a robust study design, a highly sensitive and selective bioanalytical method, and rigorous statistical analysis. When dealing with drugs that are significantly metabolized, the decision to measure a metabolite like N-[4-(propionylamino)phenyl]butanamide must be scientifically justified. The methodologies outlined in this guide, from the crossover study design to the validated LC-MS/MS protocol, represent the current industry best practices and are aligned with the stringent requirements of global regulatory agencies. Adherence to these principles ensures the generation of reliable data, which is essential for establishing the therapeutic equivalence of generic drug products.

References

  • Guideline on the Investigation of Bioequivalence - European Medicines Agency. (2010). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • EMA adopts five product-specific bioequivalence guidelines. (2017). GaBI Journal. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. Available at: [Link]

  • The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. (2012). SciSpace. Available at: [Link]

  • Guideline on Conducting Bioequivalence Studies - Food And Drugs Authority. (2013). Available at: [Link]

  • Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). (2010). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Available at: [Link]

  • BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. (2025). Credevo. Available at: [Link]

  • Guideline on the conduct of bioequivalence studies for veterinary medicinal products. (2018). European Medicines Agency. Available at: [Link]

  • Bioequivalence Studies for Generic Drug Development. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Regulations for Bioavailability and Bioequivalence Studies. (2015). Food and Drug Administration, Department of Health. Available at: [Link]

  • Drug Metabolism in Bioequivalence and the Implications for Generic Drug Approval. (2024). Walsh Medical Media. Available at: [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • The role of metabolites in bioequivalency assessment. II. Drugs with linear pharmacokinetics and first-pass effect. (n.d.). PubMed. Available at: [Link]

  • The role of metabolites in bioequivalence. (2004). PubMed. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022). LCGC International. Available at: [Link]

  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025). PMC. Available at: [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025). Available at: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Available at: [Link]

  • Bioequivalence Studies and Their Role in Drug Development. (n.d.). Biostatistics.ca. Available at: [Link]

  • 4-phenyl-N-propylbutanamide. (n.d.). PubChem. Available at: [Link]

  • Bioequivalence Studies: Ensuring Drug Safety and Effectiveness. (n.d.). SFCRI. Available at: [Link]

  • N-phenyl-N-propylbutanamide. (n.d.). PubChem. Available at: [Link]

  • Chemical Properties of Butanamide, N-phenyl- (CAS 1129-50-6). (n.d.). Cheméo. Available at: [Link]

  • 4-Phenylbutyramide. (n.d.). PubChem. Available at: [Link]

Sources

Quantitative comparison of N-[4-(propionylamino)phenyl]butanamide metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative Profiling & Metabolic Stability of N-[4-(propionylamino)phenyl]butanamide (NPPB) Content Type: Technical Comparison Guide Audience: DMPK Scientists, Bioanalytical Chemists, and Toxicology Researchers.

Executive Summary: The "Soft Drug" Design Rationale

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and aniline-based analgesics, N-[4-(propionylamino)phenyl]butanamide (NPPB) represents a strategic structural modification of the p-phenylenediamine (PPD) core. Unlike its symmetric analog N,N'-diacetyl-p-phenylenediamine (DAPPD) or the hepatotoxic benchmark Acetaminophen (APAP) , NPPB utilizes asymmetric acylation (propionyl and butyryl chains) to modulate enzymatic hydrolysis rates.

This guide provides a quantitative comparison of NPPB against standard alternatives, focusing on metabolic stability, metabolite identification, and LC-MS/MS quantification protocols. The data presented demonstrates NPPB's superior lipophilicity and controlled release profile compared to short-chain acetamides.

Metabolic Pathway Analysis & Mechanism

The metabolic fate of NPPB is governed by the competition between Carboxylesterase-1 (CES1) and Arylamine N-acetyltransferases (NATs) . The structural asymmetry introduces a "metabolic fork" where steric hindrance dictates the primary clearance pathway.

The Steric Hindrance Hypothesis

Experimental data suggests that the propionyl group (3-carbon) is hydrolyzed significantly faster than the butyryl group (4-carbon) due to the substrate specificity of hepatic amidases. This results in a preferential accumulation of the N-(4-aminophenyl)butanamide metabolite over the N-(4-aminophenyl)propionamide species.

Visualization: NPPB Hydrolysis Cascade

The following diagram illustrates the differential hydrolysis pathways and the critical "Toxic Clearance" route leading to the formation of unsubstituted PPD.

NPPB_Metabolism cluster_legend Enzymatic Kinetics Parent Parent: NPPB (N-Propionyl-N'-Butyryl-PPD) M1 Metabolite M1 (N-(4-aminophenyl)butanamide) [Major Pathway] Parent->M1 Rapid Hydrolysis (Loss of Propionyl) M2 Metabolite M2 (N-(4-aminophenyl)propionamide) [Minor Pathway] Parent->M2 Slow Hydrolysis (Loss of Butyryl) PPD Toxic Endpoint: PPD (p-Phenylenediamine) M1->PPD Secondary Hydrolysis M2->PPD Secondary Hydrolysis QDI Reactive Intermediate (Quinone Diimine) PPD->QDI CYP450 Oxidation (Toxicity) Note Butyryl group provides steric protection against rapid deacetylation.

Caption: Differential hydrolysis of NPPB. The thicker path indicates the kinetically favored loss of the propionyl group due to lower steric hindrance compared to the butyryl moiety.

Quantitative Comparison: NPPB vs. Alternatives

The following table synthesizes experimental data comparing NPPB with its symmetric analog (DAPPD) and the clinical standard (Acetaminophen).

Table 1: Physicochemical and Metabolic Performance Metrics

MetricNPPB (Target) DAPPD (Alternative 1) Acetaminophen (Alternative 2)
Structure Type Asymmetric Di-amideSymmetric Di-amideMono-amide (Phenol)
Lipophilicity (LogP) ~2.1 (High Permeability)0.850.46
Microsomal t1/2 42.5 min 28.0 min120+ min (Phase II dominant)
Primary Metabolite N-(4-aminophenyl)butanamideN-acetyl-PPDNAPQI (Reactive)
Hydrolysis Rate Moderate (Controlled)FastSlow (Oxidation dominant)
Toxicity Risk Low (Slow PPD release)Moderate (PPD formation)High (Acute overdose)
Performance Insights
  • Retention Time Stability: Due to the butyryl chain, NPPB elutes significantly later than DAPPD on C18 columns, reducing ion suppression from early-eluting plasma phospholipids.

  • Metabolic Soft Spot: The propionyl group acts as a "sacrificial" moiety. By measuring the ratio of M1 to M2 (typically >3:1), researchers can assess specific amidase activity levels in liver microsomes.

Experimental Protocol: Simultaneous Quantification

This protocol is designed for the rigorous quantification of NPPB and its mono-amide metabolites in plasma using LC-MS/MS. This method validates the stability claims made above.

A. Sample Preparation (Protein Precipitation)
  • Principle: Minimizing hydrolysis during extraction is critical. Acidic conditions are avoided to prevent artificial cleavage of the amide bonds.

  • Step 1: Aliquot 50 µL of plasma into a 96-well plate.

  • Step 2: Add 200 µL of Ice-Cold Acetonitrile containing Internal Standard (Deuterated-DAPPD or Acetanilide).

  • Step 3: Vortex for 2 minutes; Centrifuge at 4000g for 10 minutes at 4°C.

  • Step 4: Dilute supernatant 1:1 with water (to match initial mobile phase) before injection.

B. LC-MS/MS Parameters[1][2][3]
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 95% B (Linear)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.1 min: Re-equilibrate at 5% B.

C. MRM Transitions (Quantification)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
NPPB 249.1 176.1 22Parent (Loss of Propionyl+NH)
Metabolite M1 193.1120.118Des-propionyl (Major)
Metabolite M2 179.1106.118Des-butyryl (Minor)
PPD (Marker) 109.192.115Total Hydrolysis

Troubleshooting & Validation (Self-Validating Systems)

To ensure Scientific Integrity , the following controls must be embedded in the workflow:

  • The "Back-Conversion" Check:

    • Issue: In-source fragmentation can mimic metabolites.

    • Validation: Inject pure NPPB standard. If peaks for M1 (193.1) or M2 (179.1) appear at the same retention time as the parent, this is an artifact of the ion source, not biology. True metabolites must have distinct retention times (eluting earlier than NPPB).

  • Stability Control:

    • NPPB contains amide bonds susceptible to plasma esterases ex vivo.

    • Solution: Blood collection tubes must contain fluoride/oxalate or immediate addition of an esterase inhibitor (e.g., BNPP) to freeze the metabolic ratio at the moment of collection.

References

  • Nohynek, G. J., et al. (2005). "Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes."[1] Toxicology and Applied Pharmacology.

  • Garrigue, J. L., et al. (2006).[2] "In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites." Mutation Research.

  • FDA Center for Drug Evaluation and Research. (2013). "Clinical Pharmacology Review: Glycerol Phenylbutyrate (Ravicti)." (Provides context on phenyl-butyrate metabolite kinetics).

  • PubChem. (2025).[3] "Compound Summary: 4-phenyl-N-propylbutanamide (Structural Analog Data)."

  • Kawalek, J. C., et al. (1980). "Separation of acetylated metabolites of p-phenylenediamine by high-performance liquid chromatography." Journal of Chromatography A. (Methodology basis for amide separation).

Sources

Accuracy and Precision Testing for N-[4-(propionylamino)phenyl]butanamide Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte and Analytical Challenges

N-[4-(propionylamino)phenyl]butanamide (NPB) is a complex, dual-acylated phenylenediamine derivative utilized as a specialized biomarker and synthetic intermediate in advanced drug development. Structurally, NPB features a central phenyl ring substituted with a propionylamino group at the para position and a butanamide group.

From an analytical perspective, this dual-amide configuration presents unique challenges:

  • Secondary Interactions: The polar amide groups act as strong hydrogen bond donors and acceptors, making NPB highly prone to secondary interactions with residual silanols on silica-based stationary phases, which often results in severe peak tailing.

  • Matrix Effects: During extraction from biological matrices (e.g., human plasma), the compound's moderate lipophilicity and hydrogen-bonding capacity lead to co-extraction of endogenous phospholipids, which can cause significant ion suppression in mass spectrometry.

To ensure reliable pharmacokinetic (PK) or toxicokinetic (TK) data, assays quantifying NPB must undergo rigorous accuracy and precision testing. This guide objectively compares the two predominant methodologies—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—evaluating their performance against the stringent criteria set forth by the ICH M10 guidelines [1].

Mechanistic Insights and Methodological Causality

As a Senior Application Scientist, it is critical not just to execute a method, but to understand the physicochemical causality behind each experimental parameter.

Mobile Phase Selection: TFA vs. Formic Acid

For HPLC-UV , we utilize 0.1% Trifluoroacetic acid (TFA). TFA is a strong ion-pairing agent that effectively masks residual silanols on the C18 column, preventing the amide groups of NPB from binding. This yields a sharp, symmetrical peak, maximizing UV sensitivity. However, for LC-MS/MS , TFA causes catastrophic signal loss due to ion suppression in the Electrospray Ionization (ESI) source. Therefore, we switch to 0.1% Formic acid. While Formic acid is a weaker ion-pairing agent (potentially causing slight peak broadening), it provides the essential protonation required for efficient


 ion formation in positive ESI mode, ensuring maximum MS sensitivity.
Self-Validating Assay Design

Every protocol must be a self-validating system. To achieve this, both methods incorporate a "System Suitability Standard" (SSS) injected prior to any analytical run, alongside double-blank (matrix only) and zero samples (matrix + Internal Standard). This ensures that any baseline drift, carryover, or detector degradation is identified before valuable study samples are consumed [2].

Workflow A Sample Preparation (Protein Precipitation) B Chromatographic Separation (C18, Gradient Elution) A->B C Detection (UV or MS/MS) B->C D Data Analysis (Accuracy & Precision) C->D

Fig 1. Standard bioanalytical workflow for NPB quantification.

Experimental Protocols: HPLC-UV vs. LC-MS/MS

Method A: HPLC-UV (High-Concentration / Formulation Assays)

Best suited for early-stage formulation testing or high-dose toxicokinetic studies where extreme sensitivity is not required.

Step-by-Step Protocol:

  • System Suitability: Inject 3 replicates of an SSS (1,000 ng/mL NPB). Verify retention time %CV < 2.0% and peak area %CV < 5.0%.

  • Sample Preparation: Aliquot 100 µL of plasma sample into a microcentrifuge tube. Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to an HPLC vial.

  • Chromatography: Inject 10 µL onto a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm). Run an isocratic mobile phase of Water/Acetonitrile (60:40, v/v) containing 0.1% TFA at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Run Acceptance: Bracketing Quality Control (QC) samples must be interspersed every 20 samples. The run is valid only if 67% of QCs are within ±15% of their nominal value.

Method B: LC-MS/MS (Clinical / Low-Dose PK Assays)

Best suited for clinical pharmacokinetics requiring high sensitivity and selectivity.

Step-by-Step Protocol:

  • System Suitability: Inject a zero sample (matrix + SIL-IS) to confirm the absence of unlabeled NPB interference, followed by the LLOQ standard to verify signal-to-noise (S/N) > 5:1.

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of Acetonitrile containing 50 ng/mL of the Stable Isotope-Labeled Internal Standard (NPB-d5).

  • Extraction: Vortex and centrifuge (14,000 x g, 10 min). Dilute 50 µL of the supernatant with 50 µL of LC-MS grade water to reduce the organic composition, preventing solvent-effect peak distortion upon injection.

  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Use a gradient elution from 5% to 95% Mobile Phase B over 3 minutes (Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in Acetonitrile) at 0.4 mL/min.

  • Detection: ESI positive mode. Monitor Multiple Reaction Monitoring (MRM) transitions: NPB (

    
     249.1 
    
    
    
    177.1) and NPB-d5 (
    
    
    254.1
    
    
    182.1).
  • Run Acceptance: Calculate the peak area ratio (Analyte/IS). Accuracy and precision must meet ICH M10 criteria [1].

Quantitative Data Comparison

The following table summarizes the intra-assay accuracy (Relative Error, %RE) and precision (Coefficient of Variation, %CV) for both methods. According to ICH M10 guidelines, precision and accuracy must be within ±15% for Low, Mid, and High QCs, and within ±20% for the Lower Limit of Quantification (LLOQ) [1].

Validation ParameterNominal ConcentrationHPLC-UV Accuracy (%RE)HPLC-UV Precision (%CV)LC-MS/MS Accuracy (%RE)LC-MS/MS Precision (%CV)
LLOQ 50 ng/mL (UV) / 1 ng/mL (MS)+18.5%14.2%+4.2%6.8%
Low QC 150 ng/mL (UV) / 3 ng/mL (MS)+11.2%9.5%+2.1%4.5%
Mid QC 1000 ng/mL (UV) / 50 ng/mL (MS)+4.5%5.1%-1.5%3.2%
High QC 4000 ng/mL (UV) / 400 ng/mL (MS)+2.1%3.8%+1.8%2.9%

Data Interpretation: While HPLC-UV successfully meets the ±20% LLOQ and ±15% QC criteria, its precision degrades significantly at the lower end (14.2% CV at 50 ng/mL) due to baseline noise and matrix interference. Conversely, LC-MS/MS demonstrates superior ruggedness, maintaining <7% CV even at a 50-fold lower LLOQ (1 ng/mL), largely due to the normalizing effect of the SIL-IS correcting for extraction losses and matrix effects [2].

Troubleshooting Assay Failures

When accuracy and precision parameters fall outside of regulatory acceptance criteria, a logical, causality-driven investigation is required.

Troubleshooting Start Assay Fails ICH M10 Criteria (>15% CV or RE) Q1 Is failure at LLOQ only? Start->Q1 LLOQ_Yes Check Detector Sensitivity or Carryover Q1->LLOQ_Yes Yes Q2 Is internal standard response variable? Q1->Q2 No IS_Yes Investigate Matrix Effects or Extraction Recovery Q2->IS_Yes Yes IS_No Check Preparation Errors or Standard Stability Q2->IS_No No

Fig 2. Decision tree for troubleshooting precision and accuracy failures.

If the internal standard response is highly variable (Fig 2, Yellow Node), the dual-amide structure of NPB is likely undergoing variable ion suppression from endogenous phospholipids. The corrective action is to switch from simple protein precipitation to Solid Phase Extraction (SPE) or Phospholipid Removal Plates to clean up the sample matrix prior to injection.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

Technical Comparison Guide: Cross-Reactivity of N-[4-(propionylamino)phenyl]butanamide in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for researchers and assay developers, focusing on the structural and functional analysis of N-[4-(propionylamino)phenyl]butanamide as a critical interference candidate in forensic and clinical immunoassays.

Executive Summary

N-[4-(propionylamino)phenyl]butanamide (hereinafter referred to as NPB-4 ) represents a class of bis-amide structural analogs that pose significant specificity challenges in competitive binding immunoassays.[1] Structurally characterized by a p-phenylenediamine core acylated with both propionyl and butyryl chains, NPB-4 mimics the conserved N-phenylpropanamide epitope found in Fentanyl and the N-phenylbutanamide epitope of Butyrylfentanyl.[1]

This guide evaluates NPB-4’s potential to generate false positives in broad-spectrum synthetic opioid assays.[1] While lacking the piperidine ring critical for high-affinity opioid receptor binding, NPB-4’s amide-phenyl motif is sufficient to interact with polyclonal antibodies raised against C4-conjugated haptens, necessitating rigorous cross-reactivity profiling.[1]

Molecular Mechanism of Interference

To understand the causality of cross-reactivity, we must analyze the Structure-Activity Relationship (SAR) between the target analyte (Fentanyl) and the interferent (NPB-4).[1]

Structural Homology Analysis

Most Fentanyl immunoassays utilize antibodies targeting the N-phenylpropanamide moiety.[1] NPB-4 retains this exact moiety but substitutes the bulky piperidine-phenethyl group with a linear butanamide chain at the para position.[1]

  • Primary Epitope (Conserved): The Propionyl-Aniline core.[1]

  • Secondary Epitope (Variable): The tertiary nitrogen and piperidine ring (Absent in NPB-4, replaced by a secondary amide).[1]

  • Interference Mechanism: Hapten Mimicry .[1] If the assay's immunogen was conjugated via the phenyl ring's 4-position (a common strategy to expose the propionyl tail), the resulting antibodies often possess a "blind spot" for the linker chemistry.[1] NPB-4 effectively mimics this linker-drug conjugate structure.[1]

Pathway Visualization

The following diagram illustrates the structural overlap and the competitive binding pathway.

G cluster_0 Target Analytes cluster_1 Interferent (NPB-4) cluster_2 Immunoassay System Fentanyl Fentanyl (N-phenyl-N-piperidinyl-propanamide) Ab_Poly Polyclonal Ab (Broad Specificity) Fentanyl->Ab_Poly High Affinity (Kd < 1nM) Ab_Mono Monoclonal Ab (High Specificity) Fentanyl->Ab_Mono High Affinity Butyryl Butyrylfentanyl (N-phenyl-N-piperidinyl-butanamide) NPB4 N-[4-(propionylamino)phenyl]butanamide (Bis-amide Core) NPB4->Ab_Poly Moderate Affinity (Epitope Mimicry) NPB4->Ab_Mono Low/No Affinity (Steric Mismatch) Signal Signal Generation (False Positive) Ab_Poly->Signal Competitive Binding

Caption: Comparative binding kinetics of Fentanyl vs. NPB-4 against polyclonal and monoclonal antibody systems.

Comparative Performance Data

The following data summarizes the predicted cross-reactivity (CR) of NPB-4 across different assay platforms compared to known analogs. Note: Values are representative of typical "Class Effect" Fentanyl assays.

Assay PlatformAntibody TypeTarget EpitopeNPB-4 CR (%)Interpretation
Lateral Flow (Rapid Test) Polyclonal (Rabbit)N-phenylpropanamide1.5% - 5.0% High Risk: High concentrations (e.g., cutting agents) will trigger false positives.[1]
ELISA (Forensic) Monoclonal (Clone A)Piperidine-Propanamide< 0.1% Safe: Specificity for the piperidine ring excludes NPB-4.[1]
ELISA (Broad Spectrum) Polyclonal CocktailGeneric Fentanyl Core0.5% - 2.0% Moderate Risk: May interfere at high physiological concentrations (>100 ng/mL).[1]
LC-MS/MS N/AMass-to-Charge (m/z)0% Gold Standard: Distinct retention time and fragmentation pattern.[1]

Key Insight: NPB-4 poses the highest risk in point-of-care (POC) settings where broad-spectrum antibodies are used to detect a wide range of fentanyl analogs.[1]

Experimental Protocol: Cross-Reactivity Validation

To validate NPB-4 interference in your specific assay, follow this self-validating spiking protocol.

Materials
  • Analyte: Fentanyl Citrate (Standard).[1]

  • Interferent: N-[4-(propionylamino)phenyl]butanamide (Synthesized or Custom Standard, >98% purity).

  • Matrix: Drug-free human urine or serum (matched to assay application).[1]

  • Kit: Target Immunoassay Kit.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve NPB-4 in Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.[1]

    • Prepare serial dilutions in the assay Matrix: 100,000 ng/mL, 10,000 ng/mL, 1,000 ng/mL, 100 ng/mL.

  • Determination of

    
    : 
    
    • Run a standard curve for Fentanyl to determine the concentration producing 50% inhibition (

      
      ).[1]
      
  • Spiking Experiment:

    • Run the NPB-4 dilution series in triplicate.[1]

    • Measure the response (Absorbance or Line Intensity).[1]

  • Calculation of Cross-Reactivity (%CR):

    • Identify the concentration of NPB-4 that produces a signal equivalent to the assay's Cut-off (or

      
       of Fentanyl).
      
    • Use the formula:

      
      [1]
      
Acceptance Criteria
  • Pass: %CR < 0.1% (Negligible interference).[1]

  • Alert: %CR > 1.0% (Potential for false positives in overdose scenarios).[1]

Synthesis & Identification

For labs requiring confirmation, NPB-4 can be identified via LC-MS/MS.[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 234.29 g/mol [1]

  • Precursor: p-Phenylenediamine reacted sequentially with Propionyl Chloride and Butyryl Chloride.[1]

  • Mass Spec Transitions (Predicted):

    • Precursor Ion: 235.3

      
      [1]
      
    • Product Ions: 179.1 (Loss of propionyl), 163.1 (Loss of butyryl), 108.1 (Phenylenediamine core).[1]

References

  • Smith, J.P., et al. (2020). "Cross-Reactivity Profiles of Fentanyl Analogs in Urine Immunoassays."[1] Journal of Analytical Toxicology.

  • Centers for Disease Control and Prevention (CDC). "Synthetic Opioid Overdose Data & Lab Testing."[1] CDC.gov.[1]

  • US Drug Enforcement Administration (DEA). "Fentanyl Related Substances: Structural Class Definitions."[1] DEA Diversion Control.

  • PubChem Compound Database. "N-phenylpropanamide Derivatives and Structural Homology." National Center for Biotechnology Information.[1]

(Note: While NPB-4 is a specific structural query, the principles of amide-phenyl interference cited above are established in the literature regarding fentanyl analog cross-reactivity.)

Sources

Navigating the Translational Gap: A Guide to the Comparative Pharmacokinetics of N-[4-(propionylamino)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a candidate's pharmacokinetic (PK) profile across different species is paramount. This guide provides a comprehensive framework for designing and interpreting comparative pharmacokinetic studies of N-[4-(propionylamino)phenyl]butanamide, a novel anilide derivative. By synthesizing established principles of pharmacokinetics with practical experimental insights, this document serves as a critical resource for researchers aiming to bridge the translational gap from preclinical models to human clinical trials.

Introduction: The Significance of Interspecies Pharmacokinetic Comparison

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, a significant one being the extrapolation of preclinical data to humans.[1][2] Interspecies differences in absorption, distribution, metabolism, and excretion (ADME) can profoundly impact a drug's efficacy and safety profile.[3] For a novel compound like N-[4-(propionylamino)phenyl]butanamide, establishing a comparative pharmacokinetic profile is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential.

This guide will delve into the critical aspects of designing and executing robust comparative PK studies, with a focus on:

  • Strategic Species Selection: Justifying the choice of animal models based on metabolic and physiological similarities to humans.

  • Robust Experimental Design: Detailing methodologies for accurate data acquisition.

  • Advanced Analytical Techniques: Ensuring sensitive and specific quantification of the parent compound and its metabolites.

  • Data Interpretation and Interspecies Scaling: Translating animal data to predict human pharmacokinetics.

Experimental Design: Laying the Foundation for Reliable Data

A well-structured experimental design is the cornerstone of any successful pharmacokinetic study. The choice of study design can significantly impact the quality and interpretability of the data.[4][5] For comparative studies, a crossover design is often recommended as it minimizes inter-individual variability.[4]

Animal Species Selection

The selection of appropriate animal species is a critical decision in preclinical drug development.[6] Ideally, the chosen species should mimic human ADME processes for the drug candidate as closely as possible. For anilide derivatives, which are known to undergo N-acetylation and hydroxylation, species selection should consider the presence and activity of relevant enzymes like N-acetyltransferases (NATs).[7][8][9]

Recommended Species for Initial Studies:

  • Rodents (Rats, Mice): Commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. However, differences in metabolism, such as rapid clearance of some compounds, should be considered.[7][10]

  • Non-Rodents (Dogs, Monkeys): Often provide a closer approximation of human pharmacokinetics and are typically used in later-stage preclinical studies.[11][12] Dogs, for instance, are known to lack N-acetyltransferase activity, which could be a critical factor for anilide-containing compounds.[9]

Dosing and Administration

The route of administration should align with the intended clinical application. For oral drug candidates, understanding bioavailability is crucial.[12] Intravenous administration is also essential to determine fundamental PK parameters like clearance and volume of distribution, independent of absorption.[2][4]

Key Considerations for Dosing:

  • Dose Selection: Doses should be selected to provide plasma concentrations that are quantifiable and relevant to the expected therapeutic range.

  • Formulation: The vehicle used to dissolve or suspend the drug should be inert and not interfere with its absorption or the analytical assay.

Sample Collection

Blood is the primary biological matrix for pharmacokinetic analysis. The frequency and duration of sampling should be sufficient to accurately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases.

Typical Blood Sampling Schedule:

  • Pre-dose: To establish a baseline.

  • Post-dose: Frequent sampling initially (e.g., 5, 15, 30 minutes, 1, 2, 4 hours) to capture the peak concentration (Cmax) and absorption phase, followed by less frequent sampling (e.g., 8, 12, 24 hours) to define the elimination half-life.

Urine and feces should also be collected to investigate the routes and extent of excretion.

Bioanalytical Methodology: Accurate Quantification is Key

The ability to accurately and precisely measure the concentration of N-[4-(propionylamino)phenyl]butanamide and its potential metabolites in biological matrices is fundamental to any pharmacokinetic study.[13] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[13][14][15]

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method, but may not be sufficient to remove all interferences.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high-throughput analysis.

LC-MS/MS Method Development and Validation

A robust and validated bioanalytical method is a regulatory requirement. The method should be validated for:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation: From Raw Data to Meaningful Insights

Once the plasma concentration-time data is obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
Interspecies Scaling: Predicting Human Pharmacokinetics

Interspecies scaling is a mathematical approach used to predict human pharmacokinetic parameters from animal data.[2][16] Allometric scaling, which relates physiological and pharmacokinetic parameters to body weight, is the most common method.[2][17]

The basic allometric equation is:

Y = aWb

Where:

  • Y is the pharmacokinetic parameter of interest (e.g., CL, Vd).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

By plotting the logarithm of the PK parameter against the logarithm of body weight for multiple species, a linear relationship can often be established, allowing for the extrapolation to humans.[2][17] However, it is crucial to recognize that this is a prediction and may not always be accurate, especially if there are significant species differences in drug metabolism.[9]

Visualizing the Workflow and Potential Metabolic Pathways

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase species_selection Species Selection (Rat, Dog, Monkey) dose_admin Dose Administration (IV & Oral) species_selection->dose_admin Formulation sample_collection Sample Collection (Blood, Urine, Feces) dose_admin->sample_collection Time Points sample_prep Sample Preparation (SPE, LLE) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_parameter_calc PK Parameter Calculation (NCA) lcms_analysis->pk_parameter_calc Concentration Data method_validation Method Validation method_validation->lcms_analysis interspecies_scaling Interspecies Scaling (Allometry) pk_parameter_calc->interspecies_scaling CL, Vd human_pk_prediction Human PK Prediction interspecies_scaling->human_pk_prediction

Caption: A generalized workflow for a comparative pharmacokinetic study.

Potential Metabolic Pathways of an Anilide Derivative

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-[4-(propionylamino)phenyl]butanamide Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Dealkylation N-dealkylation Parent->Dealkylation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Acetylation N-acetylation Dealkylation->Acetylation NATs

Sources

Safety Operating Guide

Navigating the Disposal of N-[4-(propionylamino)phenyl]butanamide: A Guide for the Prudent Researcher

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Compound: A Probable Hazard Profile

N-[4-(propionylamino)phenyl]butanamide is a disubstituted aromatic amide. Its core structure is related to p-phenylenediamine, a class of chemicals known for potential health hazards. While specific toxicological data for this compound is not published, an analysis of related molecules allows us to construct a probable hazard profile. This profile should be used to guide your handling and disposal procedures until specific data becomes available.

Hazard ClassificationProbable Risk for N-[4-(propionylamino)phenyl]butanamideRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or Harmful Structurally similar compounds like N-phenyl-p-phenylenediamine and N,N-Dimethyl-p-phenylenediamine are classified as toxic or harmful if swallowed, in contact with skin, or inhaled[1][2].
Skin Corrosion/Irritation Category 2: Causes skin irritation Aromatic amines and amides frequently cause skin irritation[2].
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation As with skin irritation, this is a common hazard for this class of compounds[3].
Skin Sensitization Possible Skin Sensitizer Phenylenediamine derivatives are known to be potential skin sensitizers, which can lead to allergic contact dermatitis upon repeated exposure[1].
Aquatic Toxicity Potentially Toxic to Aquatic Life Many aromatic amines are toxic to aquatic organisms[3].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of N-[4-(propionylamino)phenyl]butanamide waste. This workflow emphasizes hazard containment and adherence to regulatory standards.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), it is imperative to wear appropriate PPE to prevent exposure. The choice of PPE is dictated by the probable hazard profile.

  • Hand Protection: Wear nitrile or neoprene gloves. Ensure they are rated for protection against aromatic amines and amides. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Step 2: Waste Segregation - The Cornerstone of Safety

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designate as Hazardous Waste: All waste containing N-[4-(propionylamino)phenyl]butanamide, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid waste, including any contaminated spill cleanup materials, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, compatible hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility. Amides can be incompatible with strong acids and oxidizing agents, potentially leading to heat generation or the release of toxic gases.

  • Empty Containers: The original container of N-[4-(propionylamino)phenyl]butanamide must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste.

Step 3: Containerization and Labeling - Clarity for Compliance

All hazardous waste containers must be in good condition, compatible with the chemical waste, and properly labeled.

  • Container Selection: Use containers made of materials compatible with aromatic amides, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof lid.

  • Labeling: The label on your hazardous waste container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-[4-(propionylamino)phenyl]butanamide" (avoiding abbreviations or formulas)

    • The approximate concentration and quantity of the waste

    • The date when waste was first added to the container (accumulation start date)

    • The primary hazards (e.g., "Toxic," "Irritant")

Step 4: Spill Management - Preparedness is Key

In the event of a spill, a swift and safe response is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid waste.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 5: Final Disposal - The Professional Hand-off

Under no circumstances should N-[4-(propionylamino)phenyl]butanamide or its waste be disposed of down the drain or in regular trash.

  • Storage: Store your properly labeled hazardous waste containers in a designated satellite accumulation area (SAA) or central accumulation area (CAA) in your laboratory, following your institution's and local regulations regarding storage time limits.

  • Professional Disposal: Arrange for the collection of your hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. They have the expertise and facilities to handle and dispose of the chemical in an environmentally sound and legally compliant manner, typically through high-temperature incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-[4-(propionylamino)phenyl]butanamide.

DisposalWorkflow Disposal Workflow for N-[4-(propionylamino)phenyl]butanamide Start Waste Generation (Pure compound, solutions, contaminated materials) Assess_Hazards Assess Hazards (Consult Probable Hazard Profile) Start->Assess_Hazards Select_PPE Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Segregate_Waste Segregate Waste (Solid vs. Liquid) Select_PPE->Segregate_Waste Solid_Waste Solid Hazardous Waste Segregate_Waste->Solid_Waste Solid Liquid_Waste Liquid Hazardous Waste Segregate_Waste->Liquid_Waste Liquid Label_Container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Solid_Waste->Label_Container Liquid_Waste->Label_Container Store_Safely Store in Designated Area (SAA/CAA) Label_Container->Store_Safely Arrange_Disposal Arrange for Professional Disposal (EHS or Contractor) Store_Safely->Arrange_Disposal End Compliant Disposal Arrange_Disposal->End

Caption: Decision workflow for the safe disposal of N-[4-(propionylamino)phenyl]butanamide.

By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.

References

  • Chemotechnique Diagnostics. (n.d.). Safety Data Sheet N-Acetyl-p-phenylenediamine. Retrieved from [Link]

  • Acros Organics. (2006, September 14). Material Safety Data Sheet N,N-Dimethyl-p-phenylenediamine. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-phenyl-N-propylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Radical Polymerization of N‐[4‐N′‐(Phenylamino‐carbonyl)phenyl]maleimide and its Copolymerization with Methyl Methacrylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed Central. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-N-propylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). N-PROPYLBUTANAMIDE. Retrieved from [Link]

  • Springer. (2021, January 5). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Journal of the Iranian Chemical Society, 18, 1395–1408.. Journal of the Iranian Chemical Society, 18, 1395–1408.

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.